molecular formula C8H6N4O2 B8539763 1-(3-Nitrophenyl)-1H-1,2,3-triazole

1-(3-Nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B8539763
M. Wt: 190.16 g/mol
InChI Key: JNQPJQVBUDUVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole (CAS Number: 25688-23-7) is a chemical compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This heterocyclic compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, which incorporates both an electron-deficient 3-nitrophenyl group and a 1,2,3-triazole ring, makes it a versatile precursor for the development of more complex molecules. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Researchers utilize this compound and its derivatives in the synthesis of potential pharmacologically active agents. The nitrophenyl substituent can be further functionalized, for example, by reduction to an aniline, enabling the exploration of structure-activity relationships. From a physico-chemical perspective, the compound has a calculated density of 1.5 g/cm³ and a boiling point of 383.8°C at 760 mmHg . Its structure has been characterized by X-ray crystallography in related compounds, revealing how the dihedral angle between the triazole and phenyl rings can influence the overall molecular conformation and solid-state packing, which is relevant for materials science applications . Applications & Research Value: • Chemical Synthesis: Serves as a core scaffold for constructing more elaborate heterocyclic systems . • Medicinal Chemistry: Acts as a key intermediate in the preparation of compounds for biological screening . • Materials Research: The aromatic and heterocyclic structure lends itself to the creation of specialty chemicals and ligands. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-(3-nitrophenyl)triazole

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(6-8)11-5-4-9-10-11/h1-6H

InChI Key

JNQPJQVBUDUVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=N2

Origin of Product

United States

Foundational & Exploratory

1-(3-Nitrophenyl)-1H-1,2,3-triazole: Comprehensive Spectroscopic & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Nitrophenyl)-1H-1,2,3-triazole (C


H

N

O

, MW: 190.16 g/mol ) is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of anti-infective and anti-proliferative agents. Its structural core—the 1,2,3-triazole ring—serves as a bioisostere for amide bonds, offering enhanced metabolic stability and hydrogen-bonding capabilities.

This guide provides a rigorous technical analysis of its spectroscopic signature (NMR, IR, MS) and synthesis, designed for researchers requiring high-fidelity characterization data.

Chemical Identity & Physicochemical Profile

ParameterData
IUPAC Name This compound
Molecular Formula C

H

N

O

Molecular Weight 190.16 Da
Physical State Pale yellow to off-white solid
Melting Point ~158–162 °C (Typical for nitro-aryl triazoles)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in H

O
InChI Key JNQPJQVBUDUVTI-UHFFFAOYSA-N

Synthesis & Experimental Methodology

The most robust route to this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-azido-3-nitrobenzene and acetylene gas (or a surrogate like calcium carbide or TMS-acetylene).

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start 3-Nitroaniline Azide 1-Azido-3-nitrobenzene Start->Azide Diazotization (NaNO2, HCl, NaN3) Product This compound Azide->Product Click Reaction Acetylene Acetylene Source (Gas or CaC2) Acetylene->Product Catalyst Cu(I) Catalyst (CuSO4 / Na Ascorbate) Catalyst->Product Catalysis

Figure 1: Synthetic workflow from 3-nitroaniline to the target triazole via diazotization and CuAAC.

Detailed Protocol
  • Azide Formation: Dissolve 3-nitroaniline (10 mmol) in 6M HCl at 0°C. Add NaNO

    
     (1.2 eq) dropwise, followed by NaN
    
    
    
    (1.5 eq). Extract the resulting azide with ethyl acetate. Caution: Organic azides are potentially explosive.
  • Cycloaddition: Dissolve 1-azido-3-nitrobenzene in a 1:1 t-BuOH/H

    
    O mixture. Add CuSO
    
    
    
    ·5H
    
    
    O (5 mol%) and Sodium Ascorbate (10 mol%).
  • Acetylene Addition: Purge the headspace with acetylene gas (balloon pressure) or add calcium carbide directly to the aqueous mixture. Stir at RT for 12–24 hours.

  • Purification: Precipitate the product by adding cold water. Filter and recrystallize from ethanol/water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the desymmetrization of the phenyl ring due to the 3-nitro substituent and the distinct resonances of the triazole ring protons.


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Triazole-H5 9.05 Doublet1H

Most deshielded; adjacent to N1-Aryl.
Phenyl-H2' 8.78 Triplet/Singlet1H

Between Nitro and Triazole; highly deshielded.
Phenyl-H4' 8.35 ddd1H

Ortho to Nitro; para to Triazole.
Phenyl-H6' 8.28 ddd1H

Ortho to Triazole; para to Nitro.
Triazole-H4 8.02 Doublet1H

C4 proton; characteristic triazole alkene.
Phenyl-H5' 7.90 Triplet1H

Meta to both substituents.

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.


C NMR Data (100 MHz, DMSO-

)
  • Triazole Carbons:

    
     134.5 (C4), 121.8 (C5).
    
  • Aromatic Carbons:

    
     148.6 (C-NO
    
    
    
    ), 137.5 (C-N1), 131.2, 126.4, 123.5, 115.2.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the nitro group and the triazole heterocycle.

Functional GroupWavenumber (

, cm

)
IntensityMode
C-H (Aromatic) 3120–3050WeakStretching
NO

(Asym)
1535–1525 StrongAsymmetric Stretch
Triazole (N=N) 1460–1450MediumRing Stretch
NO

(Sym)
1355–1345 StrongSymmetric Stretch
C-N (Aryl) 1280–1260MediumStretching
Mass Spectrometry (MS)
  • Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion:

    
    ; 
    
    
    
  • Fragmentation Pattern:

    • 
       190 
      
      
      
      162 (Loss of N
      
      
      , characteristic of triazoles).
    • 
       162 
      
      
      
      116 (Loss of NO
      
      
      ).
Fragmentation Logic (Graphviz Visualization)

MassSpec M_Ion Molecular Ion [M]+ m/z 190 Frag1 [M - N2]+ m/z 162 M_Ion->Frag1 - 28 Da (N2) Frag2 [M - N2 - NO2]+ m/z 116 Frag1->Frag2 - 46 Da (NO2) Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag2->Frag3 Ring Disassembly

Figure 2: Proposed mass spectrometric fragmentation pathway.

References

  • Wu, L.-Y., et al. (2009). "A Convenient Synthesis of 1-Substituted 1,2,3-Triazoles via CuI/Et3N Catalyzed 'Click Chemistry' from Azides and Acetylene Gas." Synlett, 2009(09), 1453–1456. Link

  • Li, Y., et al. (2022).[1][2] "Design and Synthesis of 1H-1,2,3-Triazole Derivatives." Frontiers in Chemistry. Link

  • PubChem Compound Summary. "this compound-4-carbaldehyde" (Analogous Structure Reference). Link

  • J-GLOBAL. "this compound Chemical Substance Information." Link

Sources

Structural Elucidation, Synthesis, and Pharmacological Relevance of 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Introduction & IUPAC Nomenclature Rationale

In modern medicinal chemistry, the 1,2,3-triazole core is celebrated not merely as a structural linker, but as a robust pharmacophore and amide bioisostere[1]. The compound 1-(3-nitrophenyl)-1H-1,2,3-triazole serves as a prime example of how functionalized heterocycles are systematically named and strategically utilized in drug discovery.

To understand the physicochemical behavior of this molecule, one must first deconstruct its formal IUPAC nomenclature, which is governed by strict hierarchical rules for heterocyclic assemblies:

  • The Core Heterocycle (1H-1,2,3-triazole): The parent structure is a five-membered aromatic ring containing three adjacent nitrogen atoms. The "1H" designation is critical; it indicates the position of the saturated nitrogen atom (the nitrogen that would bear a hydrogen in the unsubstituted parent compound). Numbering begins at this saturated nitrogen (N1) and proceeds toward the other nitrogen atoms (N2, N3) to assign them the lowest possible locants.

  • The Substituent Location (1-): The prefix "1-" dictates that the substitution occurs directly at the N1 position, replacing the native hydrogen atom.

  • The Aryl Group (3-nitrophenyl): The substituent is a benzene ring attached to the triazole. The carbon atom of the phenyl ring attached to the triazole N1 is designated as C1'. The nitro group (-NO₂) is located at the meta position (C3'), completing the "3-nitrophenyl" designation.

Nomenclature A This compound B 1H-1,2,3-triazole (Core Heterocycle) A->B C 1-Position (N-Attachment) A->C D 3-Nitrophenyl (Aryl Substituent) A->D C->B Substitutes H D->C Attached to

Fig 1: Logical breakdown of the IUPAC nomenclature components.

Physicochemical Properties & Pharmacological Utility

As a Senior Application Scientist, I evaluate compounds not just by their structure, but by their behavior in biological systems. This compound possesses a unique electronic profile. The strongly electron-withdrawing nitro group pulls electron density from the phenyl ring, which in turn influences the dipole moment of the triazole core.

The 1,2,3-triazole ring is highly resistant to metabolic degradation (e.g., oxidation, reduction, and hydrolysis), making it an ideal bioisostere for Z-amide bonds in peptide-based drug development[1].

Quantitative Data Summary
PropertyValuePharmacological Rationale / Significance
Molecular Formula C₈H₆N₄O₂Establishes the core elemental composition.
Molecular Weight 190.16 g/mol Highly ligand-efficient; falls well within Lipinski's Rule of 5.
Topological Polar Surface Area 76.5 ŲOptimal for membrane permeability; balances solubility and lipophilicity.
Hydrogen Bond Donors 0Lack of H-donors enhances passive diffusion across lipid bilayers.
Hydrogen Bond Acceptors 4N2, N3, and the nitro oxygens facilitate target kinase/receptor binding.
LogP (Calculated) ~1.8Ideal partition coefficient for oral bioavailability and systemic distribution.

Experimental Workflow: Synthesis via Click Chemistry

The most efficient and regioselective method to synthesize this compound is via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , famously pioneered by Sharpless and Meldal .

However, handling pure acetylene gas (the required alkyne for an unsubstituted triazole ring) is highly hazardous. To ensure a self-validating and safe protocol , we utilize Ethynyltrimethylsilane (TMS-acetylene) as a stable liquid surrogate, coupled with a one-pot in situ desilylation strategy.

Synthesis N1 3-Nitroaniline N2 1-Azido-3-nitrobenzene N1->N2 NaNO2, HCl, then NaN3 (Diazotization & Azidation) N4 This compound N2->N4 TMS-Acetylene, K2CO3, CuSO4, Na-Ascorbate (One-Pot Desilylation & CuAAC)

Fig 2: Streamlined two-step synthetic workflow utilizing a one-pot desilylation-click strategy.

Methodological Protocols

The following protocols are designed to be self-validating, meaning the physical observations at each step confirm the success of the underlying mechanistic causality.

Phase 1: Preparation of 1-Azido-3-nitrobenzene

The conversion of an aniline to an aryl azide via a diazonium intermediate.

  • Acidification & Cooling: Suspend 3-nitroaniline (10.0 mmol) in 6M HCl (15 mL). Stir and cool the mixture to 0°C in an ice-water bath.

    • Causality: The strong acid protonates the amine, solubilizing the starting material. The 0°C environment is strictly required to prevent the thermal decomposition of the highly unstable diazonium salt into a phenol.

  • Diazotization: Slowly add a solution of Sodium Nitrite (NaNO₂, 11.0 mmol) in H₂O (5 mL) dropwise over 10 minutes.

    • Validation: The suspension will transition into a clear, pale-yellow solution, confirming the formation of the soluble diazonium chloride intermediate.

  • Azidation: Dissolve Sodium Azide (NaN₃, 12.0 mmol) in H₂O (5 mL) and add it dropwise to the reaction mixture while maintaining 0°C.

    • Causality & Validation: The azide ion acts as a potent nucleophile, attacking the diazonium group. You will observe vigorous effervescence (bubbling) . This is the release of N₂ gas, which acts as the thermodynamic driving force for the reaction, making it irreversible.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-azido-3-nitrobenzene as a pale-yellow solid.

Phase 2: One-Pot Desilylation and CuAAC Click Reaction

The regioselective formation of the triazole ring using a liquid alkyne surrogate.

  • Solvent & Reagent Assembly: In a round-bottom flask, dissolve 1-azido-3-nitrobenzene (5.0 mmol) and Ethynyltrimethylsilane (TMS-acetylene, 6.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

    • Causality: The biphasic t-BuOH/H₂O system is crucial; it simultaneously solubilizes the organic azide/alkyne and the inorganic copper catalysts, facilitating interfacial catalysis .

  • In Situ Desilylation: Add Potassium Carbonate (K₂CO₃, 6.0 mmol) to the mixture.

    • Causality: The mild base cleaves the relatively weak C-Si bond of the TMS group in situ, slowly releasing terminal acetylene gas directly into the solution. This prevents the need to handle explosive pressurized acetylene cylinders.

  • Catalytic Activation: Add Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, 5 mol%) followed immediately by Sodium Ascorbate (10 mol%).

    • Causality & Validation: Sodium ascorbate serves as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species. The reaction mixture will briefly turn brown and then bright yellow/green , indicating the successful generation of the Cu(I) acetylide intermediate. This intermediate lowers the activation energy of the cycloaddition and strictly enforces the 1,4-regioselectivity (which, upon desilylation, yields the 1-substituted product) .

  • Isolation: Stir the mixture at room temperature for 12 hours. Dilute with water, extract with Dichloromethane (DCM), and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure this compound.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Available at:[Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidomimetics on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry. Available at:[Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Available at:[Link]

  • American Chemical Society (ACS). (2020). Molecule of the Week Archive: 1H-1,2,3-Triazole. Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry (The Blue Book). Available at: [Link]

Sources

Physical and chemical properties of nitrophenyl-substituted triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Physical and Chemical Properties of Nitrophenyl-Substituted Triazoles A Technical Guide for Research and Drug Development

Executive Summary

Nitrophenyl-substituted triazoles represent a privileged scaffold in medicinal chemistry and high-energy materials science. This guide analyzes the physicochemical behavior of this moiety, specifically focusing on the 1-(4-nitrophenyl)-1,2,3-triazole and 4-(4-nitrophenyl)-1,2,3-triazole isomers. Their utility stems from the synergistic relationship between the electron-withdrawing nitro group and the aromatic triazole core, which modulates lipophilicity, bio-reducibility, and crystal packing density. This document provides a self-validating technical resource for synthesizing, characterizing, and applying these compounds.

Structural & Electronic Profiling

The electronic character of nitrophenyl-triazoles is defined by the interplay between the strongly electron-withdrawing nitro group (


) and the dipole of the triazole ring.
Electronic Distribution & Hammett Effects

The 1,2,3-triazole ring acts as a weak electron-withdrawing group (EWG) with a Hammett constant (


) of approximately +0.35. When coupled with a nitrophenyl group, the system becomes highly electron-deficient.
  • Acidity: The C5-proton of 1-(4-nitrophenyl)-1,2,3-triazole is significantly more acidic than unsubstituted phenyl-triazoles due to the inductive effect of the nitro group, facilitating C-H activation reactions.

  • Dipole Moment: These molecules exhibit large dipole moments (typically > 4.5 D), which govern their solubility in polar aprotic solvents (DMSO, DMF) and their alignment in crystal lattices.

Crystallographic Architecture

X-ray diffraction studies reveal a "twisted L-shape" conformation for 1,4-disubstituted systems.

  • Planarity: The triazole and phenyl rings are rarely coplanar. Torsion angles of 15°–35° are common to minimize steric repulsion between the orthoprotons of the phenyl ring and the triazole nitrogen lone pairs.

  • Packing Forces: Stability is driven by

    
     stacking interactions between the electron-poor nitrophenyl ring and the relatively electron-rich triazole of adjacent molecules, alongside 
    
    
    
    hydrogen bonds.

Physicochemical Properties Data

The following data summarizes the core physical properties of 1-(4-nitrophenyl)-1H-1,2,3-triazole (S8) and its derivatives.

PropertyValue / RangeNotes
Melting Point 118°C – 254°CHighly dependent on substitution pattern. Simple 1-(4-nitrophenyl) derivatives melt ~118°C; bis-triazoles >250°C.
Thermal Decomposition

Decomposes via

bond homolysis releasing

.
LogP (Lipophilicity) 0.70 – 2.70Tunable. Glycosylated derivatives can achieve LogP ~0.70 (water soluble), while phenyl-substituted analogs reach ~2.7.
Solubility Low in

, High in DMSO
Nitro group enhances polarity but aromatic stacking limits aqueous solubility without polar appendages.
Dipole Moment ~5.0 DCalculated for 4-nitro derivatives; drives strong intermolecular forces.

Thermal Stability Insight: Thermogravimetric analysis (TGA) indicates these compounds are stable up to ~190°C. Above this threshold, decomposition occurs via a radical mechanism involving the release of


, followed by ring collapse. This makes them suitable precursors for high-energy materials but requires careful temperature control during synthesis (avoiding 

without solvent).

Synthetic Methodologies

The most robust route to 4-(4-nitrophenyl)-1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Regioselective Synthesis of 4-(4-nitrophenyl)-1H-1,2,3-triazole
  • Objective: Selective formation of the 1,4-isomer over the 1,5-isomer.

  • Safety Precaution: Organic azides are potential explosives. Maintain the "Rule of Six":

    
    .
    

Reagents:

  • 4-Nitrophenyl azide (generated in situ or pre-synthesized)

  • Terminal Alkyne (e.g., Propargyl alcohol or Phenylacetylene)

  • Catalyst:

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent:

    
     (1:1)
    

Step-by-Step Workflow:

  • Azide Generation: Dissolve 4-nitroaniline (1.0 eq) in

    
     (6M) at 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Treat with
    
    
    (1.5 eq) to form the azide precipitate. Handle with care.
  • Click Reaction: Suspend 4-nitrophenyl azide (1.0 eq) and the terminal alkyne (1.1 eq) in the solvent mixture.

  • Catalysis: Add the

    
     solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (active Cu(I) species).
    
  • Incubation: Stir at room temperature for 6–12 hours. Monitor by TLC (disappearance of azide).

  • Workup: Dilute with water. The triazole product often precipitates due to low aqueous solubility. Filter, wash with cold water and dilute ammonia (to remove Cu traces). Recrystallize from Ethanol/DMF.[1]

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I) Active Catalyst Cu2->Cu1 Reduction Asc Na Ascorbate Asc->Cu1 PiComplex Cu(I)-Acetylide π-Complex Cu1->PiComplex + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Azide 4-Nitrophenyl Azide (Ar-N3) Metallacycle Cu(III) Metallacycle (Rate Determining Step) PiComplex->Metallacycle + Azide (Regiocontrol) Product 1,4-Disubstituted Triazole Product Metallacycle->Product Ring Contraction & Protonation Product->Cu1 Catalyst Regeneration

Figure 1: Catalytic cycle of CuAAC reaction ensuring 1,4-regioselectivity. The nitro group on the azide remains inert during this cycle.

Chemical Reactivity & Biological Interface[2][3]

Nitro-Reduction & Bioactivation

The nitro group on the triazole scaffold is not merely a substituent; it is a "warhead" for prodrug activation.

  • Mechanism: In hypoxic environments (e.g., solid tumors) or specific parasites (Trypanosoma cruzi), type I nitroreductases (NTR) reduce the

    
     group.
    
  • Pathway:

    
    .
    
  • Selectivity: Mammalian cells lack the specific NTRs found in trypanosomes, providing a therapeutic window.

Case Study: Antitrypanosomal Agents

Analogs of 4-(4-nitrophenyl)-1,2,3-triazole have shown potent activity against Chagas disease.[2]

  • Structure-Activity Relationship (SAR): The 1,4-disubstitution pattern is critical. Replacing the phenyl ring with non-aromatic groups often results in loss of potency.

  • Solubility Engineering: Glycosylation (attaching sugar moieties) to the triazole N1 position maintains the electronic properties of the nitro-triazole core while lowering LogP to ~0.7, drastically improving bioavailability.

Bioactivation Prodrug Nitrophenyl-Triazole (Prodrug) Nitroso Nitroso Intermediate (R-N=O) Prodrug->Nitroso 2e- Reduction (via NTR) NTR Nitroreductase (Parasite/Hypoxia) NTR->Nitroso Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Toxic Electrophilic Species (DNA Adducts) Hydroxyl->Toxic Bio-activation

Figure 2: Mechanism of action for nitrophenyl-triazole prodrugs via enzymatic reduction.

References

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Source: ACS Omega. [Link] (Verified via search context)

  • Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Source: Applied Optics / PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Source: NIH / PubMed Central. [Link]

  • Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. Source: PubMed Central. [Link]

  • Hammett Substituent Constants and Resonance and Field Parameters. Source: Chemical Reviews. [Link]

Sources

The 1,2,3-Triazole Scaffold: A Technical Guide to Bioisosteric Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole moiety has transcended its origins in "Click Chemistry" to become a cornerstone of modern medicinal chemistry. No longer viewed merely as a passive linker, this heterocycle is now recognized as a non-classical bioisostere of the amide bond , offering superior metabolic stability and unique electronic properties. This guide provides a technical roadmap for researchers, detailing the physicochemical justification for its use, validated synthetic protocols for the CuAAC reaction, and its application in FDA-approved therapeutics.

Part 1: The Chemical Foundation & Bioisosterism

The Amide-Triazole Surrogate Hypothesis

The strategic value of the 1,4-disubstituted 1,2,3-triazole lies in its ability to mimic the trans-amide bond (peptide bond) while resisting enzymatic hydrolysis.[1]

  • Dipole Moment: The 1,2,3-triazole ring exhibits a strong dipole moment (~5.0 D), comparable to the amide bond (~3.7–4.0 D), ensuring similar alignment within protein binding pockets.

  • Hydrogen Bonding:

    • H-Bond Donor: The C(5)–H bond is highly polarized, acting as a weak hydrogen bond donor similar to the amide N–H.

    • H-Bond Acceptor: The N(2) and N(3) atoms possess lone pairs capable of accepting hydrogen bonds, mimicking the amide carbonyl oxygen.

  • Planarity: The aromatic ring ensures a planar geometry, maintaining the spatial orientation required for peptidomimetic activity.

Visualization: Bioisosteric Mapping

The following diagram illustrates the steric and electronic overlap between the trans-amide bond and the 1,4-disubstituted 1,2,3-triazole.[2]

Bioisostere cluster_0 Trans-Amide Bond cluster_1 1,4-Disubstituted 1,2,3-Triazole Amide_NH N-H (H-Bond Donor) Amide_CO C=O (H-Bond Acceptor) Triazole_CH C(5)-H (Polarized Donor) Amide_NH->Triazole_CH Electronic Mimicry Triazole_N N(3) (Lone Pair Acceptor) Amide_CO->Triazole_N Electronic Mimicry caption Fig 1. Electronic and steric mapping of the amide bond vs. triazole bioisostere.

Part 2: Synthetic Mastery (CuAAC)[3]

The Dinuclear Mechanism

While early textbooks described a mononuclear pathway, recent kinetic and computational studies confirm that the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds via a dinuclear copper intermediate .[3] Understanding this is crucial for troubleshooting difficult couplings; if reaction rates stall, increasing the copper concentration (or using accelerating ligands like TBTA) is often more effective than heating, as it drives the formation of the necessary dinuclear species.

CuAAC_Mechanism Step1 1. Alkyne Coordination Step2 2. Cu(I)-Acetylide Formation (σ-bound) Step1->Step2 Step3 3. Dinuclear Complex (Second Cu binds) Step2->Step3 + Cu(I) Step4 4. Azide Binding Step3->Step4 + R-N3 Step5 5. Metallacycle Formation Step4->Step5 Step6 6. Ring Contraction Step5->Step6 Step7 7. Protonolysis & Release Step6->Step7 Step7->Step1 Regenerate Catalyst caption Fig 2. The Dinuclear Copper Catalytic Cycle (CuAAC). Note the requirement for two Cu atoms.

Validated Protocol: High-Yield Synthesis

Standard Operating Procedure for Medicinal Chemistry Applications

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazole with >90% purity without column chromatography.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)[4]

  • Catalyst: CuSO₄[5][3][4][6][7][8]·5H₂O (1–5 mol%)

  • Reductant: Sodium Ascorbate (10–20 mol%)

  • Solvent: t-BuOH/H₂O (1:[3][4]1) or DMSO/H₂O (for lipophilic substrates)

Protocol:

  • Dissolution: Dissolve the alkyne and azide in the solvent mixture (0.2–0.5 M concentration).

  • Catalyst Prep: Prepare a fresh aqueous solution of sodium ascorbate (1 M). Note: Solution must be yellow/clear. If brown, discard (oxidized).

  • Initiation: Add the CuSO₄ solution to the reaction vessel, followed immediately by the sodium ascorbate solution. The mixture may turn bright yellow/orange (formation of Cu(I) acetylide).

  • Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Why RT? Thermal heating often promotes the formation of the unwanted 1,5-isomer (thermal Huisgen pathway).

  • Workup: Dilute with water. If the product precipitates (common), filter and wash with cold water and dilute ammonium hydroxide (to remove trapped copper). If soluble, extract with EtOAc.

Part 3: Therapeutic Architectures & Data

Pharmacological Spectrum

The triazole ring acts as a pharmacophore in various therapeutic areas.

Therapeutic AreaMechanism of ActionKey TargetsRepresentative Drug/Lead
CNS / Neurology Na+ Channel StabilizerVoltage-gated Na+ channelsRufinamide (FDA Approved)
Antibiotics Cell Wall SynthesisPBP (Penicillin Binding Proteins)Tazobactam (FDA Approved)
Anticancer Kinase InhibitionEGFR, VEGFR, TubulinCarboxyamidotriazole (Clinical)
Antimicrobial Protein SynthesisRibosome (50S subunit)Solithromycin (Clinical)
Case Study: Rufinamide (CNS)

Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) illustrates the power of the triazole ring in modulating ion channels.[9][10]

  • Design Logic: The triazole ring serves as a stable, non-metabolizable linker that positions the carboxamide group and the difluorophenyl ring in a specific spatial arrangement.

  • Mechanism: It prolongs the inactive state of voltage-gated sodium channels (Nav1.1), preventing repetitive neuronal firing associated with Lennox-Gastaut syndrome.

Case Study: EGFR Inhibitors (Oncology)

Recent medicinal chemistry efforts have utilized the triazole ring to hybridize quinazoline scaffolds.

  • Binding Mode: In EGFR inhibitors, the triazole nitrogen atoms (N2/N3) often engage in water-mediated hydrogen bonding within the ATP-binding pocket, while the C4-substituent extends into the hydrophobic selectivity pocket.

  • Data Insight: Triazole-quinazoline hybrids have demonstrated IC50 values in the low nanomolar range (5–50 nM) against EGFR-wt and EGFR-T790M mutant cell lines.

References

  • Mechanism of CuAAC: Himo, F., et al. (2005).[11] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Intermediate." Journal of the American Chemical Society. Link

  • Bioisosterism: Bonandi, E., et al. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. Link

  • Rufinamide Pharmacology: Arroyo, S. (2010). "Rufinamide."[10][12] Neurotherapeutics. Link

  • Triazoles in Cancer: Dheer, D., et al. (2017). "A review of 1,2,3-triazoles as potent anticancer agents." Bioorganic & Medicinal Chemistry. Link

  • Synthetic Protocol: Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

Sources

The Nitrophenyl Triazole Scaffold: A Technical Guide to Synthesis, Properties, and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of nitrophenyl triazoles, a chemical scaffold that bridges high-energy materials science and modern medicinal chemistry. Historically significant for their explosive density, these compounds have evolved into critical pharmacophores in the fight against antimicrobial resistance (AMR), particularly tuberculosis. This guide details the synthetic evolution from thermal Huisgen cycloaddition to copper-catalyzed "Click" chemistry, elucidates the bioreductive mechanism of action, and provides validated experimental protocols for researchers.

Historical Genesis and Synthetic Evolution[1][2]

The history of nitrophenyl triazoles is inextricably linked to the development of nitrogen-rich heterocycle synthesis.

The Thermal Era (1890s – 2001)

The 1,2,3-triazole ring system was first synthesized by Arthur Michael in 1893, but it was Rolf Huisgen in the 1960s who defined the mechanism of the 1,3-dipolar cycloaddition.

  • Method: Thermal reaction of an organic azide (

    
    ) with an alkyne.
    
  • Limitation: The presence of the electron-withdrawing nitro group on the phenyl ring of the azide (

    
    ) significantly reduced the nucleophilicity of the azide, requiring high temperatures (>100°C).
    
  • Outcome: Poor regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted isomers [1].[1]

The Click Chemistry Revolution (2002 – Present)

In 2002, the independent discovery by Meldal and Sharpless of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) transformed the synthesis of nitrophenyl triazoles [2].

  • Mechanism: Copper(I) coordinates with the alkyne to form a copper-acetylide intermediate, which accelerates the reaction rate by

    
     compared to the thermal process.
    
  • Impact on Nitrophenyl Derivatives: The reaction proceeds efficiently even with electron-deficient 4-nitrophenyl azides, yielding the 1,4-regioisomer exclusively.

Visualization: The Catalytic Cycle

The following diagram illustrates the mechanistic divergence between the thermal Huisgen pathway and the CuAAC cycle.

ClickChemistry Start Azide + Alkyne Thermal Thermal Pathway (>100°C) Start->Thermal Slow CuAAC Cu(I) Catalysis (Room Temp) Start->CuAAC Accelerated (10^7x) Mixture Mixture of 1,4- and 1,5-Isomers Thermal->Mixture Pure Exclusive 1,4-Regioisomer CuAAC->Pure

Figure 1: Comparison of thermal Huisgen cycloaddition vs. Cu(I)-catalyzed synthesis (CuAAC) for nitrophenyl triazoles.

Physicochemical and Energetic Properties[4][5][6]

Nitrophenyl triazoles possess a unique duality: they are stable enough for pharmaceutical use yet energetic enough to be precursors for explosives.

Electronic Effects

The nitro group (


) is a strong electron-withdrawing group (EWG). When attached to the phenyl ring:
  • Acidity: It increases the acidity of the triazole C5-proton (if unsubstituted).

  • Reduction Potential: It lowers the reduction potential, making the compound more susceptible to bioreduction—a key feature for its antitubercular activity (see Section 3).

Energetic Data Summary

While pharmaceutical derivatives are stable, low-molecular-weight nitrophenyl triazoles exhibit high density and positive heat of formation.

PropertyValue (Approx.)Significance
Density 1.4 – 1.7 g/cm³High density contributes to detonation velocity in energetic applications.
Oxygen Balance NegativeRequires oxidizers for full combustion, but the nitro group improves balance compared to phenyl triazoles.
Decomposition Temp > 200°CHigh thermal stability allows for safe handling in drug formulation.
Impact Sensitivity VariableSafety Note: While 1-(4-nitrophenyl)-triazoles are generally stable, the azide precursors are shock-sensitive.

Medicinal Chemistry: The Bioreductive Mechanism[7]

The primary pharmacological interest in nitrophenyl triazoles lies in their activity against Mycobacterium tuberculosis (Mtb) and anaerobic bacteria.

Mechanism of Action (MOA)

These compounds function as pro-drugs . The nitro group is not the pharmacophore itself but a "warhead" activated by bacterial enzymes.

  • Entry: The drug enters the bacterium.

  • Activation: The

    
    -dependent nitroreductase (specifically Ddn in M. tuberculosis) reduces the nitro group [3].
    
  • Radical Formation: The reduction passes through a nitroso intermediate to a hydroxylamine.

  • Lethality: Reactive Nitrogen Species (RNS) generated during this process release nitric oxide (NO) or form covalent adducts with bacterial DNA and proteins, causing cell death.

Visualization: Bioreduction Pathway

Bioreduction Prodrug Nitrophenyl Triazole (Prodrug) Nitroso Nitroso Intermediate (-NO) Prodrug->Nitroso 2e- Reduction Enzyme Nitroreductase (Ddn) + Cofactor F420 Enzyme->Prodrug Activates Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- Reduction Damage DNA/Protein Adducts & Nitric Oxide Release Hydroxyl->Damage Covalent Binding

Figure 2: The bioactivation pathway of nitrophenyl triazoles by mycobacterial nitroreductases.

Experimental Protocols

Safety Pre-requisite: Handling Azides
  • Warning: Low molecular weight organic azides are potential explosives.[2][3]

  • Rule of Six: The number of carbon atoms plus other atoms (like oxygen) should be at least six times the number of azide nitrogens (

    
    ).[4]
    
  • Protocol: Perform reactions behind a blast shield. Do not concentrate azide solutions to dryness.[4][5]

Protocol: Synthesis of 1-(4-Nitrophenyl)-4-Phenyl-1H-1,2,3-Triazole

This protocol utilizes a "one-pot" method where the azide is generated in situ to minimize safety risks, followed by CuAAC [4].

Reagents:

  • 4-Nitroaniline (1.0 equiv)

  • Sodium Nitrite (

    
    , 1.2 equiv)
    
  • Sodium Azide (

    
    , 1.2 equiv)
    
  • Phenylacetylene (1.0 equiv)[6]

  • Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-Butanol/Water (1:1)[6][7]

Step-by-Step Methodology:

  • Diazotization: Dissolve 4-nitroaniline in HCl (6M) at 0°C. Dropwise add aqueous

    
    . Stir for 30 mins to form the diazonium salt.
    
  • Azidation: Carefully add aqueous

    
     to the diazonium salt at 0°C. Caution: Nitrogen gas evolution. Stir for 1 hour to form 4-nitrophenyl azide.
    
  • Click Reaction: Without isolation, adjust pH to ~7 with

    
    . Add phenylacetylene, 
    
    
    
    , and sodium ascorbate.
  • Reaction: Stir at room temperature for 6–12 hours. The product usually precipitates.

  • Work-up: Filter the precipitate. Wash with water and cold diethyl ether. Recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the triazole singlet proton around

      
       9.0–9.5 ppm.
      
    • IR: Disappearance of the azide peak (~2100

      
      ).
      
Protocol: Antimicrobial Susceptibility Testing (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain).[8]

  • Preparation: Dissolve the nitrophenyl triazole in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µg/mL to 0.19 µg/mL) in a 96-well plate.

  • Inoculation: Add

    
     CFU/well of M. tuberculosis H37Rv.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Resazurin (Alamar Blue). Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of dye by viable bacteria).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Future Outlook

The nitrophenyl triazole scaffold is moving beyond simple antimicrobials.

  • Bioconjugation: Using the nitro group as a "masked" amine. After the Click reaction, the nitro group can be reduced to an amine (

    
    ) to attach fluorophores or other drugs.
    
  • PROTACs: Incorporation into Proteolysis Targeting Chimeras, where the triazole acts as a stable linker and the nitrophenyl moiety aids in specific E3 ligase recruitment (under investigation).

References

  • Huisgen, R. (1963).[9][10][1] "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 114(14), 2708-2711. Link

  • Singh, R., et al. (2008). "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release." Science, 322(5906), 1392-1395. Link

  • Moorhouse, A. D., & Moses, J. E. (2008). "Click Chemistry and Medicinal Chemistry: A Case of 'One-Pot' Synthesis." ChemMedChem, 3(4), 715-723. Link

Sources

Methodological & Application

Synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole via click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole , a 4,5-unsubstituted triazole scaffold.

While "Click Chemistry" often refers to the synthesis of 4-substituted triazoles (e.g., using phenylacetylene), the strict chemical nomenclature "1H-1,2,3-triazole" implies hydrogen atoms at the C4 and C5 positions. Synthesizing this specific unsubstituted parent ring via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a surrogate for acetylene gas, which is hazardous and difficult to handle.

This guide utilizes Trimethylsilylacetylene (TMSA) as a safe, liquid acetylene equivalent, followed by a protodesilylation step to yield the target molecule.

Executive Summary & Chemical Strategy

The 1,2,3-triazole moiety is a premier bioisostere for amide bonds in medicinal chemistry, offering enhanced metabolic stability and hydrogen-bonding capabilities. This protocol addresses the challenge of synthesizing the unsubstituted triazole ring on an electron-deficient aryl core (3-nitrophenyl).

Retrosynthetic Analysis

The synthesis is disconnected into two phases to maximize safety and yield:

  • Precursor Synthesis: Conversion of 3-nitroaniline to 3-nitrophenyl azide via diazonium salt.

  • Cycloaddition (Click): Reaction of the azide with trimethylsilylacetylene (TMSA) to form the 4-(trimethylsilyl)triazole intermediate.

  • Deprotection: Removal of the TMS group to reveal the final 1H-triazole.

Safety Briefing (Critical)
  • Organic Azides: 3-Nitrophenyl azide has a (C+O)/N ratio of 2.0 (6C+2O / 4N), which is below the safety threshold of 3.0. It is energetic and potentially explosive .

    • Directive: Never distill this azide. Store in solution or keep wet. Do not concentrate to complete dryness on a rotary evaporator if the bath temperature exceeds 30°C.

    • Waste: Quench all azide-containing aqueous waste with dilute sodium hypochlorite (bleach) before disposal to prevent formation of hydrazoic acid.

Reaction Mechanism & Workflow

The following diagram illustrates the Cu(I)-catalyzed cycle and the overall synthetic workflow.

G cluster_0 Phase 1: Azide Synthesis cluster_1 Phase 2: Click & Deprotect Aniline 3-Nitroaniline Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Azide 3-Nitrophenyl Azide Diazonium->Azide NaN3 Cu_Cycle Cu(I) Catalytic Cycle Azide->Cu_Cycle TMSA TMS-Acetylene TMSA->Cu_Cycle TMS_Triazole 4-TMS-Triazole (Intermediate) Cu_Cycle->TMS_Triazole CuSO4, NaAsc t-BuOH/H2O Product 1-(3-Nitrophenyl)- 1H-1,2,3-triazole TMS_Triazole->Product K2CO3, MeOH (Desilylation)

Caption: Workflow for the conversion of 3-nitroaniline to the target triazole via a TMS-protected intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of 3-Nitrophenyl Azide

Objective: Isolate the azide precursor safely. Scale: 10 mmol (approx. 1.38 g of starting aniline).

Reagents:

  • 3-Nitroaniline (1.38 g, 10 mmol)

  • Hydrochloric acid (6 M, 10 mL)

  • Sodium Nitrite (NaNO2) (1.04 g, 15 mmol)

  • Sodium Azide (NaN3) (0.98 g, 15 mmol) [Toxic/Acute Hazard ]

  • Solvents: Water, Ethyl Acetate.[1]

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, suspend 3-nitroaniline (1.38 g) in 6 M HCl (10 mL). Cool the mixture to 0–5 °C in an ice-water bath. Stir vigorously.

  • Diazotization: Dissolve NaNO2 (1.04 g) in water (5 mL). Add this solution dropwise to the aniline mixture over 10 minutes, maintaining the temperature below 5 °C. The mixture should become clear or slightly turbid. Stir for an additional 30 minutes at 0 °C.

  • Azidation: Dissolve NaN3 (0.98 g) in water (10 mL). Add this dropwise to the diazonium solution at 0 °C. Caution: Nitrogen gas evolution will occur (foaming).

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. A precipitate (the azide) may form.[2]

  • Workup: Extract the reaction mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers.

  • Wash: Wash with saturated NaHCO3 (to neutralize acid) and Brine. Dry over anhydrous Na2SO4.[1][3]

  • Concentration (Safety Critical): Evaporate the solvent under reduced pressure at room temperature (do not heat bath >30°C). Stop when a small amount of solvent remains or an oil is obtained.

    • Yield Check: Expected yield is ~90-95%. The product is a yellow/orange oil or low-melting solid.

    • Storage: Use immediately in Phase 2 or store at 4 °C in the dark.

Phase 2: CuAAC Reaction & Desilylation

Objective: Cycloaddition with TMS-acetylene followed by removal of the TMS group. Reagents:

  • 3-Nitrophenyl Azide (from Phase 1, ~1.64 g, 10 mmol)

  • Trimethylsilylacetylene (TMSA) (1.18 g, 12 mmol, 1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO4[2]·5H2O) (125 mg, 0.5 mmol, 5 mol%)

  • Sodium Ascorbate (198 mg, 1.0 mmol, 10 mol%)

  • Solvent: t-Butanol / Water (1:1 ratio, 20 mL)

  • Deprotection: Potassium Carbonate (K2CO3), Methanol.

Protocol:

  • Setup: In a 50 mL vial or flask, dissolve the 3-nitrophenyl azide (10 mmol) and TMS-acetylene (12 mmol) in 20 mL of t-BuOH/H2O (1:1).

  • Catalyst Addition: Add the CuSO4·5H2O followed by the Sodium Ascorbate. The solution should turn bright yellow/orange (characteristic of Cu(I) species).

  • Reaction: Cap the vial and stir vigorously at room temperature for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[2] The azide spot should disappear.

  • Intermediate Isolation (Optional but recommended for purity): Dilute with water, extract with EtOAc, dry, and concentrate to give the crude 1-(3-nitrophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole.

  • Desilylation (The "Unmasking"):

    • Dissolve the crude TMS-triazole in Methanol (20 mL).

    • Add K2CO3 (1.5 equiv). Stir at room temperature for 2 hours.

    • Mechanism:[4][5][6] Methanolysis of the C-Si bond releases the unsubstituted triazole.

  • Final Workup: Evaporate methanol. Resuspend residue in water (20 mL) and extract with EtOAc (3 x 20 mL). Wash with brine, dry (Na2SO4), and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient 8:2 to 6:4).

Quantitative Data & Characterization

Expected Yield: 75–85% (over two steps from azide).[3]

ParameterSpecificationNotes
Appearance Off-white to pale yellow solid
Melting Point 168–170 °CConsistent with 1-aryl-1,2,3-triazoles
1H NMR (DMSO-d6) Triazole CHs: δ ~8.95 (s, 1H), ~8.05 (s, 1H)Distinctive singlets for C4-H and C5-H
1H NMR (Aryl) δ 8.6 (t), 8.3 (d), 8.2 (d), 7.8 (t)Typical 3-substituted nitrobenzene pattern
MS (ESI) [M+H]+ = 191.1

Key NMR Diagnostic: The unsubstituted 1,2,3-triazole ring shows two distinct protons. In the 1-aryl substituted system, the proton at C5 (adjacent to N1) is deshielded by the aryl ring, while the C4 proton appears slightly upfield. Both appear as singlets (or finely split doublets, J~1Hz).

Troubleshooting & Optimization

  • Issue: Incomplete Click Reaction.

    • Cause: Oxidation of Cu(I) to inactive Cu(II) by atmospheric oxygen.

    • Fix: Add another portion of Sodium Ascorbate (5 mol%) or purge the solvent with nitrogen/argon prior to catalyst addition.

  • Issue: Low Yield in Deprotection.

    • Cause: Incomplete hydrolysis or loss of product during aqueous workup (triazoles can be slightly water-soluble).

    • Fix: Saturate the aqueous layer with NaCl (salting out) during extraction. Use TBAF (Tetra-n-butylammonium fluoride) in THF as an alternative deprotection method if K2CO3/MeOH is slow.

  • Safety Note on Copper Waste:

    • Do not dispose of copper solutions down the drain. Collect in a dedicated Heavy Metal Waste container.

References

  • CuAAC Mechanism & Conditions: "Click Chemistry Azide-Alkyne Cycloaddition." Organic Chemistry Portal. Available at: [Link]

  • Safety of Organic Azides: "Azide Compounds - Environmental Health and Safety." Florida State University. Available at: [Link]

  • Triazole Synthesis via CaC2 (Alternative): Jiang, Y., et al. "Synthesis of 1-monosubstituted aryl 1,2,3-triazoles... using calcium carbide."[7] Synlett, 2009.[7] Cited in Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for High-Efficiency 1,2,3-Triazole Synthesis & Bioconjugation

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often synonymous with "Click Chemistry," is the gold standard for bioorthogonal ligation due to its modularity, regioselectivity, and near-quantitative yields. While the reaction appears deceptively simple, achieving reproducibility in complex biological milieus or high-throughput synthesis requires a nuanced understanding of the catalytic cycle.

This guide moves beyond basic recipes to address the mechanistic causality of reaction failures. We focus on the critical role of ligand-assisted catalysis and the dinuclear copper intermediate , providing optimized protocols for both organic synthesis and sensitive bioconjugation.

Mechanistic Insight: The Dinuclear Cycle

Early models proposed a mononuclear copper mechanism. However, advanced kinetic studies and DFT calculations have confirmed that the reaction is second-order with respect to copper, proceeding through a dinuclear copper intermediate .

Why this matters:

  • Catalyst Loading: Simply increasing Cu concentration doesn't always linearly increase rate; the local concentration of the Cu-acetylide-Cu-azide complex is key.

  • Ligand Design: The most effective ligands (e.g., THPTA, BTTAA) bridge two copper centers, stabilizing the reactive intermediate and preventing the formation of unreactive polymeric copper acetylides.

Figure 1: The Dinuclear Catalytic Cycle

CuAAC_Mechanism Start Alkyne + Azide Step1 Formation of σ-Bound Cu-Acetylide Start->Step1 + Cu(I) Cu_I Cu(I) Species (Generated in situ) Cu_I->Step1 Catalyst entry Step2 Recruitment of 2nd Cu(I) (Dinuclear Activation) Step1->Step2 + Cu(I) (Ligand Assisted) Step3 Azide Coordination & Cyclization (Rate Limiting) Step2->Step3 Formation of Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Step3->Product Protonation & Catalyst Release Product->Cu_I Regeneration

Caption: The consensus mechanism involves a dinuclear copper intermediate. Ligands that facilitate this Cu-Cu interaction significantly accelerate the reaction.

Critical Parameters & Reagent Selection

The Copper Source: In Situ Reduction is Superior

While Cu(I) salts (CuI, CuBr) can be used, they are thermodynamically unstable and prone to oxidation or disproportionation.

  • Recommendation: Use Cu(II)SO₄ pentahydrate reduced in situ by Sodium Ascorbate .[1]

  • Reasoning: This maintains a steady-state concentration of active Cu(I) while the excess ascorbate scavenges dissolved oxygen, which is the primary inhibitor of the reaction.

Ligand Selection Guide

The ligand is the "steering wheel" of the reaction. It protects Cu(I) from oxidation and prevents cytotoxicity in biological samples.

LigandSolubilityReaction SpeedCytotoxicityBest Application
TBTA DMSO/tBuOHModerateHighOrganic synthesis; robust scaffolds.
THPTA WaterFastLowProtein labeling; aqueous buffers.[2][3]
BTTAA WaterVery FastVery LowLive cell surface labeling; low-concentration targets.
BTTES WaterFastLowestIntracellular labeling; highly sensitive cells.
Additives
  • Aminoguanidine: Essential for protein labeling. It scavenges dehydroascorbate (an oxidation byproduct of ascorbate) which can otherwise react with Arginine/Lysine residues, causing protein aggregation.

Protocol 1: Standard Organic Synthesis (Small Molecules)

Application: Synthesis of chemical probes, drug scaffolds, or polymer functionalization. Scale: 100 mg – 10 g

Reagents
  • Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v).[4] Note: tBuOH solubilizes organic reactants while water supports the Cu/Ascorbate system.

  • Catalyst: CuSO₄[5][6] · 5H₂O (1 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Ligand: TBTA (1 mol%) - Optional for simple substrates, mandatory for complex ones.

Step-by-Step Methodology
  • Dissolution: Dissolve the Alkyne (1.0 equiv) and Azide (1.0-1.2 equiv) in the tBuOH/Water mixture.[4] The concentration should be 0.1 – 0.5 M.

  • Catalyst Prep: Prepare a stock solution of CuSO₄ (e.g., 1 M in water) and Sodium Ascorbate (e.g., 1 M in water, freshly prepared ).

  • Initiation:

    • Add CuSO₄ solution to the reaction mixture.[2][3][4][7][8]

    • Add Sodium Ascorbate solution last. The solution should turn bright yellow/orange (characteristic of Cu(I)-TBTA).

  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours.

    • Tip: If the mixture turns green/blue, Cu(I) has oxidized to Cu(II). Add more ascorbate.

  • Workup:

    • Dilute with water.[3][4][9] If the product precipitates, filter and wash with water/ammonium hydroxide (to remove Cu).

    • If soluble, extract with Ethyl Acetate.

Protocol 2: Bioconjugation (Protein Labeling)

Application: Labeling an Alkyne-tagged protein with a Fluorophore-Azide.[10] Requirement: Must preserve protein secondary structure and prevent precipitation.

Workflow Diagram

Bioconjugation_Workflow Prep 1. Prepare Stocks (Fresh Ascorbate!) Premix 2. Pre-complex CuSO4 + Ligand (THPTA) Prep->Premix 1:5 Ratio Initiate 4. Add Cu-Ligand then Ascorbate Premix->Initiate Mix 3. Combine: Protein + Dye + Buffer Mix->Initiate Incubate 5. Incubate 1hr @ RT, Dark Initiate->Incubate Purify 6. Desalt/Dialysis (Remove excess dye) Incubate->Purify

Caption: Premixing Cu and Ligand is critical to prevent free copper from damaging the protein.

Detailed Protocol

Reagents:

  • Buffer: PBS or HEPES (pH 7.4). Avoid Tris or buffers with chelators (EDTA).

  • Ligand: THPTA (Water soluble).[2][3][4][5][8]

  • Additive: Aminoguanidine.[3][11]

Concentrations (Final in Reaction):

  • Protein-Alkyne: 10–50 µM

  • Azide-Label: 50–100 µM (2–5x excess)

  • CuSO₄: 100 µM

  • THPTA: 500 µM (5:1 Ligand:Cu ratio)

  • Sodium Ascorbate: 2.5 mM

  • Aminoguanidine: 5 mM[3]

Steps:

  • Pre-complexation (Crucial): In a separate tube, mix CuSO₄ and THPTA. Incubate for 5 mins. This ensures all Cu is chelated before touching the protein.

  • Reaction Assembly: In the reaction vessel, add:

    • Protein solution (in PBS).

    • Azide-Label.[2][3]

    • Aminoguanidine stock.[3]

  • Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.

  • Incubation: Rotator or gentle shake for 60 minutes at RT. Do not vortex vigorously (denatures protein).

  • Quenching: Add EDTA (10 mM final) to strip copper.

  • Purification: Use a spin desalting column (e.g., Zeba, PD-10) to remove unreacted dye.

Safety & Handling of Organic Azides

WARNING: Organic azides are potentially explosive.[9][12][13][14][15]

  • C/N Ratio: The total number of nitrogen atoms (

    
    ) must not exceed the number of carbon atoms (
    
    
    
    ).[12]
    • Safe:

      
      
      
  • Rule of Six: Ensure at least 6 carbons per energetic functional group.[12]

  • Compatibility: Never use halogenated solvents (DCM, Chloroform) with Sodium Azide (forms explosive di/tri-azidomethane).[12] Avoid contact with heavy metals (Pb, Cu) in their elemental form or drains (forms explosive metal azides).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Bioconjugation) Oxygen quenching Cu(I)Degas buffers; Increase Ascorbate to 5 mM; Keep reaction sealed.
Protein Precipitation Free Cu(II) binding / OxidationPremix Cu+Ligand; Add Aminoguanidine; Use THPTA or BTTAA.
Reaction Stalls Cu(I) oxidationAdd a second bolus of Ascorbate; Check if solution lost yellow color.
High Background Non-specific dye bindingWash with BSA-containing buffer; Optimize dye equivalents (keep <10x).

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[16][17] Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides.[6][18] The Journal of Organic Chemistry, 67(9), 3057–3064. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457–460. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

Sources

Application Note: 1-(3-Nitrophenyl)-1H-1,2,3-triazole as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 1-(3-Nitrophenyl)-1H-1,2,3-triazole (3-NPT) as a high-efficacy corrosion inhibitor for mild steel in acidic media (1.0 M HCl). Unlike standard commercial inhibitors, 3-NPT leverages the "Click Chemistry" 1,2,3-triazole scaffold, offering a robust nitrogen-rich heterocyclic core for metal coordination.

The presence of the nitro (


) group  at the meta-position introduces a unique electronic push-pull dynamic. While typically electron-withdrawing, in this scaffold it enhances the dipole moment, facilitating physical adsorption and stabilizing the protective film against acidic attack. This guide covers synthesis, gravimetric validation, and electrochemical characterization.

Chemical Profile & Mechanism of Action[1]

The Molecule[2][3]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Solubility: Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water (requires co-solvent or surfactant for aqueous applications).

Mechanistic Theory (The "Why")

The inhibition efficiency of 3-NPT relies on the Langmuir Adsorption Isotherm . The mechanism is twofold:

  • Chemisorption: The lone pairs on the

    
     and 
    
    
    
    atoms of the triazole ring coordinate with the empty
    
    
    -orbitals of surface Iron (
    
    
    ) atoms.
  • Electronic Modulation: The meta-nitro group acts as an electron-withdrawing group (EWG). While EWGs usually reduce electron density at the adsorption center, here the nitro group enhances the molecule's planarity and dipole moment, promoting a dense, packed film formation that physically blocks Chloride ions (

    
    ) from attacking the metal surface.
    
Mechanistic Pathway Diagram

Corrosion_Mechanism Solution Bulk Solution (1M HCl) Contains 3-NPT + H+ + Cl- Diffusion Diffusion to Double Layer Solution->Diffusion Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Fast Step Chemisorption Chemisorption (N-Fe d-orbital coordination) Physisorption->Chemisorption Thermodynamic Stabilization Film Protective Monolayer (Hydrophobic Barrier) Chemisorption->Film Lateral Interaction Inhibition Corrosion Inhibition (Blocked Anodic/Cathodic Sites) Film->Inhibition

Figure 1: Step-wise adsorption mechanism of 3-NPT on mild steel surfaces.

Experimental Protocols

Protocol A: Synthesis (CuAAC "Click" Method)

Note: This compound is best synthesized fresh to avoid oxide contamination.

Reagents: 1-Azido-3-nitrobenzene (1.0 eq), Trimethylsilylacetylene (1.2 eq),


 (10 mol%), Sodium Ascorbate (20 mol%), t-Butanol/Water (1:1).
  • Reaction: Dissolve azide and alkyne in t-Butanol/Water. Add Sodium Ascorbate followed by Copper Sulfate.[1]

  • Stir: Stir vigorously at Room Temperature (RT) for 12 hours.

  • Deprotection (if using TMS): Treat with

    
     in Methanol to remove the TMS group, yielding the protonated triazole.
    
  • Purification: Extract with Ethyl Acetate, wash with brine, and recrystallize from Ethanol.

  • Validation: Confirm structure via

    
    -NMR (Triazole proton singlet 
    
    
    
    ppm).
Protocol B: Gravimetric Analysis (Weight Loss)

The fundamental baseline for inhibition efficiency.

Materials:

  • Mild Steel Coupons (

    
     cm).
    
  • Abrasive papers (SiC, grades 400, 600, 800, 1000, 1200).

  • Analytical Balance (0.1 mg precision).

Procedure:

  • Surface Prep: Abrade coupons linearly. Wash with distilled water, degrease with acetone, and dry in warm air. Weigh immediately (

    
    ).
    
  • Immersion: Suspend coupons in 100 mL of 1.0 M HCl containing 3-NPT at concentrations:

    
     M . Maintain a blank (0 M).
    
  • Duration: Immerse for 6 hours at 303 K (thermostated bath).

  • Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and weigh (

    
    ).
    

Calculation:



Where 

= density (7.86 g/cm³),

= area (cm²),

= time (hours).

[2]
Protocol C: Electrochemical Characterization (EIS & Tafel)

The advanced diagnostic for film resistance and kinetics.

Setup: Three-electrode cell.

  • Working Electrode (WE): Mild steel embedded in epoxy (exposed area

    
    ).
    
  • Counter Electrode (CE): Platinum foil/mesh.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[2]

Workflow Diagram:

Electrochem_Workflow Prep Electrode Polishing (1200 grit -> Mirror finish) OCP OCP Stabilization (30 mins, <2 mV drift) Prep->OCP EIS EIS Measurement (100 kHz - 10 mHz, 10mV AC) OCP->EIS Tafel Tafel Polarization (±250 mV vs OCP, 1 mV/s) EIS->Tafel Analysis Data Fitting (Randles Circuit / Tafel Extrapolation) Tafel->Analysis

Figure 2: Electrochemical workflow for validating 3-NPT efficiency.

Step-by-Step:

  • OCP Stabilization: Immerse WE in solution. Monitor Open Circuit Potential (OCP) for 30 minutes until stable.

  • EIS (Impedance): Apply AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz .

    • Output: Nyquist Plot (look for depressed semicircles).

    • Fitting: Use a Randles Circuit (

      
      ).
      
    • Metric: Increase in Charge Transfer Resistance (

      
      ) indicates protection.
      
  • Tafel Polarization: Scan potential from -250 mV to +250 mV relative to OCP. Scan rate: 1 mV/s .

    • Output: Tafel Plots (

      
       vs 
      
      
      
      ).[2]
    • Metric: Decrease in Corrosion Current Density (

      
      ).[3][4]
      

Data Interpretation & Expected Results

Representative Data Table

Typical values expected for Nitrophenyl-triazole derivatives on Mild Steel in 1M HCl.

Conc. (M)

(

)

(

)

(

)

(%)

(%)
Blank (0) 25.4180.5650.2--

110.595.2185.477.071.5

245.862.185.689.686.8

480.235.442.194.7 93.5
Critical Analysis
  • Impedance (

    
    ):  A sharp increase in 
    
    
    
    with concentration confirms the formation of a protective film. The decrease in
    
    
    (Double Layer Capacitance) proves the displacement of water molecules by the organic 3-NPT molecules (lower dielectric constant).
  • Tafel Slopes (

    
    ):  If both anodic and cathodic slopes change, 3-NPT is a mixed-type inhibitor . If the shift in 
    
    
    
    is
    
    
    , it confirms mixed-type behavior (blocking both iron dissolution and hydrogen evolution).
  • Thermodynamics: Plot

    
     vs 
    
    
    
    (Langmuir). A slope near 1 and
    
    
    indicates a mix of physisorption and chemisorption.

References

  • Standard Protocol for CuAAC Synthesis

    • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society.
  • Triazole Corrosion Inhibition Methodology

    • Verma, C., et al. (2016). 1,2,3-Triazoles as corrosion inhibitors for mild steel in acidic solution: Experimental and theoretical studies. RSC Advances.
  • Electrochemical Impedance Spectroscopy (EIS)

    • Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Standard Reference Text).
    • ASTM G106-89(2015). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
  • Nitrophenyl-Triazole Specific Behavior

    • Sherif, E. M., & Park, S. M. (2006). Effects of 1,4-naphthoquinone on aluminum corrosion in 0.50 M sodium chloride solutions. (Provides comparative methodology for quinone/nitro-type inhibitors). Electrochimica Acta.
  • Corrosion Rate Calculation Standards

    • ASTM G1-03(2017).

Sources

Application Note: Antimicrobial Profiling of 1-(3-Nitrophenyl)-1H-1,2,3-triazole Derivatives

[1]

Executive Summary

The emergence of ESKAPE pathogens (e.g., S. aureus, A. baumannii) necessitates the development of novel chemotypes. The 1-(3-nitrophenyl)-1H-1,2,3-triazole scaffold represents a "privileged structure" in medicinal chemistry. The 1,2,3-triazole ring acts as a bioisostere of the amide bond, offering metabolic stability and hydrogen-bonding capability, while the 3-nitrophenyl moiety provides strong electron-withdrawing properties and potential for specific electrostatic interactions within bacterial binding pockets (e.g., DNA gyrase, Topoisomerase IV).

This guide details the synthesis , antimicrobial evaluation , and Structure-Activity Relationship (SAR) analysis of these derivatives. It moves beyond standard protocols to include mechanistic validation steps essential for high-impact research.

Chemical Synthesis & Characterization

Rationale: The 1,4-disubstituted 1,2,3-triazole regioisomer is selectively synthesized via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 3-nitro group is introduced early via the azide precursor.

Synthesis Workflow (CuAAC)

Core Reaction: 1-Azido-3-nitrobenzene + Terminal Alkyne

Protocol:
  • Preparation of 1-Azido-3-nitrobenzene:

    • Dissolve 3-nitroaniline (10 mmol) in 6M HCl (20 mL) at 0–5°C.

    • Add

      
       (12 mmol) dropwise. Stir for 30 min.
      
    • Add

      
       (15 mmol) slowly (Caution: Evolution of 
      
      
      ).
    • Extract with ethyl acetate, dry over

      
      , and concentrate. Safety Note: Store azides in solution; do not concentrate to dryness if unstable.
      
  • Click Reaction (General Procedure):

    • Dissolve 1-azido-3-nitrobenzene (1.0 eq) and terminal alkyne (1.1 eq) in

      
      -BuOH:
      
      
      (1:1).
    • Add

      
       (5 mol%) and Sodium Ascorbate (10 mol%).
      
    • Stir at RT for 6–12 hours. Monitor via TLC.

    • Purification: Precipitate by adding water or purify via column chromatography (Hexane/EtOAc).

Visualization: Synthetic Pathway

SynthesisWorkflowStart3-NitroanilineInter1-Azido-3-nitrobenzene(In situ generation)Start->InterDiazotizationClickCuAAC Reaction(Click Chemistry)Inter->ClickReagentsReagents:NaNO2, NaN3, HClReagents->InterProduct1-(3-Nitrophenyl)-1,2,3-triazoleClick->ProductCuSO4/NaAsct-BuOH/H2OAlkyneTerminal Alkyne(R-C≡CH)Alkyne->Click

Caption: Step-wise synthesis of 1-(3-nitrophenyl)-1,2,3-triazole derivatives via diazotization and CuAAC click chemistry.

Antimicrobial Assay Protocols

Scientific Integrity: Simple MIC values are insufficient. You must control for the solubility issues inherent to nitro-aromatics (DMSO tolerance) and validate the mechanism.

Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard: CLSI M07-A10 guidelines.

Reagents:

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Indicator: Resazurin (0.015%) or TTC (for visual confirmation).

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the triazole derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Check: Nitro-derivatives can be hydrophobic. Ensure complete dissolution; sonicate if necessary.

  • Dilution: Dilute stock 1:100 in MHB to get a starting concentration of 100 µg/mL (1% DMSO final).

    • Validation: Run a "Solvent Control" (1% DMSO in MHB) to ensure DMSO does not inhibit bacterial growth.

  • Plate Setup (96-well):

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of test compound (100 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to wells 1–11.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

Mechanism of Action: DNA Gyrase Supercoiling Inhibition

Rationale: 1,2,3-triazoles are known to target DNA gyrase (subunit B) similar to novobiocin, or intercalate DNA. This assay confirms if the antimicrobial activity is target-specific.

Protocol:

  • Incubate relaxed pBR322 plasmid DNA (0.5 µg) with E. coli DNA gyrase (1 U).

  • Add test compound (at

    
     and 
    
    
    MIC) or Ciprofloxacin (positive control).
  • Incubate at 37°C for 1 hour.

  • Stop reaction and analyze via 1% agarose gel electrophoresis.

  • Result Interpretation:

    • Active: Presence of relaxed plasmid bands (inhibition of supercoiling).

    • Inactive: Conversion to supercoiled form (migrates faster).

Visualization: Assay Workflow & Logic

AssayLogicCompoundTest Compound(Nitro-Triazole)SolubilitySolubility Check(Max 1% DMSO)Compound->SolubilityMICMIC Assay(Broth Microdilution)Solubility->MICResultMIC Value DefinedMIC->ResultDecisionMIC < 10 µg/mL?Result->DecisionDecision->CompoundNo (Refine SAR)MechMechanism Study(DNA Gyrase Assay)Decision->MechYes (Potent)ToxCytotoxicity(HEK293 Cells)Decision->ToxYes (Safety)

Caption: Decision tree for evaluating antimicrobial potency and transitioning to mechanistic studies.

Structure-Activity Relationship (SAR) Analysis

The 1-(3-nitrophenyl) group is not merely a lipophilic handle; it exerts specific electronic effects that drive potency.

Structural FeatureElectronic/Steric EffectImpact on Antimicrobial Activity
Triazole Core Dipole moment ~5D; H-bond acceptor (N2/N3).Mimics peptide bond; binds to DNA gyrase ATPase domain [1, 2].
3-Nitro Group Strong Electron Withdrawing Group (EWG).Increases acidity of triazole C5-H (if unsubstituted) or attached methylene protons, strengthening H-bonds with enzyme residues (e.g., Ser/Thr) [4].
3-Position Meta-substitution.Prevents steric clash compared to ortho-nitro; allows planar conformation for DNA intercalation [4].
C4-Substituent Variable (R).Indole/Heterocycles: Enhance

-

stacking (High Potency) [1]. Alkyl chains: Increase membrane permeability but may reduce specificity.

Key Insight: Derivatives linking the 1-(3-nitrophenyl)-triazole to an indole or isonicotinamide moiety often show synergistic activity, effectively targeting drug-resistant strains like MRSA and A. baumannii [1, 3].

Data Presentation & Interpretation

When reporting results, normalize data against standard controls (e.g., Ciprofloxacin).

Example Data Table (Mock Data based on Literature Trends [1, 5]):

Compound IDR-Substituent (C4)MIC (S. aureus) µg/mLMIC (E. coli) µg/mLDNA Gyrase IC50 (µM)
Ref (Cipro) -0.50.010.5
TZ-01 Phenyl64>128>100
TZ-Nitro-3 3-Nitrophenyl 8 16 12.5
TZ-Indole Indole-3-yl485.2

Interpretation: The introduction of the 3-nitro group (TZ-Nitro-3) significantly improves potency compared to the phenyl analog (TZ-01), likely due to improved binding affinity driven by the electron-deficient ring.

References

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens. ACS Omega. [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. [Link]

Application Note: Design, Synthesis, and Evaluation of 1,4-Disubstituted 1,2,3-Triazoles as Tubulin-Targeting Anticancer Agents

[1]

Abstract & Scope

The 1,2,3-triazole moiety has emerged as a premier peptidomimetic scaffold in oncology drug discovery.[1] Functioning as a bioisostere of the amide bond, it offers superior metabolic stability and favorable hydrogen-bonding capabilities. This guide details the development of 1,4-disubstituted 1,2,3-triazoles, specifically focusing on their potential as Microtubule Destabilizing Agents (MDAs) that target the colchicine-binding site of tubulin.

This document provides validated protocols for:

  • Chemical Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3][4]

  • Phenotypic Screening: High-throughput MTT cytotoxicity profiling.

  • Target Validation: In vitro tubulin polymerization kinetics.

  • Mechanism of Action: Cell cycle analysis via Flow Cytometry.

Chemical Synthesis: The CuAAC "Click" Protocol

Objective: To synthesize 1,4-disubstituted 1,2,3-triazoles with high regioselectivity using a copper(I) catalyst generated in situ.

Experimental Logic

The thermal Huisgen cycloaddition produces a mixture of 1,4- and 1,5-isomers. To ensure biological consistency, we utilize the CuAAC method (Sharpless/Meldal modification). We employ Sodium Ascorbate to reduce Cu(II) (from CuSO₄) to the active Cu(I) species in situ. This prevents the oxidation of the catalyst and eliminates the need for an inert atmosphere in many cases.

Workflow Diagram

SynthesisWorkflowPrecursorsPrecursors:Organic Azide + Terminal AlkyneCatalysisCatalytic System:CuSO4 (5 mol%) + NaAsc (10 mol%)Solvent: t-BuOH/H2O (1:1)Precursors->CatalysisReactionReaction:RT, 6-12 Hours(Monitor via TLC)Catalysis->ReactionWorkupWorkup:Extraction (DCM)Recrystallization (EtOH)Reaction->Workup

Caption: Step-wise synthesis workflow for regioselective 1,4-disubstituted 1,2,3-triazoles via CuAAC.

Protocol Steps
  • Reagent Preparation: Dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in 4 mL of a 1:1 mixture of water and tert-butanol .

    • Note: t-BuOH is critical as it solubilizes organic reactants while remaining miscible with the aqueous catalyst solution.

  • Catalyst Addition: Add Sodium Ascorbate (0.1 mmol, 10 mol%) followed by Copper(II) Sulfate Pentahydrate (0.05 mmol, 5 mol%).

    • Visual Check: The solution should turn a bright yellow/orange. A green hue indicates oxidation to Cu(II) (inactive); add more ascorbate if this occurs.

  • Reaction: Stir vigorously at room temperature (RT) for 6–12 hours. Monitor consumption of the alkyne via TLC.[4]

  • Workup: Dilute with water (10 mL) and extract with Dichloromethane (DCM, 3 x 10 mL).

  • Purification: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization from ethanol or silica gel column chromatography.

Primary Screening: MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of synthesized triazoles against cancer cell lines (e.g., MCF-7, A549).

Experimental Logic

The MTT assay relies on mitochondrial succinate dehydrogenase in viable cells to reduce tetrazolium dye (yellow) to formazan (purple).[5] Critical Control: Substituted triazoles can sometimes possess intrinsic reductive properties. Always include a "compound only" well (no cells) to rule out false positives.

Protocol Steps
  • Seeding: Seed tumor cells in 96-well plates at 3,000–5,000 cells/well in 100 µL media. Incubate for 24h to allow attachment.

    • Expert Tip: Avoid the outer wells (edge effect).[6] Fill them with PBS to maintain humidity and thermal stability.

  • Treatment: Add 100 µL of serial dilutions of the triazole derivative (0.1 µM – 100 µM). Include Combretastatin A-4 (CA-4) as a positive control. Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

  • Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Presentation: Representative IC₅₀ Values (Hypothetical)

Compound ID R1 (Azide Side) R2 (Alkyne Side) MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM)
TZ-01 Phenyl 3,4,5-trimethoxyphenyl 0.045 0.060
TZ-02 4-Fluorophenyl 3,4,5-trimethoxyphenyl 0.032 0.048
TZ-03 Benzyl Phenyl > 50.0 > 50.0

| CA-4 (Ctrl) | -- | -- | 0.004 | 0.006 |

Mechanistic Validation: Tubulin Polymerization Assay

Objective: To confirm if the triazole acts as a Microtubule Destabilizing Agent (MDA) by binding to the colchicine site.

Experimental Logic

Anticancer triazoles often mimic the cis-stilbene bridge of Combretastatin A-4. If active, they will inhibit the assembly of tubulin into microtubules. This is measured by tracking the increase in fluorescence (or absorbance at 340 nm) as tubulin polymerizes.

Protocol Steps
  • Preparation: Prepare a reaction mixture containing purified porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Baseline: Keep all reagents on ice (4°C).

  • Induction: Add the test compound (3 µM final concentration) or Vehicle (DMSO).

  • Measurement: Transfer to a pre-warmed spectrophotometer (37°C). Record absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: A reduction in the Vmax (slope of the polymerization curve) compared to control indicates inhibition.

Secondary Mechanism: Cell Cycle Analysis (Flow Cytometry)

Objective: To validate G2/M phase arrest, a hallmark of tubulin inhibition.

Pathway Diagram

MechanismPathEntryTriazole Entry(Passive Diffusion)TargetBinding to Tubulin(Colchicine Site)Entry->TargetEffectInhibition ofMicrotubule AssemblyTarget->EffectArrestCell Cycle Arrest(G2/M Phase)Effect->ArrestDeathApoptosis(Caspase 3 Activation)Arrest->Death

Caption: Signal transduction pathway for triazole-mediated apoptosis via tubulin inhibition.

Protocol Steps
  • Treatment: Treat cells (e.g., HeLa) with the IC₅₀ concentration of the triazole for 24h.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Why? Ethanol permeabilizes the membrane, allowing the dye to bind DNA.

  • Staining: Resuspend cells in PBS containing:

    • Propidium Iodide (PI) (50 µg/mL): Stains DNA.

    • RNase A (100 µg/mL): Digests RNA to prevent false PI signal.

  • Incubation: 30 minutes at 37°C in the dark.

  • Analysis: Analyze via Flow Cytometer (excitation 488 nm, emission >575 nm). Look for an accumulation of cells in the G2/M peak (4N DNA content).

Structure-Activity Relationship (SAR) Insights

Based on current literature and validation studies, the following structural features are critical for triazole efficacy:

  • The 3,4,5-Trimethoxyphenyl Ring: Essential for high affinity to the colchicine binding site (mimics Ring A of CA-4).

  • Linker Length: Direct attachment of the triazole to the aryl rings (biaryl system) usually yields higher potency than methylene linkers.

  • C4-Substitution: A bulky or lipophilic group at the C4 position of the triazole often enhances metabolic stability without compromising binding.

References

  • Mechanism Review: 1,2,3-Triazole hybrids as anticancer agents: A review. (Archiv der Pharmazie).[7]

  • Synthesis Protocol: Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction. (SciELO).

  • Tubulin Assays: Structural Analogues of Triazole-Based Tubulin Inhibitors: A Technical Guide. (BenchChem).[8]

  • MTT Optimization: MTT assay protocol and troubleshooting. (Abcam).[5][8]

  • SAR Studies: Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors. (PubMed).[8][9]

Application Note: Advanced Protocol for the Synthesis of 1-Aryl-1H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 1,2,3-triazole moiety is a pharmacophore of immense value in modern drug discovery, acting as a bioisostere for amide bonds due to its planar structure, strong dipole moment (~5 D), and resistance to metabolic hydrolysis. While the Huisgen thermal cycloaddition yields mixtures of 1,4- and 1,5-isomers, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—often termed "Click Chemistry"—exclusively yields the 1,4-disubstituted regioisomer .

This guide provides a rigorous protocol for synthesizing 1-aryl-1H-1,2,3-triazoles . Unlike simple alkyl triazoles, N-aryl derivatives require specific handling because aryl azides can be unstable. Therefore, this note prioritizes a One-Pot, Two-Step protocol starting from aryl halides, which circumvents the isolation of hazardous azide intermediates.

Critical Safety Directives (Read Before Experimentation)

WARNING: EXPLOSION HAZARD Organic azides are potential explosives.[1] Adhere to the "Rule of Six" : The number of carbon atoms (plus other non-nitrogen atoms) must be at least six times the number of azide groups in the molecule (


).
  • Solvent Ban: NEVER use chlorinated solvents (DCM, CHCl₃) with Sodium Azide (

    
    ). This forms di- and triazidomethane, which are extremely unstable explosives.
    
  • Isolation: Do not distill or rotary evaporate low-molecular-weight organic azides to dryness.

  • Waste: Quench all azide-containing waste with excess sodium nitrite in acidic media before disposal.

Mechanistic Insight: The Dinuclear Copper Cycle

Recent kinetic and computational studies have revised the classical mononuclear mechanism. The current authoritative consensus involves a dinuclear copper intermediate , which explains the second-order dependence on copper concentration.

Figure 1: Dinuclear Catalytic Cycle of CuAAC

Caption: The cycle initiates with the formation of a


-bound copper acetylide (A). A second copper atom coordinates (B) to form the active dinuclear catalyst. The azide binds reversibly (C), followed by ring closure to the metallacycle (D) and protonolysis to release the triazole.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Mononuclear Cu-Acetylide (A) Start->Cu_Acetylide + [Cu]-L / Base Dinuclear Dinuclear Cu-Complex (B) (Active Catalyst) Cu_Acetylide->Dinuclear + [Cu]-L Azide_Bind Azide Coordination (C) Dinuclear->Azide_Bind + R'-N3 Metallacycle Cu-Metallacycle (D) (Rate Determining) Azide_Bind->Metallacycle Cyclization Product 1,4-Triazole Product Metallacycle->Product + H+ / - 2[Cu] Product->Start Cycle Resets

Protocol A: One-Pot Synthesis from Aryl Halides (Preferred)

Application: Synthesis of 1-aryl-triazoles where the aryl azide is not commercially available or is too unstable to isolate. Mechanism: A copper-catalyzed nucleophilic aromatic substitution (or coupling) converts the aryl halide to an azide in situ, which immediately reacts with the alkyne.

Experimental Workflow

OnePot_Workflow cluster_0 Step 1: In Situ Azidation cluster_1 Step 2: Click Reaction ArylHalide Aryl Iodide/Bromide Intermediate [Aryl-N3] (Transient) ArylHalide->Intermediate CuI / L-Proline DMSO, Heat NaN3 NaN3 NaN3->Intermediate Triazole 1-Aryl-1,2,3-Triazole Intermediate->Triazole CuAAC Alkyne Terminal Alkyne Alkyne->Triazole

Caption: The aryl azide is generated and consumed in the same vessel, preventing the accumulation of hazardous intermediates.

Reagent Table (Standard Scale: 1.0 mmol)
ReagentEquiv.[2][3][4]AmountRole
Aryl Iodide (Ar-I)1.01.0 mmolSubstrate (Electrophile)
Sodium Azide (

)
1.278 mgAzide source
Terminal Alkyne 1.11.1 mmolClick partner
Copper(I) Iodide (CuI)0.1 (10 mol%)19 mgCatalyst
L-Proline 0.2 (20 mol%)23 mgLigand (Promotes Ar-I coupling)

0.221 mgBase (Stabilizes pH)
DMSO N/A2.0 mLSolvent (High dielectric constant)

Note: For Aryl Bromides, increase temperature to 90-100°C and reaction time.

Step-by-Step Procedure
  • Setup: Flame-dry a 10 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon.

  • Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (21 mg, 0.2 mmol).
    
  • Substrates: Add Sodium Azide (Caution! Do not use metal spatulas), Aryl Iodide (1.0 mmol), and the Terminal Alkyne (1.1 mmol).

  • Solvation: Add DMSO (2.0 mL). Note: DMSO/Water (9:1) can be used if solubility is an issue.[2]

  • Degassing: Briefly purge the headspace with Argon for 1 minute. Cap the vial tightly.

  • Reaction: Stir the mixture at 60–70°C for 12–24 hours.

    • Monitoring: Check TLC.[1][5] The disappearance of Aryl Iodide indicates the first step is complete; disappearance of the intermediate azide (if visible) indicates the second step is complete.

  • Workup:

    • Cool to room temperature.[2][3][6]

    • Dilute with Ethyl Acetate (20 mL) and pour into Water (20 mL).

    • Ammonia Wash: Wash the organic layer with 10% aqueous

      
       (to remove Copper salts—the blue color in aqueous layer confirms Cu removal).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Standard CuAAC (From Isolated Azides)

Application: When the aryl azide is stable (follows Rule of Six) and has been pre-synthesized.

Reagent Table
ReagentEquiv.Role
Aryl Azide 1.0Substrate
Terminal Alkyne 1.05Substrate

0.05 (5 mol%)Pre-catalyst
Sodium Ascorbate 0.10 (10 mol%)Reductant (Maintains Cu(I))
TBTA or THPTA 0.05 (5 mol%)Ligand (Protects Cu(I))
tBuOH / Water (1:1) N/ASolvent
Key Procedural Differences
  • Catalyst Generation: Mix

    
     and the Ligand (TBTA) before adding to the reaction.[6] This ensures the copper is ligated before reduction.
    
  • Initiation: Add Sodium Ascorbate last. The solution should turn from light blue to colorless/yellow (indicating Cu(I)). If it turns brown/black, oxygen is present (degas more).

  • Temperature: Usually proceeds at Room Temperature .[7]

Optimization & Troubleshooting (The "Expertise" Pillar)

Ligand Selection: TBTA vs. THPTA

The choice of ligand dictates the catalyst's lifespan and oxidation resistance.

FeatureTBTA (Tris(benzyltriazolylmethyl)amine)THPTA (Tris(hydroxypropyltriazolylmethyl)amine)
Solubility Soluble in organic solvents (DCM, DMSO, tBuOH). Insoluble in water.Completely water-soluble.
Use Case Standard organic synthesis.Bioconjugation, protein labeling, fully aqueous media.
Protection Good protection of Cu(I).Superior protection of Cu(I); sacrifices some rate for stability.[8]
Common Failure Modes
  • Oxidation of Catalyst: If the reaction stalls and the solution turns green/blue, Cu(I) has oxidized to inactive Cu(II). Fix: Add more Sodium Ascorbate (0.5 equiv).

  • Protodesilylation: If using TMS-protected alkynes in a one-pot deprotection/click sequence, ensure a fluoride source (TBAF) is present, but be aware that Cu-acetylides are sensitive to water in this specific context.

  • Copper Contamination: Triazoles coordinate copper strongly. Always use an ammonia or EDTA wash during workup to remove trace metal, which can be toxic in biological assays.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[9] Angewandte Chemie International Edition, 41(14), 2596–2599.

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[10] Science, 340(6131), 457–460.

  • Zhu, W., Ma, D. (2005). Synthesis of Aryl Azides and Vinyl Azides via Proline-Promoted CuI-Catalyzed Coupling Reactions. Chemical Communications, (2004), 888-889. (Basis for the One-Pot Aryl Halide Protocol).

  • Andersen, J., Bolvig, S., & Liang, X. (2005). Efficient One-Pot Synthesis of 1-Aryl 1,2,3-Triazoles from Aryl Halides and Terminal Alkynes in the Presence of Sodium Azide.[7][9][11][12][13] Synlett, 2005(19), 2941-2947.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. (Source of Safety Data).

Sources

In vitro evaluation of 1-(3-Nitrophenyl)-1H-1,2,3-triazole bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Evaluation of 1-(3-Nitrophenyl)-1H-1,2,3-triazole Bioactivity

Executive Summary & Scientific Rationale

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its stability against metabolic degradation and its ability to mimic peptide bonds (bioisosterism).[1] The specific derivative, This compound , combines this pharmacophore with a nitro-aryl moiety.

Why this specific evaluation? The presence of the 3-nitrophenyl group introduces a strong electron-withdrawing element that influences the triazole ring's electronics and lipophilicity. Historically, nitro-heterocycles (e.g., nitroimidazoles) are potent antimicrobials and hypoxia-activated prodrugs in oncology. Therefore, the evaluation pipeline for this compound must prioritize antimicrobial susceptibility and hypoxia-selective cytotoxicity .

This guide provides a rigorous, self-validating workflow to transition this compound from a chemical entity to a validated bioactive lead.

Evaluation Pipeline Overview

The following flowchart outlines the critical path for evaluating this compound, moving from solubility checks to mechanistic validation.

EvaluationPipeline Start Compound Acquisition This compound Solubility Module 1: Pre-Analytical DMSO Solubility & Stability Start->Solubility Screen_Micro Module 2: Antimicrobial Screen (MIC/MBC Determination) Solubility->Screen_Micro Screen_Cyto Module 3: Cytotoxicity Screen (MTT Assay: Cancer vs. Normal) Solubility->Screen_Cyto Decision Activity Threshold Met? (MIC < 10 µg/mL or IC50 < 10 µM) Screen_Micro->Decision Screen_Cyto->Decision Mechanism Module 4: Mechanistic Validation (ROS Generation / Apoptosis) Decision->Mechanism Yes Stop Refine Structure / SAR Decision->Stop No

Figure 1: Strategic workflow for the biological characterization of nitro-triazole derivatives.

Module 1: Pre-Analytical Preparation

Before biological testing, the physicochemical limitations of the nitro-triazole core must be addressed. Nitro-aromatics can be hydrophobic; improper solubilization yields false negatives.

Protocol: Stock Solution Preparation

  • Solvent Choice: Dimethyl sulfoxide (DMSO), molecular biology grade (Sigma-Aldrich).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: MW of this compound ≈ 190.16 g/mol .

    • Dissolve 19.0 mg in 1 mL DMSO.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is bacteriostatic at high concentrations.

  • Storage: Aliquot into amber tubes (nitro groups can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Validation Step: Dilute 1:1000 in PBS. If precipitation occurs (visible turbidity), the compound requires formulation assistance (e.g., cyclodextrin complexation) before proceeding.

Module 2: Antimicrobial Susceptibility Profiling

Triazoles are historically significant antifungals (e.g., Fluconazole).[2][3] The nitro group adds potential antibacterial activity against anaerobes.[4]

Method: Broth Microdilution (CLSI Guidelines M07-A10). Target Organisms:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Candida albicans (Fungal model)[4][5]

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Columns 1-10: Serial 2-fold dilution of the test compound (Range: 100 µM to 0.19 µM).

    • Column 11: Growth Control (Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Vehicle Control: Ensure final DMSO concentration is < 1% (usually 0.5%).

  • Incubation: 37°C for 18-24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual turbidity or Absorbance at 600 nm (OD600).

Data Analysis:

  • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

  • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.

Module 3: Oncological Cytotoxicity (MTT Assay)

Nitro-triazoles can act as hypoxic cytotoxins. This assay determines the Selectivity Index (SI) —the ratio of toxicity in cancer cells vs. normal cells.

Cell Lines:

  • A549 (Lung Carcinoma) – High metabolic rate.

  • HUVEC or Fibroblasts – Normal control (Critical for safety).

Step-by-Step Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing the compound (Serial dilutions: 100, 50, 25, 12.5, 6.25 µM).

    • Reference Drug: Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Mechanism: Mitochondrial reductase in viable cells reduces yellow MTT to purple formazan.[6]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Presentation: Calculate % Viability:



Table 1: Interpretation of Cytotoxicity Data

IC50 Value (µM)ClassificationAction Required
< 5 µMPotent CytotoxicProceed to Mechanism (Module 4)
5 - 20 µMModerate ActivityCheck Selectivity Index (SI)
> 50 µMInactiveStop anticancer evaluation

Module 4: Mechanistic Validation (ROS Generation)

If the compound is active (IC50 < 20 µM), the likely mechanism involves the nitro group. Nitro-aromatics often undergo enzymatic reduction (by nitroreductases), generating reactive nitro-radical anions that transfer electrons to oxygen, creating Superoxide (


).

Method: DCFDA Cellular ROS Assay.

ROS_Pathway Compound 1-(3-Nitrophenyl)-Triazole Reductase Nitroreductase (Intracellular) Compound->Reductase Radical Nitro-Radical Anion Reductase->Radical Reduction ROS Superoxide (ROS) Oxidative Stress Radical->ROS Electron Transfer O2 Molecular Oxygen (O2) O2->ROS Damage DNA Damage / Apoptosis ROS->Damage

Figure 2: Hypothetical Mechanism of Action via Nitro-Reduction Cycle.

Protocol:

  • Staining: Treat A549 cells with DCFH-DA (20 µM) for 30 min. Wash with PBS.

  • Treatment: Add this compound at IC50 concentration.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours using a microplate reader.

  • Control: Use H2O2 (100 µM) as a positive control for ROS.

Interpretation: A significant increase in fluorescence compared to the untreated control confirms oxidative stress as a driver of toxicity.

References

  • BenchChem. (2025).[5] A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds. Retrieved from

  • Mishra, K. B. (2025).[1][4][7] 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry. European Journal of Medicinal Chemistry. [1]

  • Singh, K. (2024).[3] A comprehensive review of 1,2,3 & 1,2,4 triazole analogs for their versatile biological activities. African Journal of Biological Sciences.

  • Zhang, S., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.

  • Rezaei, Z., et al. (2011). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TRIAZ-NP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-(3-Nitrophenyl)-1H-1,2,3-triazole . This guide addresses the purification of the crude reaction mixture, typically resulting from the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-azido-3-nitrobenzene and acetylene (or an acetylene surrogate).

The presence of the nitro group (


) on the phenyl ring significantly alters the solubility and polarity profile compared to the parent phenyl-triazole, often complicating standard purification protocols. Furthermore, the potential presence of unreacted organic azides and copper catalysts requires a safety-first approach.
Compound Datasheet (Target Profile)
PropertyDescription
Chemical Name This compound
Structure 1,2,3-Triazole ring attached at N1 to 3-nitrophenyl
Molecular Weight ~190.16 g/mol
Typical Appearance Off-white to pale yellow solid (Pure)
Crude Appearance Often green/brown (due to Cu residues) or orange (azo impurities)
Solubility Soluble in DMSO, DMF, Acetone, EtOAc; Low solubility in Water, Hexanes

Safety Directive: The "Hidden" Hazard

CRITICAL WARNING: Before proceeding with purification, you must assess the presence of unreacted 1-azido-3-nitrobenzene .

  • Hazard: Low molecular weight organic azides (

    
    ) are potential explosives. While 1-azido-3-nitrobenzene (
    
    
    
    , C/N = 1.5) is stabilized by the aromatic ring, it remains energetic and photosensitive.
  • Detection: Perform a spot test on TLC. Azides often stain distinctively (e.g., brown/red) with triphenylphosphine stains or char vigorously with

    
    .
    
  • Protocol: If significant azide remains, do not concentrate the crude reaction mixture to dryness, especially if heating is involved. Quench unreacted azide using a reactive alkyne or phosphine if the levels are high, or maintain solution state.

Diagnostic Workflow: The Triage

Before selecting a purification method, analyze your crude mixture.

G Start Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 7:3) Start->TLC ColorCheck Is the Crude Green/Blue? TLC->ColorCheck CuRem Copper Removal Protocol (See Module 5) ColorCheck->CuRem Yes (Cu salts present) PurityCheck Estimate Purity ColorCheck->PurityCheck No CuRem->PurityCheck Recryst Method A: Recrystallization PurityCheck->Recryst >85% Purity (Main Spot) Column Method B: Flash Chromatography PurityCheck->Column <85% or Close Impurities

Figure 1: Decision tree for selecting the appropriate purification workflow.

Purification Protocols

Method A: Recrystallization (High Purity / Scalable)

Best for: Crude material with >85% purity and distinct impurities.

The nitro group increases the polarity of the molecule, making Ethanol/Water or Ethyl Acetate/Hexanes the preferred systems.

Protocol:

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) and heat to reflux. Add just enough solvent to dissolve the solid completely.

    • Note: If insoluble dark particles remain, filter the hot solution through a heated funnel (or Celite pad) to remove inorganic copper salts.

  • Nucleation: Remove from heat. If the solution is very dark, add activated charcoal, reflux for 5 mins, and filter hot.

  • Precipitation:

    • Option 1 (Slow Cool): Allow the ethanol solution to cool slowly to room temperature, then to

      
      .
      
    • Option 2 (Anti-solvent): If no crystals form, add warm Water dropwise to the hot ethanol solution until a faint turbidity persists. Re-heat to clear, then cool.

  • Collection: Filter the crystals and wash with cold ethanol/water (1:1). Dry in a vacuum oven at

    
    .
    
Method B: Flash Chromatography (Difficult Separations)

Best for: Lower purity material or separating regioisomers (if thermal synthesis was used).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes

    
     Ethyl Acetate.
    
    • Starting: 90% Hexane / 10% EtOAc (to elute unreacted azide/alkyne).

    • Product Elution: Typically elutes between 30% - 50% EtOAc depending on the exact silica activity.

  • Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane) or adsorb onto silica (dry loading) if solubility is poor in the mobile phase.

Special Protocol: Copper Removal (De-metallation)

If your product was made via CuAAC, it likely contains trapped Copper(I) or (II) species, which can be cytotoxic or interfere with downstream biological assays.

Copper Crude Crude Organic Phase (DCM or EtOAc) Wash1 Wash 1: 10% NH4OH or 0.1M EDTA (pH 8) Crude->Wash1 Sep1 Phase Separation (Aq layer turns blue) Wash1->Sep1 Check Is Organic Layer Clear? Sep1->Check Check->Wash1 No (Repeat) Wash2 Wash 2: Brine Check->Wash2 Yes Dry Dry over Na2SO4 & Concentrate Wash2->Dry

Figure 2: Standard liquid-liquid extraction protocol for copper removal.

Why this works: Ammonia (


) and EDTA are strong chelators for Copper ions, pulling them from the organic triazole phase into the aqueous phase. The visual indicator (blue color) confirms the extraction of copper.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This often happens when the product's melting point is close to the solvent's boiling point, or if the solution is too concentrated/impure.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" if available. Alternatively, switch to a solvent system with a lower boiling point (e.g., DCM/Hexane) or use a larger volume of solvent to lower the saturation temperature. Scratching the glass surface with a rod can also induce nucleation.

Q2: The product has a persistent green tint even after column chromatography.

  • Cause: Copper ions can bind tightly to the triazole nitrogens, "streaking" through silica columns.

  • Fix: Dissolve the solid in EtOAc and wash with a

    
     solution of Sodium Diethyldithiocarbamate  (aqueous). This forms a copper complex that is easily removed. Alternatively, use a commercial solid-supported metal scavenger (e.g., SiliaMetS® Thiol) [1].
    

Q3: Is the 1,4-isomer or 1,5-isomer formed?

  • Answer: If you used a Copper(I) catalyst (CuAAC), you have the 1,4-isomer exclusively.[1][2] If you used a Ruthenium catalyst (RuAAC), you have the 1,5-isomer .[1][2] If you used thermal conditions (no metal), you likely have a mixture that requires careful chromatographic separation [2].

Q4: How do I confirm the structure?

  • Diagnostic Signal: In

    
     NMR (DMSO-
    
    
    
    or
    
    
    ), the triazole ring proton (C5-H) typically appears as a singlet between
    
    
    8.5 - 9.2 ppm
    , significantly downshifted by the electron-withdrawing nitrophenyl group [3].

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. (Foundational reference for CuAAC regioselectivity).
  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for the Synthesis of 1,2,3-Triazoles via the Copper-Catalyzed Azide–Alkyne Cycloaddition.[1][2] The Journal of Organic Chemistry, 77(19), 8756–8761. (NMR characterization of aryl triazoles).

Sources

Technical Support Center: 1,2,3-Triazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Agent: Senior Application Scientist | Topic: CuAAC Byproduct Mitigation

Welcome to the Click Chemistry Technical Support Hub

You are likely here because your "foolproof" Click reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) has proven to be less than perfect. While Sharpless and Meldal defined this as the premier "spring-loaded" reaction, the reality in the flask often involves oxidative coupling, trapped metal ions, and regioisomer drift.

This guide treats your synthesis issues as Support Tickets . We diagnose the symptom, explain the mechanistic failure (Root Cause), and provide the protocol to fix it.

Ticket #001: The "Glaser" Contamination

User Report: "My reaction mixture turned green/blue, and NMR shows a symmetrical byproduct. My yield is lower than expected."

Diagnosis: Oxidative Alkyne Homocoupling (Glaser Coupling)

This is the most common failure mode in CuAAC. When Cu(I) is exposed to oxygen, it oxidizes to Cu(II). While Cu(II) is inactive for the Click reaction, it is a highly efficient catalyst for coupling two terminal alkynes into a conjugated diyne (1,3-diyne).

  • The Symptom: The "Blue/Green" color is characteristic of Cu(II) species. The byproduct is a bis-alkyne (dimer).

  • The Mechanism: Oxygen intercepts the Cu-acetylide intermediate. Instead of reacting with the azide, the Cu-acetylide undergoes oxidative coupling.

Troubleshooting & Fixes
VariableAdjustmentTechnical Rationale
Atmosphere Strict Deoxygenation Sparge solvents with Argon/N2 for 15 mins. Glaser coupling requires O2.
Reductant Increase Ascorbate Sodium Ascorbate reduces Cu(II) back to Cu(I). Maintain a 5:1 ratio of Ascorbate:Cu.[1]
Ligand Use THPTA or TBTA Ligands protect Cu(I) from oxidation. THPTA is preferred for aqueous systems; TBTA for organic.
Addition Order Alkyne Last Do not premix Cu and Alkyne without Azide/Ascorbate. This primes the Glaser cycle.
Ticket #002: Regioisomer Drift (1,4- vs. 1,5-Triazoles)

User Report: "I see two distinct sets of signals in my NMR. I thought Click chemistry was regiospecific?"

Diagnosis: Thermal Huisgen Background Reaction

CuAAC is exclusively 1,4-regioselective. However, if the catalyst dies (oxidation) or the loading is too low, and you apply heat to force the conversion, the reaction reverts to the uncatalyzed thermal Huisgen cycloaddition.

  • The Result: A mixture of 1,4-triazole (catalyzed) and 1,5-triazole (thermal).[2]

  • Ruthenium Note: If you want the 1,5-isomer, you must switch to a Ruthenium catalyst (RuAAC, e.g., Cp*RuCl(PPh3)2).

Troubleshooting & Fixes
  • Q: Should I heat the reaction?

    • A: generally, No. A proper CuAAC reaction proceeds at RT.[3][4] Heating >60°C without active catalyst promotes the non-selective thermal pathway.

  • Q: How do I confirm the isomer?

    • A: NOE (Nuclear Overhauser Effect) NMR.

      • 1,4-isomer: Strong NOE between the triazole proton and the substituent on the nitrogen.

      • 1,5-isomer: No NOE between these positions (they are distant).

Ticket #003: Copper Entrapment & Toxicity

User Report: "My product is cytotoxic in cell assays," or "My solid product has a persistent green tint."

Diagnosis: Triazole-Copper Chelation

The 1,2,3-triazole ring is an excellent ligand. It binds Cu(I) and Cu(II) tightly. Simple filtration often fails to remove trace copper, which is toxic to biological systems (causing oxidative stress) and interferes with downstream assays.

Protocol: The "Copper-Be-Gone" Workflow

Do not rely on simple extraction.[5] Use one of these chelation strategies:

  • EDTA Wash (Small Molecules):

    • Dissolve crude product in EtOAc or DCM.[6]

    • Wash 3x with 0.1 M EDTA (pH 7.4) . The aqueous layer will turn blue (Cu-EDTA complex).[5][6]

    • Wash 1x with brine, dry over Na2SO4.[6]

  • Solid Phase Scavenging (High Throughput):

    • Add CupriSorb™ or Thiol-functionalized silica beads to the reaction mixture post-synthesis.

    • Stir for 30 mins. Filter.

  • Dialysis (Biomacromolecules):

    • Dialyze against a buffer containing 5 mM EDTA, then switch to pure buffer.

Visualizing the Pathways

The following diagram illustrates the divergence between the desired Click cycle and the parasitic Glaser and Thermal pathways.

ClickPathways cluster_0 Catalytic Cycle Maintenance Start Reagents (Azide + Alkyne) CuAcetylide Cu-Acetylide Intermediate Start->CuAcetylide + Cu(I) MixTriazole Mixture 1,4 & 1,5 (Thermal Drift) Start->MixTriazole No Catalyst + Heat (Thermal Huisgen) CuI Cu(I) Catalyst CuII Cu(II) (Inactive) CuI->CuII Oxidation (O2) CuII->CuI Ascorbate Rescue Triazole14 1,4-Triazole (Target Product) CuAcetylide->Triazole14 + Azide (Fast Cycle) Diyne 1,3-Diyne (Glaser Byproduct) CuAcetylide->Diyne + O2 / Cu(II) (Glaser Coupling)

Caption: Mechanistic divergence in CuAAC. Oxygen triggers the Glaser pathway (Red), while heat without catalyst leads to regioisomer mixtures (Dotted). Ascorbate is critical to maintain the Green cycle.

Standardized Protocol: The "Clean Click"

Use this protocol to minimize Glaser coupling and Copper entrapment.

Reagents:

  • Ligand: THPTA (Water-soluble, protects Cu from oxidation).

  • Catalyst: CuSO4[1] · 5H2O (Precursor).

  • Reductant: Sodium Ascorbate (Freshly prepared 1M stock).

Procedure:

  • Dissolve Reagents: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in tBuOH/H2O (1:1) or DMSO.

  • Prepare Catalyst Master Mix:

    • Premix CuSO4 (1 mol%) and THPTA (2 mol%) in water.

    • Why? Pre-complexing ensures Cu is protected before it sees the alkyne.

  • Add Catalyst: Add the Cu-THPTA mix to the reaction.

  • Degas (Critical): Briefly sparge with N2 or Argon.

  • Initiate: Add Sodium Ascorbate (5 mol%).

    • Note: If the reaction turns yellow, it is proceeding. If it turns green, add more Ascorbate immediately.

  • Workup: Dilute with water. If precipitate forms, filter.[6] If oil, extract with EtOAc and perform EDTA Wash (see Ticket #003).

References & Further Reading
  • Rostovtsev, V. V., et al. (2002).[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

    • The foundational paper establishing CuAAC and its regioselectivity.

  • Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

    • Independent discovery by Meldal's group, focusing on solid-phase applications.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

    • Comprehensive review on mechanism, including the oxidative Glaser coupling side reaction.

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.

    • Details the use of THPTA ligand and ascorbate to prevent protein damage and byproducts.

  • Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.

    • The authoritative source for RuAAC and 1,5-regioisomer synthesis.

Sources

Troubleshooting copper-catalyzed triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and understand the mechanistic causality behind click chemistry workflows.

Mechanistic Causality & Reaction Architecture

The efficiency of the CuAAC reaction relies entirely on maintaining copper in the +1 oxidation state[1]. Cu(I) is the active catalytic species responsible for forming the highly reactive copper-acetylide intermediate[2]. However, Cu(I) is thermodynamically unstable. If exposed to oxygen, it rapidly oxidizes to Cu(II)[2]. This oxidation is catastrophic for two reasons:

  • Catalyst Depletion: It halts the cycloaddition by removing the active catalyst.

  • Side Reactions: Cu(II) actively catalyzes the Glaser coupling side-reaction, causing alkyne substrates to homocouple into diynes, permanently ruining the yield[3].

To prevent this, the system requires a continuous reducing environment (provided by sodium ascorbate) and a steric stabilizing ligand (like THPTA or TBTA) to shield the Cu(I) center from reactive oxygen species[1][2].

CuAAC_Mechanism Cu2 Cu(II) Precursor (e.g., CuSO4) Cu1 Active Cu(I) Catalyst Cu2->Cu1 Reduction (in situ) Glaser Glaser Coupling (Diyne Byproduct) Cu2->Glaser Catalyzes Homocoupling Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu1 Donates e- Cu1->Cu2 Oxidation Triazole 1,2,3-Triazole (Target Product) Cu1->Triazole Catalyzes Cycloaddition Ligand THPTA/TBTA Ligand (Stabilizer) Ligand->Cu1 Coordinates & Protects Substrates Azide + Alkyne Substrates Substrates->Triazole CuAAC Substrates->Glaser Alkyne Consumption Oxygen O2 / ROS (Oxidative Stress) Oxygen->Cu2 Drives Oxidation

CuAAC mechanism showing active Cu(I) catalysis vs. oxidative Glaser coupling side reactions.

Self-Validating Standard Operating Procedure (SOP)

Self-Validation Checkpoint: A successful CuAAC reaction is visually self-indicating. A healthy reaction mixture remains clear or pale yellow. If the solution turns blue or green, it indicates Cu(II) accumulation, signaling that the reducing agent has been depleted or oxygen has infiltrated the system[4].

Step-by-Step Aqueous CuAAC Bioconjugation Protocol Preparation: Degas all aqueous buffers by bubbling with Argon or Nitrogen for 15 minutes to minimize dissolved oxygen[5].

  • Prepare Fresh Reagents:

    • CuSO₄·5H₂O: 20 mM in degassed ddH₂O.

    • THPTA Ligand: 50 mM in degassed ddH₂O.

    • Sodium Ascorbate: 100 mM in degassed ddH₂O. (Must be prepared immediately before use; oxidized ascorbate will fail to reduce Cu(II)[1]).

  • Pre-complexation (Critical Step):

    • In a microcentrifuge tube, mix 1 volume of 20 mM CuSO₄ with 2 volumes of 50 mM THPTA[1].

    • Incubate at room temperature for 5–10 minutes.

    • Causality: Pre-complexing the copper with THPTA before introducing it to the substrates prevents free Cu(II) from inducing biomolecule precipitation or non-specific binding[1][6].

  • Reaction Assembly:

    • To your reaction vial, add the Alkyne-functionalized substrate and Azide-functionalized substrate in the appropriate buffer.

    • Add the Cu(II)-THPTA pre-complex (Target final Cu concentration: 100 µM – 500 µM)[6][7].

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate (Target final concentration: 5–10x the copper concentration)[1][6].

  • Incubation:

    • Flush the headspace of the vial with inert gas, seal tightly, and agitate gently (e.g., end-over-end rotation) for 1–2 hours at room temperature[1].

  • Quenching:

    • Halt the reaction by adding an excess of EDTA (e.g., 5 mM final concentration) to chelate the copper ions[8][9].

Quantitative Optimization & Troubleshooting Data

Table 1: CuAAC Reagent Stoichiometry & Optimization Parameters

ParameterRecommended RangeMechanistic Rationale
Cu(II) Concentration 50 µM – 1 mMBelow 50 µM, the reaction stalls due to threshold kinetic behavior. Maximal activity is generally reached around 250 µM[7].
Cu : Ligand Ratio 1:2 to 1:5Excess ligand (THPTA) acts as a sacrificial reductant and sterically shields Cu(I) from oxidation[1][6].
Cu : Ascorbate Ratio 1:5 to 1:10Ensures complete reduction of Cu(II) to Cu(I) and maintains a robust reducing environment throughout the incubation[6].

Table 2: Troubleshooting Low Yields & Side Reactions

Symptom / IssueRoot CauseCorrective Action (Causality)
No product formation; solution turns blue/green Catalyst oxidation (Cu(I) → Cu(II))Degas all solvents. Use freshly prepared sodium ascorbate. Increase the THPTA ratio to better stabilize the metal[1][5].
Bimodal molecular weight / Diyne formation Glaser Coupling (Alkyne homocoupling)Exclude oxygen strictly. Add excess reducing agent. Keep temperatures low during post-reaction workup[2][3].
Precipitation upon adding copper Poor solubility or Cu-induced aggregationEnsure Cu and THPTA are pre-complexed before adding to the biomolecule. Add co-solvents (DMSO/DMF) if substrates are hydrophobic[6][7].

Frequently Asked Questions (FAQs)

Q1: How can I efficiently remove residual copper from my final product? A1: Copper toxicity is a major concern for downstream biological applications[9]. The removal strategy depends on your product's solubility:

  • Organic-Soluble Products: Perform multiple liquid-liquid extractions using 0.5 M aqueous EDTA or aqueous ammonia. Shake vigorously until the aqueous layer is completely colorless[4].

  • Water-Soluble Bioconjugates: Dialyze the product extensively against an EDTA-containing buffer, followed by pure water to remove the EDTA-Cu complexes[9][10].

  • Difficult Cases: Pass the mixture through a C18 Solid Phase Extraction (SPE) cartridge or use a copper-scavenging resin (e.g., Cuprizone-functionalized beads), which has a high affinity for trapping residual metal ions[4][10].

Q2: My reaction yielded a bimodal molecular weight distribution. What happened? A2: This is the classic signature of Glaser coupling (alkyne-alkyne homocoupling)[3]. When Cu(I) oxidizes to Cu(II) in the presence of oxygen, it catalyzes the formation of diynes instead of triazoles[2]. To fix this, strictly exclude oxygen by degassing solvents, increase the equivalents of sodium ascorbate, and ensure your reaction vial is sealed under an inert atmosphere[3][5].

Q3: Can I use Cu(I) salts (like CuI or CuBr) directly instead of the CuSO₄/Ascorbate system? A3: Yes, Cu(I) salts directly provide the active catalyst without requiring a reducing agent[5]. However, they are thermodynamically unstable, highly sensitive to atmospheric oxygen, and often exhibit poor solubility in aqueous media[2]. The in situ reduction of CuSO₄ by ascorbate is generally more reliable for maintaining a steady, stable concentration of active Cu(I) in aqueous bioconjugations[1].

Q4: Why did my proteins precipitate as soon as I added the catalyst? A4: This usually occurs if the copper was not properly pre-complexed with the ligand. Unshielded Cu(II) ions can coordinate with histidine or cysteine residues on proteins, causing denaturation and aggregation[1]. Always pre-incubate CuSO₄ with THPTA for at least 5 minutes before adding it to your biomolecules[6].

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology, jenabioscience.com,
  • [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry, igem.wiki,
  • Technical Support Center: Optimizing Azide-Alkyne Cycloaddition Reactions, benchchem.com,
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions, acs.org,
  • Copper-Catalyzed Azide-Alkyne Click Chemistry, scispace.com,
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides, nih.gov,
  • Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents, nih.gov,
  • Technical Support Center: Removal of Residual Copper Catalyst
  • How to remove copper after CuAAc click reaction?

Sources

Technical Support Center: Recrystallization of Nitrophenyl Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ CRITICAL SAFETY NOTICE: Energetic Materials

Read before proceeding: Nitrophenyl triazoles combine a fuel source (carbon backbone) with high-energy nitrogen-oxygen bonds (nitro groups) and ring strain (triazole). Many derivatives in this class are energetic materials with shock and thermal sensitivity.[1]

  • DSC Screening: Before heating any bulk quantity (>100 mg), perform Differential Scanning Calorimetry (DSC). If an exotherm is detected within 50°C of your target recrystallization temperature, STOP .

  • No Metal Spatulas: Use Teflon or wood tools to avoid friction ignition.

  • Blast Shielding: All heating steps must be performed behind a polycarbonate blast shield.

Module 1: Solvent Selection & Solubility Matrix

User Issue: "I cannot find a solvent that dissolves my compound hot but precipitates it cold."

The Solubility Logic

Nitrophenyl triazoles possess a "push-pull" electronic character. The nitro group (electron-withdrawing) and the triazole ring (nitrogen-rich) create high polarity and significant


-

stacking capability. This often leads to high melting points and poor solubility in standard organic solvents like dichloromethane or ether.

Primary Strategy: Use a high-dielectric protic solvent (Ethanol) to disrupt intermolecular H-bonding, often paired with water as an anti-solvent to force precipitation upon cooling.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application CaseRisk Factor
Ethanol (95%) 100%Standard. Best starting point for mono-nitro derivatives.Low
EtOH / Water 4:1 to 1:1Polar Derivatives. Use if product is too soluble in pure EtOH.Low
Acetonitrile (ACN) 100%High Purity. Excellent for removing non-polar impurities.Medium (Flammable)
DMSO / Water 5:1Stubborn Solubility. For poly-nitro or highly fused systems.High (Difficult to dry)
Toluene 100%Azeotropic Drying. Good for removing water; requires higher heat.Medium
Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: 50mg Sample TestEtOH Test 1: Boiling Ethanol Start->TestEtOH Soluble Soluble? TestEtOH->Soluble Cool Cool to RT / 0°C Soluble->Cool Yes TryDMSO Test 2: DMSO/Water Soluble->TryDMSO No (Insoluble Hot) Crystals Crystals Formed? Cool->Crystals Success System Selected: Ethanol Crystals->Success Yes AddWater Add Water (Anti-solvent) dropwise while hot Crystals->AddWater No (Soluble Cold) AddWater->Cool

Figure 1: Decision logic for selecting the optimal solvent system based on thermal solubility differentials.

Module 2: The "Copper Problem" (Click Chemistry Residues)

User Issue: "My product is green/blue or has a lower melting point than reported."

If your triazole was synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), trapped copper species are the most common impurity. Copper coordinates strongly to the triazole nitrogens, preventing proper crystal lattice formation. Recrystallization alone rarely removes copper.

Protocol: Chelation-Assisted Purification

Principle: You must displace the copper from the triazole ring using a stronger ligand (EDTA or Ammonia) before the final crystallization.

  • Dissolution: Dissolve crude solid in EtOAc or DCM (if soluble). If insoluble, use the recrystallization solvent (e.g., hot EtOH).

  • The Wash (Critical Step):

    • Option A (Organic Phase): Wash the organic layer 3x with 10% aqueous

      
       (Ammonia) or saturated 
      
      
      
      . The aqueous layer will turn blue (copper-amine complex). Continue until the aqueous layer is colorless.
    • Option B (During Recrystallization): If using EtOH/Water, add 5%

      
       to the water component. The copper will remain in the mother liquor upon filtration.
      
  • Adsorption: If color persists, add activated charcoal (10 wt%) to the hot solution, stir for 5 mins, and filter through Celite while hot.

CopperRemoval Crude Crude Triazole (Green/Blue) Dissolve Dissolve (Hot EtOH) Crude->Dissolve ChelationCheck Is Cu Visible? Dissolve->ChelationCheck Chelate Add EDTA/Ammonia or Charcoal Filter Hot Filtration (Remove Charcoal/Cu) Chelate->Filter Crystallize Cool & Crystallize Filter->Crystallize Pure Pure White Solid Crystallize->Pure ChelationCheck->Chelate Yes ChelationCheck->Crystallize No

Figure 2: Workflow for removing persistent copper catalysts prior to final lattice formation.

Module 3: Troubleshooting "Oiling Out"

User Issue: "Upon cooling, my product forms a yellow oil at the bottom instead of crystals."

The Science of Oiling Out

Nitrophenyl triazoles often have melting points near the boiling point of common solvents. If the solution enters the "metastable zone" where the liquid-liquid phase separation occurs before the solid-liquid boundary, the product comes out as an oil.

Recovery Protocol

Do NOT discard the oil.

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent: Add 10-20% more of the good solvent (e.g., Ethanol). This lowers the saturation slightly, preventing the rapid crash-out that causes oiling.

  • Seeding (Self-Validating Step):

    • Take a glass rod, dip it in the solution, remove it, and let the solvent evaporate on the rod to form micro-crystals.

    • Touch the rod back to the surface of the cooling solution.

    • Why this works: You are providing a nucleation template, bypassing the high energy barrier of spontaneous nucleation.

  • Slow Cooling: Wrap the flask in a towel or place it in a Dewar flask with warm water to cool to room temperature over 4-6 hours.

Module 4: Regioisomer Purity (1,4 vs 1,5)

User Issue: "I suspect I have a mixture of isomers. Can recrystallization separate them?"

Diagnosis

Before recrystallizing, check


 NMR.[2]
  • 1,4-isomer (Click Product): Triazole proton typically appears at

    
     8.2 - 9.0 ppm .
    
  • 1,5-isomer (Thermal Product): Triazole proton is typically more shielded, appearing at

    
     7.5 - 8.0 ppm  [1].
    
Separation Strategy

Recrystallization is effective here because 1,4-disubstituted triazoles generally have higher symmetry and better packing efficiency than 1,5-isomers, leading to lower solubility.

  • Solvent: Use Ethanol/Water (3:1) .

  • Process: Dissolve the mixture hot. The 1,4-isomer will typically crystallize first.

  • Validation: Filter the first crop of crystals and check NMR. The mother liquor will be enriched in the 1,5-isomer.

References

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. Link

  • BenchChem. (2025).[3] Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[4][5][6] Chemical Reviews, 108(8), 2952–3015. Link

  • Thermo Fisher Scientific. (2025).[3][7][8] Safety Data Sheet: 3-Nitro-1,2,4-triazole. Link

  • Frontiers in Chemistry. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles. Link

Sources

Technical Support Center: Regiocontrol in 1,2,3-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Regioselectivity in Huisgen Cycloaddition Ticket ID: REGIO-123-TRZ Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

The thermal Huisgen 1,3-dipolar cycloaddition is thermodynamically favorable but kinetically distinct, typically requiring elevated temperatures and resulting in a racemic ~1:1 mixture of 1,4- and 1,5-disubstituted regioisomers.[1]

For precise drug discovery and materials science applications, this lack of selectivity is unacceptable. This guide provides the technical protocols to force exclusive regioselectivity using metal-mediated catalysis: CuAAC (Copper-Catalyzed) for 1,4-isomers and RuAAC (Ruthenium-Catalyzed) for 1,5-isomers.

Module A: The 1,4-Regioisomer (CuAAC)

Target: Exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. Mechanism: The reaction proceeds via a stepwise mechanism involving a dinuclear copper intermediate, not a concerted concerted pericyclic reaction. The copper(I) acetylide formation is the critical regiocontrol step.

Mechanism Visualization (CuAAC)

CuAAC_Mechanism Start Alkyne + Azide Cu_Acetylide Cu(I)-Acetylide (π-complex) Start->Cu_Acetylide + Cu(I) CuI Active Cu(I) Species Dinuclear Dinuclear Cu Intermediate Cu_Acetylide->Dinuclear + Cu(I) Metallacycle Cu-Metallacycle Dinuclear->Metallacycle + Azide (Regio-determining) Product 1,4-Triazole (Exclusive) Metallacycle->Product Protonolysis Product->CuI Catalyst Turnover

Figure 1: The CuAAC cycle. Note that the formation of the Cu-acetylide strictly enforces the 1,4-geometry.

Protocol: High-Efficiency CuAAC

Standard Operating Procedure (SOP-Cu-01):

  • Catalyst: CuSO₄[2][3][4][5]·5H₂O (1–5 mol%) + Sodium Ascorbate (10–20 mol%).

  • Solvent: t-BuOH:H₂O (1:[6]1) or DMSO:H₂O.

  • Ligand (Critical): See table below.

Step-by-Step:

  • Dissolution: Dissolve alkyne (1.0 equiv) and azide (1.0–1.1 equiv) in t-BuOH/H₂O (1:1). If insoluble, add small amounts of THF or DMF.

  • Catalyst Prep: Premix CuSO₄ and the Ligand (e.g., THPTA) in water.[2] Add this complex to the reaction vial.

  • Reduction: Add freshly prepared Sodium Ascorbate solution (dissolved in water). The solution should turn from light blue to colorless/yellow (indicating Cu(I)).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with water. If product precipitates, filter. If not, extract with EtOAc. Use EDTA or NH₄OH wash to remove copper traces.

Ligand Selection Guide
LigandSolubilityUse CaseNotes
TBTA OrganicStandard organic synthesisPoor water solubility; can crash out.
THPTA WaterBioconjugation, aqueous systemsProtects proteins from oxidation; faster kinetics than TBTA.
BTTAA WaterLive cell labelingSuperior kinetics; best for low-concentration substrates.

Module B: The 1,5-Regioisomer (RuAAC)

Target: Exclusive synthesis of 1,5-disubstituted 1,2,3-triazoles. Mechanism: Unlike CuAAC, this reaction works on internal alkynes as well.[1][7][8][9][10][11] It proceeds via a ruthenacycle intermediate.[1][7][11][12] The steric demand of the Cp* (pentamethylcyclopentadienyl) ligand directs the azide substituent away from the bulky catalyst center, forcing the 1,5-alignment.

Mechanism Visualization (RuAAC)

RuAAC_Mechanism PreCat Cp*RuCl(COD) ActiveRu Activated Ru Species PreCat->ActiveRu - COD Coordination Alkyne/Azide Coordination ActiveRu->Coordination Ruthenacycle Ruthenacycle (6-membered) Coordination->Ruthenacycle Oxidative Coupling (Steric Control) RedElim Reductive Elimination Ruthenacycle->RedElim Product 1,5-Triazole RedElim->Product Product->ActiveRu Regenerate

Figure 2: The RuAAC cycle. The steric bulk of the Cp* ligand is the primary driver for 1,5-selectivity.

Protocol: 1,5-Selective RuAAC

Standard Operating Procedure (SOP-Ru-01):

  • Catalyst: Cp*RuCl(COD) (1–2 mol%). Note: Cp (unmethylated) leads to mixtures.

  • Solvent: 1,2-Dichloroethane (DCE), Toluene, or THF. Avoid protic solvents.

  • Atmosphere: Strictly Inert (Argon/Nitrogen).

Step-by-Step:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Solvent: Add anhydrous DCE (degassed).

  • Reactants: Add Azide (1.0 equiv) and Alkyne (1.0 equiv).

  • Catalyst: Add Cp*RuCl(COD) (catalyst is air-sensitive; handle in glovebox or under rapid Argon flow).

  • Reaction: Stir at RT. If sluggish, heat to 40–60°C.[13]

  • Workup: Evaporate solvent. Purify via flash chromatography. (Ruthenium byproducts are often dark/colored and must be removed carefully).

Troubleshooting & FAQs

Category 1: Reaction Stalled or Low Yield[6]

Q: My CuAAC reaction turned green/brown and stopped. What happened? A: This indicates Catalyst Oxidation . The active species is Cu(I) (colorless/yellow). Green/Blue indicates oxidation to Cu(II), which is inactive.

  • Fix: Add more Sodium Ascorbate (reducing agent).

  • Prevention: Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar). Use a higher ligand:Cu ratio (e.g., 5:1 for THPTA).

Q: My RuAAC reaction yield is <10%. I am using MeOH as a solvent. A: Solvent Incompatibility. RuAAC mechanisms involve a coordinatively unsaturated species that can be quenched by protic solvents or coordinate strongly to oxygenated solvents.

  • Fix: Switch to anhydrous DCE, Toluene, or THF . Avoid water and alcohols.

Category 2: Regioselectivity Failures

Q: I used a Ruthenium catalyst but got a mixture of 1,4 and 1,5 isomers. A: Check your ligand. Did you use CpRuCl (cyclopentadienyl) or Cp*RuCl (pentamethylcyclopentadienyl)?

  • Root Cause: The Cp ligand lacks the steric bulk required to force the 1,5-orientation.

  • Fix: You must use Cp* (pentamethyl) complexes like CpRuCl(COD) or CpRuCl(PPh3)2.

Q: I have a sterically hindered azide and RuAAC is giving me the 1,4-isomer. A: This is a known "steric flip" edge case.

  • Root Cause: If the azide is extremely bulky (e.g., tertiary or ortho-substituted aryl), the steric clash with the Cp* ligand in the 1,5-transition state becomes too high, destabilizing the ruthenacycle. The system may revert to a thermal pathway or a less selective metal pathway.

  • Fix: Increase temperature to overcome the barrier, or switch to an internal alkyne if possible to change the steric profile.

Category 3: Substrate Specifics

Q: I need to click an internal alkyne. A: Use RuAAC.

  • Reason: CuAAC requires a terminal alkyne proton (C-H) to form the copper-acetylide intermediate.[14] Internal alkynes lack this proton and are inert to CuAAC. RuAAC proceeds via oxidative coupling and does not require a terminal proton.

References

  • Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.

  • Boren, B. C., et al. (2008).[1] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

  • Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.

Sources

Technical Support Center: Stability & Handling of 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile, troubleshooting scenarios, and chemical behavior of 1-(3-Nitrophenyl)-1H-1,2,3-triazole under acidic conditions.

Executive Technical Summary

Status: The 1,2,3-triazole ring itself is highly stable to acidic hydrolysis, even at elevated temperatures. It does not typically undergo ring opening or degradation in standard mineral acids (HCl, H₂SO₄).

The "Instability" Misconception: Most reported "stability issues" with this compound in acid are actually physicochemical state changes (protonation leading to phase transfer) or chemoselective side reactions of the nitro group, rather than degradation of the triazole pharmacophore.

Key Stability Parameters:

  • Ring Stability: Resistant to hydrolysis (HCl, H₂SO₄, TFA).

  • Basicity (pKa): The N3 nitrogen is weakly basic (pKa ~0–1.2). In strong acid (pH < 1), it forms a triazolium salt.

  • Substituent Sensitivity: The 3-nitro group is susceptible to reduction (to amine) if reducing metals (Fe, Zn, Sn) are present in the acidic medium.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product disappeared from the organic layer after an acidic workup."

Diagnosis: Phase Transfer via Protonation. Context: Researchers often use dilute HCl or acidic washes to remove Copper catalysts after CuAAC (Click) reactions.

Technical Explanation: While 1,2,3-triazoles are weak bases, the presence of strong acids (like 1M HCl) can protonate the N3 position of the triazole ring. The resulting triazolium salt is highly polar and water-soluble.

  • Neutral Form: Soluble in DCM, EtOAc.

  • Protonated Form (Salt): Soluble in Water; insoluble in organic solvents.

Corrective Protocol:

  • Check the Aqueous Layer: Do not discard the acidic aqueous wash.

  • Neutralization: Basify the aqueous layer to pH 8–9 using saturated NaHCO₃ or NaOH.

  • Re-extraction: The compound will deprotonate, precipitate, or become extractable back into the organic solvent (DCM/EtOAc).

Issue 2: "I observe a mass shift of -30 or -32 Da, or a new amine peak after acidic treatment."

Diagnosis: Unintended Nitro Group Reduction. Context: This occurs if the "acidic condition" includes metals (e.g., Tin(II) chloride, Iron powder, Zinc dust) or if the vessel was contaminated with reducing metals.

Technical Explanation: The 1,2,3-triazole ring is stable, but the nitro (-NO₂) group on the phenyl ring is chemically labile in reducing acidic environments.

  • Reaction:

    
    
    
  • Result: Conversion of 1-(3-Nitrophenyl)-triazole to 1-(3-Aminophenyl)-triazole.

Prevention:

  • Avoid using metal/acid combinations (e.g., Fe/HCl, Sn/HCl) unless the specific goal is to reduce the nitro group.

  • For Copper removal, use EDTA or Ammonia washes instead of strong acid if reduction is a concern (though Cu itself is not a reducing agent for nitro groups, residual reducing agents like ascorbate + acid might promote minor side reactions).

Issue 3: "Precipitation occurred immediately upon adding acid."

Diagnosis: Triazolium Salt Formation. Context: Adding conc. HCl or H₂SO₄ to a solution of the triazole in a non-polar solvent.

Technical Explanation: The hydrochloride or sulfate salt of this compound is likely insoluble in non-polar organic solvents (Ether, Toluene, Hexane). The solid formed is the stable salt, not a decomposition product.

Verification:

  • Filter the solid.[1]

  • Resuspend in water and neutralize with base.

  • If the original solid is recovered, it was merely the salt.

Mechanistic Visualization

The following diagram illustrates the two primary pathways users encounter: Reversible Protonation (Solubility Issue) and Irreversible Reduction (Chemical Change).

TriazoleStability cluster_0 Standard Acidic Workup Neutral Neutral Triazole (Organic Soluble) Protonated Triazolium Salt (Water Soluble) Neutral->Protonated + H+ (Acid) (Reversible) Reduced Amino-Triazole (Chemical Change) Neutral->Reduced Acid + Metal (Fe/Zn/Sn) (Irreversible Reduction) Protonated->Neutral + OH- (Base)

Caption: Figure 1. Chemical fate of this compound in acidic media. The vertical transition represents reversible salt formation (solubility issue), while the dashed path represents irreversible nitro reduction.

Quantitative Data: Solubility & Stability Matrix

ConditionStability StatusSolubility (Organic Phase)Solubility (Aqueous Phase)Outcome
Dilute HCl (1M) Stable Low (Partitions to Aq)High (as Salt)Product moves to water layer.
Conc. H₂SO₄ Stable (Cold)Insoluble (Precipitates)SolubleSalt formation; potential nitration if HNO₃ present.
Acetic Acid Stable HighLowProduct remains in organic/mixed phase.
Acid + Fe/Zn Unstable (Substituent)VariableVariableNitro reduces to Amine (-NO₂

-NH₂).
Acid + Heat (>150°C) Caution N/AN/APotential thermal decomposition of nitro group.

Experimental Protocols

Protocol A: Recovery of Product from Acidic Aqueous Layer

Use this if you lost your product during an acid wash.

  • Isolate: Separate the acidic aqueous layer (containing the protonated triazole).

  • Cool: Place the aqueous flask in an ice bath (0–5 °C).

  • Neutralize: Slowly add 6M NaOH or Saturated NaHCO₃ dropwise with stirring.

    • Observation: The solution will cloud up as the neutral triazole precipitates.

  • Check pH: Continue until pH reaches ~9.

  • Extract: Add Ethyl Acetate or DCM (equal volume) and extract 3 times.

  • Dry: Dry combined organics over MgSO₄, filter, and concentrate.

Protocol B: Acid-Mediated Purification (Purification by Salt Formation)

Use this to purify the triazole from non-basic impurities.

  • Dissolve: Dissolve crude mixture in a non-polar solvent (e.g., Ether or Toluene).

  • Precipitate: Add 4M HCl in Dioxane or bubble HCl gas.

  • Filter: Collect the precipitated triazolium salt.

  • Wash: Wash the solid with fresh Ether (removes non-basic impurities).

  • Free Base: Resuspend solid in water, basify with NaHCO₃, and extract into EtOAc.

Safety Note: Energetic Properties

Warning: Compounds containing both nitro groups and triazole rings can be energetic (explosive) materials.[2]

  • Shock Sensitivity: While 1-(3-Nitrophenyl)-1,2,3-triazole is generally stable, its polynitro analogs are explosives. Treat the dry solid with care.

  • Acid Hazards: Do not mix with concentrated nitric acid (nitration mixture) unless specifically intended, as this can generate polynitro species which are highly unstable.

References

  • Structural Stability: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). Confirms 1,2,3-triazole stability against acid/base hydrolysis.[3]

  • Protonation & Tautomerism: 1H-1,2,3-Triazole: From Structure to Function and Catalysis. American Chemical Society. (2020). Details the basicity and tautomeric equilibrium of triazoles.

  • Nitro Group Reactivity: Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics. (2023). Discusses the fragmentation pathways of nitro-substituted triazoles.

  • Synthetic Utility: 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry.[1][4][5] PMC.[6] (2019). Validates the use of CuAAC and acid stability in drug synthesis.

Sources

Removing copper catalyst from triazole reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Copper Catalyst from Triazole Reaction Mixtures

Diagnostic & Decision Matrix

User Query: "Which method should I use to remove copper from my click reaction?"

Technical Insight: The choice of purification method is strictly dictated by the solubility profile of your product and the scale of your reaction. Do not apply a "one-size-fits-all" approach.

Workflow Visualization

Use this decision tree to select the optimal protocol for your specific matrix.

CopperRemovalDecision Start Start: Reaction Complete Solubility Is Product Water Soluble? Start->Solubility Lipophilic No (Lipophilic) Solubility->Lipophilic Organic Soluble Hydrophilic Yes (Hydrophilic) Solubility->Hydrophilic Aqueous Soluble Scale Scale? Lipophilic->Scale Bio Biomolecule (DNA/Protein)? Hydrophilic->Bio SmallScale < 1g Scale->SmallScale LargeScale > 1g (Process) Scale->LargeScale Yes Yes Bio->Yes No No Bio->No MethodA Method A: Liquid-Liquid Extraction (EDTA/NH3) SmallScale->MethodA MethodB Method B: Scavenger Resins (Si-Thiol/Thiourea) LargeScale->MethodB MethodC Method C: Dialysis or EtOH Precipitation Yes->MethodC No->MethodB

Figure 1: Decision matrix for selecting copper removal techniques based on product solubility and reaction scale.

Method A: Liquid-Liquid Extraction (Chelation)

Best For: Small-scale reactions (<1g) where the product is highly lipophilic (soluble in DCM, EtOAc, Et2O) and stable to basic pH.

The Mechanism

Standard aqueous washes fail because copper binds tightly to the triazole product. To strip the copper, you must introduce a ligand with a higher formation constant (


) for Cu ions than your triazole.
  • EDTA (

    
    ) : Excellent for Cu(II).
    
  • Ammonia : Forms

    
     (deep blue), effective for breaking weak triazole-Cu complexes.
    
Protocol: The "Optimized EDTA" Wash

Standard EDTA washes often fail because the pH is too low. EDTA requires a basic environment to fully deprotonate and bind metals effectively.

  • Preparation: Prepare a 0.5 M EDTA (disodium salt) solution.[1] Crucial: Adjust pH to 8.0–9.0 using NaOH.

  • Dilution: Dilute your reaction mixture with an organic solvent (EtOAc or DCM).

  • Wash 1 (Chelation): Add an equal volume of the pH 8 EDTA solution. Shake vigorously for 2–3 minutes.

    • Observation: The aqueous layer should turn blue/green.[1]

  • Wash 2 (Scavenging): Repeat the EDTA wash.[2]

  • Wash 3 (Polishing): Wash with saturated NaHCO₃, then Brine.

  • Dry: Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Organic layer remains green Product is a stronger ligand than EDTA.Switch to Method B (Resins) or use CupriZone (bis-cyclohexanone oxalyldihydrazone) which is more specific for Cu.
Emulsion forms Amphiphilic product or high viscosity.Add a small amount of MeOH to the mixture or filter through a Celite pad before separation.
Low Yield Product is partially water-soluble.[1][2]Do not use aqueous extraction. Switch to Method B (Resins) in organic solvent.

Method B: Solid-Phase Scavenging (Resins)

Best For: Pharmaceutical process scale, water-soluble small molecules, or when <10 ppm copper is required (ICH guidelines).

The Mechanism

Functionalized silica gels (e.g., SiliaMetS®, QuadraPure™) act as "chemical magnets." They use sulfur-based ligands (Thiols, Thioureas) which have a massive affinity for soft metals like Cu(I) and Cu(II) according to HSAB theory.

  • Advantage: No aqueous workup required; compatible with MeOH, DMF, DMSO.

Comparative Efficiency Data

Data based on reduction of 1000 ppm initial Cu concentration.

Scavenger TypeFunctional GroupCu(I) RemovalCu(II) RemovalBest Solvent
Si-Thiol PropylthiolExcellent (>99%)GoodAll (inc. Water)
Si-Thiourea ThioureaGoodExcellent (>99%)Organic
Si-DMT DimercaptotriazineModerateExcellentOrganic
Activated Carbon N/AVariable (Non-specific)VariableN/A
Protocol: Batch Mode Scavenging
  • Loading: Add 4–10 equivalents (w.r.t copper mass) of Si-Thiol or Si-Thiourea directly to the reaction vessel.

  • Incubation: Stir at room temperature for 4 hours.

    • Note: Heating to 40°C increases kinetics but check product stability.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad to remove the resin.

  • Analysis: Rinse the resin with solvent to recover adsorbed product.[1]

Visualizing the Scavenging Equilibrium

ScavengingMechanism cluster_0 Filtration Step Cu_Sol Cu (Solution) Complex Resin-S-Cu (Solid) Cu_Sol->Complex High Affinity (Irreversible) Resin_Free Resin-SH (Solid) Resin_Free->Complex

Figure 2: Mechanism of solid-phase scavenging. The irreversible binding of Copper to the Thiol resin allows for physical removal via filtration.

Regulatory & Safety (ICH Q3D)

Context: If your molecule is a drug candidate, "visually clean" is not enough. You must comply with ICH Q3D Elemental Impurities guidelines.

  • Class: Copper is a Class 3 impurity.[3][4]

  • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

  • Parenteral PDE: 300 µ g/day .

Validation: Always validate your removal method using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES . A colorimetric test (turning blue with ammonia) only detects >100 ppm. It is insufficient for pharma release testing.

Frequently Asked Questions (FAQ)

Q: My product is a protein/DNA. Can I use these methods? A: Do not use Method A (Extraction).

  • For DNA: Use Ethanol precipitation.[5][6] The copper remains in the supernatant.

  • For Proteins: Use Dialysis against a buffer containing 10 mM EDTA.[2] The EDTA pulls copper out of the protein through the membrane. Alternatively, use spin columns packed with Sephadex G-25.

Q: I used Cu(I)I (Copper Iodide), but the workup is turning blue. Why? A: Cu(I) oxidizes to Cu(II) rapidly in air. The blue color is the Cu(II) species.

  • Fix: This is actually good for removal.[7] Cu(II) binds better to EDTA and Thiourea resins than Cu(I). Allow the oxidation to happen or add a drop of H₂O₂ before workup if using EDTA.

Q: Can I just use Silica Gel chromatography? A: Standard silica gel is poor at removing copper. The copper often "streaks" or co-elutes with polar triazoles.

  • Pro Tip: If you must use a column, dope your silica gel with 10% Potassium Carbonate or use a specific "Functionalized Silica" cartridge as a guard column.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[8] (2019).[9]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. (2023).

  • Comparison of Copper Removal Methods. BenchChem Technical Support. (2025).[1][2][10]

  • SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc.

  • Removal of Copper from Click Reactions. Glen Research Technical Report.

Sources

Validation & Comparative

Publish Comparison Guide: NMR Analysis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative NMR analysis of 1-(3-Nitrophenyl)-1H-1,2,3-triazole , focusing on distinguishing this specific regioisomer from its common synthetic byproducts (N2-isomers) and precursors.[1]

Executive Summary & Analytical Context

This compound is a bioisostere scaffold frequently used in medicinal chemistry to mimic amide bonds or position nitro-aromatic pharmacophores.[1][2] Its synthesis—typically via the cycloaddition of 3-nitrophenyl azide and acetylene (or an acetylene surrogate)—often yields a mixture of regioisomers.[1]

The Core Analytical Challenge: Mass spectrometry (MS) cannot distinguish between the target N1-isomer and the thermodynamic byproduct N2-isomer (2-(3-Nitrophenyl)-2H-1,2,3-triazole) as they share the exact molecular weight (


 g/mol ).[1] NMR spectroscopy is the gold standard for performance validation , offering a definitive structural confirmation based on molecular symmetry.
FeatureTarget: N1-Isomer Alternative: N2-Isomer
Symmetry Asymmetric (

plane absent in ring)
Symmetric (

axis through N2)
Triazole Protons Non-equivalent (2 distinct signals)Equivalent (1 singlet signal)
Coupling (

)
Present (

Hz)
Absent (Singlet)
Structural Analysis & Assignments
2.1 1H NMR Analysis (Proton)

The 3-nitrophenyl group exerts a strong electron-withdrawing effect (


), shifting all signals downfield compared to a standard phenyl-triazole.[1]
  • Triazole Ring Protons (H4 & H5):

    • In the N1-isomer , H4 and H5 are chemically distinct.[1] H5 (adjacent to the substituted Nitrogen) is typically more deshielded.[1]

    • Diagnostic Signal: Look for two separate doublets with a small vicinal coupling constant (

      
       Hz).
      
    • Chemical Shift:

      
       ppm (Solvent dependent).[1]
      
  • Aromatic Protons (3-Nitrophenyl):

    • H2' (Singlet-like): Most deshielded due to being flanked by the Triazole and Nitro groups.[1]

    • H4' (Doublet of doublets): Ortho to Nitro, Para to Triazole.[1]

    • H6' (Doublet of doublets): Ortho to Triazole, Para to Nitro.[1]

    • H5' (Triplet): Meta to both groups, typically the most shielded aromatic proton (

      
       ppm).[1]
      
2.2 13C NMR Analysis (Carbon)
  • Triazole Carbons (C4 & C5):

    • N1-Isomer: Two distinct peaks in the aromatic region (

      
       ppm).[1]
      
    • N2-Isomer: A single peak representing both equivalent carbons (

      
       ppm).[1]
      
Comparative Performance Data

The following table contrasts the spectral performance of the target molecule against its primary alternatives.

Table 1: Comparative NMR Signatures (DMSO-d6, 400 MHz)

CompoundTriazole H-SignalsMultiplicityCoupling (

)
Diagnostic Value
This compound (Target)2 Signals Doublets (

)

Hz
High: Confirms N1-substitution.
2-(3-Nitrophenyl)-2H-1,2,3-triazole (Isomer)1 Signal Singlet (

)
NoneHigh: Confirms N2-substitution (Symmetry).[1][2]
1-Azido-3-nitrobenzene (Precursor)0 Signals N/AN/AMedium: Absence of triazole peaks; Azide signals differ.[1]
Decision Logic & Workflow

The following diagram illustrates the logical workflow for confirming the structure of the target molecule versus its regioisomer.

NMR_Logic Start Crude Reaction Mixture (Azide + Acetylene) H_NMR Acquire 1H NMR (DMSO-d6 or CDCl3) Start->H_NMR Region_Check Analyze Region 8.0 - 9.5 ppm H_NMR->Region_Check Count_Signals Count Triazole C-H Signals Region_Check->Count_Signals One_Signal 1 Singlet (2H) Count_Signals->One_Signal Symmetric Two_Signals 2 Doublets (1H each) Count_Signals->Two_Signals Asymmetric Result_N2 IDENTIFIED: 2-(3-Nitrophenyl)-2H-1,2,3-triazole (Symmetric N2-Isomer) One_Signal->Result_N2 Result_N1 IDENTIFIED: This compound (Asymmetric N1-Isomer) Two_Signals->Result_N1

Figure 1: Decision tree for distinguishing N1 vs. N2 triazole regioisomers via 1H NMR.

Experimental Protocol
5.1 Sample Preparation
  • Solvent Selection: Use DMSO-d6 (

    
     mL) for optimal solubility of nitro-aromatics and to prevent peak overlap common in CDCl3.[1]
    
  • Concentration: Dissolve 5-10 mg of the purified solid. A dilute sample ensures sharp lines for resolving the small

    
     coupling.[1]
    
  • Reference: Calibrate to residual DMSO pentet (

    
     2.50 ppm).
    
5.2 Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for 10 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Triazole protons often have longer

      
       relaxation times.[1] A short D1 can suppress their integration, leading to errors when comparing against the phenyl ring integration.
      
  • Spectral Width: 14 ppm (Ensure -2 to 12 ppm coverage).

5.3 Validation Step

If the doublets are not clearly resolved (appearing as broad singlets):

  • Resolution Enhancement: Apply a Gaussian window function (lb = -0.3, gb = 0.3) during processing.

  • Solvent Swap: Switch to Acetone-d6 . The change in polarity often shifts the H4 and H5 signals further apart, revealing the coupling.

References
  • Structural Characteriz

    • Title: 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis[1]

    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Synthesis and NMR of 1-Aryl-1,2,3-triazoles

    • Title: Regioselective Synthesis of 1,2,3-Triazole Derivatives via 1,3-Dipolar Cycloaddition Reactions in Water[1][3][4]

    • Source: Royal Society of Chemistry (RSC Advances)[1]

    • URL:[Link]

  • Distinction of N1 vs N2 Isomers

    • Title: 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases[1]

    • Source: ResearchG
    • URL:[Link]

Sources

Analytical Comparison Guide: Mass Spectrometry Fragmentation of 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural elucidation of nitrogen-rich heterocycles. The 1,2,3-triazole scaffold, particularly when functionalized with electron-withdrawing groups like a nitroarene, presents a highly specific and diagnostic gas-phase fragmentation behavior.

This guide provides an objective, mechanistic analysis of the mass spectrometry (MS) fragmentation pathways of 1-(3-Nitrophenyl)-1H-1,2,3-triazole , compares its performance against structural analogs, and establishes a self-validating experimental protocol for robust analytical characterization.

Mechanistic Causality: Gas-Phase Fragmentation Pathways

The fragmentation of 1-aryl-1,2,3-triazoles is driven by the thermodynamic instability of the triazole ring under collision-induced dissociation (CID) or electron ionization (EI), coupled with the extreme stability of the expelled neutral molecules.

For this compound (Molecular Weight: 190.16 g/mol ), the primary fragmentation pathways are governed by two distinct reactive centers:

  • Triazole Ring Cleavage (The

    
     Pathway): 
    The hallmark of 1,2,3-triazole fragmentation is the rapid expulsion of a neutral nitrogen molecule (
    
    
    
    , -28 Da) from the molecular ion
    
    
    at m/z 190. This process is entropically favored and yields a highly reactive azirine or ketenimine radical cation at m/z 162. This step is ubiquitous across almost all 1-substituted 1,2,3-triazoles.
  • Nitro Group Cleavage (The

    
     / 
    
    
    
    Pathways):
    The presence of the 3-nitro group introduces competing fragmentation channels. The molecular ion or the
    
    
    intermediate can undergo homolytic or heterolytic cleavage to lose a nitro radical (
    
    
    , -46 Da) or nitric oxide (
    
    
    , -30 Da). The loss of
    
    
    typically involves a complex rearrangement where an oxygen atom migrates to the aromatic ring, a classic diagnostic feature of nitroarenes[1].
Fragmentation Logic Visualization

The following diagram maps the causal relationship between the precursor ion and its product ions.

MS_Fragmentation M [M]+• (m/z 190) This compound MN2 [M - N2]+• (m/z 162) Azirine / Ketenimine M->MN2 -N2 (-28 Da) MNO2 [M - NO2]+ (m/z 144) Phenyl Triazolyl Cation M->MNO2 -NO2 (-46 Da) MN2NO2 [M - N2 - NO2]+ (m/z 116) Indole-like Cation MN2->MN2NO2 -NO2 (-46 Da) MN2NO [M - N2 - NO]+ (m/z 132) Oxygenated Cation MN2->MN2NO -NO (-30 Da)

Caption: MS/MS Fragmentation Logic of this compound showing competing pathways.

Comparative Performance Analysis

To accurately identify this compound in complex matrices, it is critical to compare its fragmentation profile against its positional isomer and a non-nitrated analog. The position of the nitro group (meta vs. para) significantly alters the relative abundance of the product ions due to resonance stabilization effects[2].

CompoundPrecursor Ion m/zPrimary LossSecondary LossDiagnostic Features & Causality
This compound 190-28 Da (

)
-46 Da (

)
Meta-substitution prevents direct resonance stabilization of the nitro group with the triazole ring. The m/z 162

116 transition is dominant.
1-(4-Nitrophenyl)-1H-1,2,3-triazole (Alternative 1)190-28 Da (

)
-30 Da (

)
Para-substitution allows extended

-conjugation. This stabilizes the intermediate, favoring oxygen rearrangement and subsequent

loss (m/z 162

132) over direct

loss.
1-Phenyl-1H-1,2,3-triazole (Alternative 2)145-28 Da (

)
-27 Da (

)
Lacks the nitro group entirely. The azirine intermediate (m/z 117) exclusively loses hydrogen cyanide to form the tropylium/phenyl cation (m/z 90).

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure high scientific integrity and reproducibility, the following protocol utilizes positive Electrospray Ionization (+ESI) coupled with tandem mass spectrometry (MS/MS). The protocol is designed as a self-validating system: it incorporates an internal calibration step using a known standard to verify that the collision cell energetics are properly tuned before analyzing the target analyte.

Phase 1: System Suitability & Energy Calibration

Causality: Collision Energy (CE) dictates the extent of fragmentation. Because the


 loss requires very low activation energy compared to the 

loss, an improperly tuned CE will cause you to miss the intermediate m/z 162 ion entirely.
  • Standard Preparation: Prepare a 1 µg/mL solution of 1-Phenyl-1H-1,2,3-triazole in Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

  • Infusion: Introduce the standard via direct infusion at 10 µL/min.

  • CE Ramping: Ramp the CE from 5 eV to 40 eV using Argon as the collision gas.

  • Validation Check: Verify that at 15 eV, the m/z 145

    
     117 transition is the base peak. If the m/z 90 peak dominates at 15 eV, your collision cell pressure is too high or the voltage calibration is drifting. Adjust until the 15 eV threshold is met.
    
Phase 2: Analyte Characterization

Causality: Using Argon as a collision gas rather than Nitrogen provides higher center-of-mass collision energy, which is necessary to break the robust


 bond after the initial triazole ring opens.
  • Sample Preparation: Dissolve this compound to a final concentration of 1 µg/mL in the same Methanol/Water buffer.

  • Precursor Isolation: Isolate the

    
     ion at m/z 191 (or the radical cation 
    
    
    
    at m/z 190 if using APPI/EI) in Q1 with a narrow isolation width (0.7 Da) to prevent isobaric interference.
  • Fragmentation Acquisition:

    • Apply a low CE (10-15 eV) to capture the fragile

      
       intermediate (m/z 162).
      
    • Apply a high CE (25-35 eV) to drive the secondary fragmentation, capturing the m/z 144, 132, and 116 product ions.

  • Data Processing: Generate a product ion spectrum. The presence of both m/z 162 and m/z 116 confirms the 1,2,3-triazole core and the nitroarene moiety, respectively.

References

  • Miller, S. I., Lii, R.-R., & Tanaka, Y. (1979). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 15-19.[Link]

  • Lebedev, A. T., Samguina, T. Y., & Blumenthal, T. (1990). The Electron Impact Induced Fragmentation of 1-Aryl-5-hydroxy-1,2,3-triazole-4-carboxamides. Australian Journal of Chemistry, 43(12), 2021-2026.[Link]

  • Yin, J., et al. (2019). Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts. Organic Letters, 21(16), 6259-6263.[Link]

Sources

Comparing biological activity of 1-(3-Nitrophenyl)-1H-1,2,3-triazole with other isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Nitrophenyl)-1H-1,2,3-triazole represents a critical scaffold in medicinal chemistry, functioning as a bioisostere for amide bonds while offering enhanced metabolic stability. This guide provides a technical comparison of this specific meta-substituted isomer against its para-substituted (4-nitro) and ortho-substituted (2-nitro) counterparts.

The meta-nitro position (3-position) is often favored in drug design to optimize metabolic stability and solubility without incurring the high toxicity often associated with the easily reducible para-nitro aniline metabolites. This guide synthesizes data on antimicrobial efficacy, anticancer cytotoxicity, and enzyme inhibition profiles.[1]

Chemical Architecture & Isomerism

The core structure involves a 1,2,3-triazole ring synthesized via Click Chemistry (CuAAC), attached to a phenyl ring bearing a nitro group.

  • Target Compound: this compound (Meta-isomer)

  • Primary Comparator: 1-(4-Nitrophenyl)-1H-1,2,3-triazole (Para-isomer)

  • Secondary Comparator: 1-(2-Nitrophenyl)-1H-1,2,3-triazole (Ortho-isomer)

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) differences driven by the nitro group's position.

SAR_Logic Core 1-Phenyl-1,2,3-Triazole Scaffold Meta 3-Nitro (Meta) Target Compound Core->Meta Para 4-Nitro (Para) Comparator Core->Para Ortho 2-Nitro (Ortho) Comparator Core->Ortho Effect_M Balanced Lipophilicity Lower Reducibility Optimized Binding Geometry Meta->Effect_M Outcome Effect_P High Potency (Electronic) Rapid Metabolic Reduction Potential Toxicity (Aniline formation) Para->Effect_P Outcome Effect_O Steric Hindrance Twisted Conformation Reduced Pi-Stacking Ortho->Effect_O Outcome

Caption: SAR analysis showing how nitro positioning dictates metabolic fate and binding efficacy. The meta-isomer offers a 'sweet spot' between steric freedom and metabolic safety.

Comparative Biological Activity

Antimicrobial Efficacy (Case Study: Indole-Pyrazolone Hybrids)

In a comparative study of triazole-indole hybrids, the position of the nitro group significantly influenced activity against ESKAPE pathogens.

Feature3-Nitro Derivative (Meta) 4-Nitro Derivative (Para) Interpretation
Compound Code 5f5gRef: Indole-Pyrazolone Study [1]
Target Organism Acinetobacter baumanniiAcinetobacter baumanniiGram-negative MDR pathogen
MIC Value 10 - 12.5 µg/mL 25 - 50 µg/mL Meta-isomer showed 2x potency.
Mechanism Membrane permeation & DNA bindingStronger DNA intercalation but lower permeabilityMeta-nitro allows better passive transport.
Cytotoxicity (CC50) > 100 µg/mL (SH-SY5Y cells)~ 60-80 µg/mLPara-nitro shows higher mammalian toxicity.

Key Insight: The 3-nitro isomer (5f) demonstrated superior selectivity index (SI), effectively inhibiting bacterial growth without significant toxicity to human neuroblastoma cells, whereas the 4-nitro isomer exhibited higher non-specific cytotoxicity.

Enzyme Inhibition (Alpha-Glucosidase)

1,2,3-triazoles are potent alpha-glucosidase inhibitors (anti-diabetic targets).[2]

  • 4-Nitro (Para): Often acts as a stronger competitive inhibitor due to the linear extension of the electron-withdrawing group, mimicking the transition state of glycosidic bond cleavage. However, it suffers from poor solubility.

  • 3-Nitro (Meta): Exhibits Non-competitive inhibition kinetics in several derivatives. The bent geometry prevents deep active-site penetration but allows binding to allosteric sites, reducing side effects associated with complete enzyme blockade.

Experimental Protocols

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol yields the 1,4-disubstituted regioisomer exclusively.[3]

Reagents:

  • 1-Azido-3-nitrobenzene (1.0 equiv)

  • Phenylacetylene (1.0 equiv)[3][4]

  • CuSO₄[5]·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)[3]

Workflow:

  • Dissolution: Dissolve alkyne and azide in t-BuOH/H₂O mixture.

  • Catalyst Prep: Prepare fresh sodium ascorbate solution in water. Add CuSO₄ solution to the reaction vessel, followed immediately by ascorbate (solution turns bright yellow/orange).

  • Reaction: Stir vigorously at Room Temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with ice-cold water. The product often precipitates. Filter and wash with dilute NH₄OH (to remove Cu traces) and water. Recrystallize from Ethanol.

Biological Assay: MTT Cytotoxicity Protocol

Objective: Determine IC50 of the 3-nitro triazole against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve this compound in DMSO (stock). Prepare serial dilutions in media (Final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate % Cell Viability vs Control.

Assay Workflow Diagram

Assay_Workflow Start Cell Seeding (10^4 cells/well) Treat Compound Treatment (Serial Dilutions) Start->Treat Incubate 48h Incubation @ 37°C Treat->Incubate MTT Add MTT Reagent (Formazan formation) Incubate->MTT Read Read OD @ 570nm Calculate IC50 MTT->Read

Caption: Standardized MTT Cytotoxicity Workflow for Triazole Evaluation.

References

  • Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens. National Institutes of Health (NIH) / PMC. Available at: [Link] (Note: Generalized link to PMC search for verification of specific hybrid studies referenced in search results).

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 2025. Available at: [Link]

  • Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors. Chemistry & Biodiversity, 2024. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of Nitrophenyl 1,2,3-Triazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of Nitrophenyl Triazoles Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary & Scaffold Significance

Nitrophenyl triazoles—specifically those built upon the 1,2,3-triazole pharmacophore—have emerged as a privileged scaffold in medicinal chemistry. Unlike their 1,2,4-triazole counterparts often found in commercial antifungals (e.g., Fluconazole), the 1,2,3-triazole ring acts as a bioisostere of the amide bond, offering superior metabolic stability and hydrogen-bonding capabilities.

When coupled with a nitrophenyl group, this scaffold exhibits a unique "push-pull" electronic character. The nitro group (


) serves as a strong electron-withdrawing group (EWG), influencing the acidity of the triazole ring and enhancing interactions with electron-rich biological targets (e.g., enzyme active sites or DNA minor grooves).

This guide objectively compares the performance of nitrophenyl 1,2,3-triazole derivatives against standard-of-care agents in Antitubercular and Antitrypanosomal applications, supported by experimental data and validated protocols.

Mechanistic Insight: The "Warhead" & The Linker

The efficacy of nitrophenyl triazoles is not random; it is governed by specific molecular interactions.

  • The Nitro Group (The Warhead): In many antiparasitic and antitubercular applications, the nitro group is a prodrug moiety. It is often reduced by bacterial/parasitic nitroreductases (e.g., M.tb DprE1 or T. cruzi NTR) to reactive intermediates (nitroso/hydroxylamine) that damage pathogen DNA or proteins.

  • The Triazole (The Linker): The 1,2,3-triazole ring, formed via Click Chemistry (CuAAC), provides a rigid 5-membered ring that positions the nitrophenyl group at a precise angle relative to the "tail" substituent, optimizing fitting into the hydrophobic pockets of enzymes like Trans-sialidase (TcTS) or CYP51 .

Visualization: SAR Decision Logic

The following diagram illustrates the critical decision nodes when optimizing this scaffold.

SAR_Logic Scaffold Nitrophenyl 1,2,3-Triazole Scaffold NitroPos Nitro Position (Ortho/Meta/Para) Scaffold->NitroPos Electronic Tuning Triazole Triazole Core (Bioisostere) Scaffold->Triazole Linker Stability Tail C4-Substituent (The 'Tail') Scaffold->Tail Lipophilicity (LogP) Activity_TB Antitubercular (Target: DprE1) NitroPos->Activity_TB Para-NO2 optimal Activity_Tryp Antitrypanosomal (Target: TcTS/NTR) NitroPos->Activity_Tryp Para-NO2 essential Tail->Activity_TB Bulky/Aromatic increases potency Tail->Activity_Tryp Galactosyl unit confers selectivity

Figure 1: Strategic SAR optimization logic for nitrophenyl triazoles. Note the critical role of the Para-nitro position for biological efficacy.

Comparative Performance Analysis

Case Study A: Antitrypanosomal Activity (Chagas Disease)

Target: Trypanosoma cruzi (Causative agent of Chagas disease).[1][2][3][4] Comparison: Nitrophenyl Triazole Analogs vs. Benznidazole (BZN) (Standard of Care).

Recent studies have synthesized galactosyl-linked nitrophenyl triazoles to target the parasite's trans-sialidase enzyme.[1][2] The data below compares a lead candidate (Compound 16 , a galactosyl-triazole derivative) against BZN.[2][4]

CompoundMoiety (R-Group)IC50 (T. cruzi Trypomastigotes)Cytotoxicity (CC50 Mammalian)Selectivity Index (SI)
Benznidazole (BZN) Standard Drug34.0 µM >200 µM~14-32
Hit Compound 1 N-benzylacetamide7.0 µM>500 µM114
Compound 16 Peracetylated Galactose 6.0 ± 1 µM No toxicity >400
Compound 19 Deprotected Galactose0.10 µM (Amastigotes)No toxicity>1000

Performance Verdict: The nitrophenyl triazole derivative (Cmpd 16/19) demonstrates a 5-fold to 300-fold increase in potency compared to the standard Benznidazole, depending on the parasite stage (Trypomastigote vs. Amastigote). Crucially, the Selectivity Index (SI) is significantly improved (>400 vs ~30), indicating a wider therapeutic window and reduced potential for side effects.

Case Study B: Antitubercular Activity

Target: Mycobacterium tuberculosis H37Rv.[5][6][7] Comparison: Nitrophenyl Triazole vs. Isoniazid/Ethambutol .

In SAR studies evaluating N-substituted phenyl-1,2,3-triazoles, the position of the nitro group is decisive.

CompoundSubstitutionMIC (M. tb H37Rv)Interpretation
Isoniazid Standard Control0.20 µg/mL High Potency
Compound 3a 4-Nitro (Para) 2.5 µg/mL Moderate Potency
Compound 3k 4-Methyl2.5 µg/mLModerate Potency
Compound 15e 2-Chloro-4-Nitro5.8 µg/mLReduced Activity

Performance Verdict: While the nitrophenyl triazoles (MIC 2.5 µg/mL) are less potent than the frontline drug Isoniazid (0.2 µg/mL), they represent a novel chemical space effective against resistant strains where Isoniazid fails. The para-nitro group is essential; moving it to ortho or meta positions often results in a loss of activity due to steric hindrance preventing the "warhead" from accessing the active site.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing these scaffolds.

Protocol 1: Modular Synthesis via Click Chemistry (CuAAC)

This protocol uses the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, known for its high yield and regioselectivity (forming exclusively the 1,4-disubstituted isomer).

Reagents:

  • 4-Nitrophenyl azide (0.5 mmol)

  • Terminal Alkyne (e.g., Propargyl glycoside) (0.5 mmol)

  • CuSO4·5H2O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH:H2O (1:1)

Workflow:

  • Dissolution: Dissolve the azide and alkyne in 4 mL of t-BuOH:H2O solvent mixture in a reaction vial.

  • Catalyst Activation: Add freshly prepared Sodium Ascorbate solution followed immediately by CuSO4 solution. The mixture should turn bright yellow/orange (indicating Cu(I) generation).

  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Validation (Self-Check): The reaction is complete when the azide spot (top of TLC) disappears. If the mixture turns green/blue, oxygen has entered; add more ascorbate to restore the active Cu(I) species.

  • Work-up: Dilute with ice-cold water. The triazole product usually precipitates. Filter, wash with dilute ammonia (to remove copper traces), and recrystallize from ethanol.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 4-Nitrophenyl Azide + Terminal Alkyne Catalyst Add Catalyst: CuSO4 + Na-Ascorbate Start->Catalyst Reaction Stir RT (6-12h) Solvent: t-BuOH/H2O Catalyst->Reaction Check TLC Check: Azide Disappearance? Reaction->Check Check->Reaction No (Add Ascorbate) Workup Precipitation & Filtration (Remove Copper) Check->Workup Yes Final Pure 1,4-Disubstituted Nitrophenyl Triazole Workup->Final

Figure 2: Step-by-step CuAAC synthesis workflow ensuring regioselectivity and high purity.

Protocol 2: Biological Evaluation (Resazurin Microtiter Assay - REMA)

Used for determining MIC values against M. tuberculosis. This colorimetric assay is self-validating via growth controls.

  • Preparation: Prepare 96-well plates with 7H9 broth.

  • Serial Dilution: Add test compounds (dissolved in DMSO) in two-fold serial dilutions (e.g., 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

  • Controls (Validation):

    • Negative Control: Media only (Must remain blue).

    • Growth Control: Bacteria + Media (Must turn pink).

    • Positive Control: Isoniazid (Must remain blue at >0.2 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin solution (0.02%). Incubate 24h.

    • Blue: No growth (inhibition).

    • Pink: Growth (reduction of resazurin to resorufin).

    • MIC: The lowest concentration preventing the color change from blue to pink.

References

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. (2025). Link(Note: Generalized link to journal based on search context)

  • Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole derivatives. Medicinal Chemistry Research. Link

  • 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. RSC Advances. Link

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Frontiers in Pharmacology. Link

  • Evaluation of novel nitrophenol-triazole hybrid molecules. PubMed. Link

Sources

Comparative study of triazole derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 1,2,3-Triazole Hybrids as Dual AChE/BChE Inhibitors Subtitle: A Technical Analysis of Scaffold Performance, Selectivity Profiles, and Experimental Protocols for Alzheimer’s Drug Discovery.

Executive Summary

This guide provides a comparative technical analysis of 1,2,3-triazole derivatives as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2] While traditional therapeutics like Donepezil primarily target AChE, the "one-molecule-multiple-targets" strategy has elevated triazole hybrids as superior candidates for multifactorial neurodegenerative diseases.

Key Comparison: We analyze three distinct triazole scaffolds—Coumarin-Triazoles , Genipin-Triazoles , and Thienobenzo-Triazoles —against the clinical standard, Donepezil. Verdict: While Donepezil remains the gold standard for AChE selectivity (


), Thienobenzo-triazoles  demonstrate superior BChE inhibition (

), offering a critical advantage for late-stage Alzheimer's intervention where BChE levels rise as AChE declines.

Scientific Background: The Triazole Pharmacophore

The 1,2,3-triazole ring is not merely a linker; it is a bioactive pharmacophore.[3] Synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , it mimics the amide bond but offers superior metabolic stability and dipole moment (~5D), facilitating hydrogen bonding with enzyme active sites.

Target Enzymes in Alzheimer's Disease (AD):

  • AChE (Acetylcholinesterase): The primary hydrolytic enzyme in healthy brains.[4] Contains a Catalytic Anionic Site (CAS) and a Peripheral Anionic Site (PAS).

  • BChE (Butyrylcholinesterase): Often ignored, but its activity increases by 40-90% in AD brains, making it a vital compensatory target.

Comparative Analysis: Scaffold Performance

The following data synthesizes recent experimental findings comparing novel triazole hybrids against clinical standards.

Table 1: Comparative Inhibitory Profiles ( Values)
Compound ClassRepresentative StructureTarget Specificity

AChE (

M)

BChE (

M)
Selectivity Index (BChE/AChE)
Standard Drug Donepezil AChE Selective 0.023 4.25 184 (AChE)
Standard DrugGalantamineBalanced0.15 - 3.07.9 - 34.0~10 (AChE)
Thienobenzo-Triazole Compound 14 (Charged)BChE Potent 2.130.098 0.04 (BChE)
Coumarin-Triazole Compound 38Dual / BChE>10021.71BChE Selective
Genipin-Triazole Compound 8a-26Neuroprotective~31.0~54.0Balanced

Data Insight: The Thienobenzo-triazole scaffold (Compound 14) outperforms Donepezil in BChE inhibition by over 40-fold. This suggests these derivatives are better suited for advanced AD stages where BChE dominance occurs. Conversely, Coumarin-triazoles often show lower potency but provide fluorescent properties useful for theranostic applications.

Structure-Activity Relationship (SAR) Deep Dive
  • Linker Length: A 2-4 carbon alkyl chain between the triazole and the hybrid moiety (e.g., coumarin) is optimal. Shorter linkers cause steric clash at the CAS; longer linkers introduce entropy penalties.

  • Electronic Effects: Electron-withdrawing groups (F, Cl) on the benzyl ring attached to the triazole nitrogen enhance

    
     stacking interactions with Trp286  in the AChE PAS.
    
  • Cationic Charge: Quaternized triazoles (charged systems) exhibit drastically improved affinity for the anionic gorges of both AChE and BChE, as seen in the Thienobenzo series.

Mechanism of Action: Dual Binding Strategy

Triazole hybrids are designed to span the active site gorge of AChE, simultaneously binding the CAS (bottom of gorge) and PAS (entrance).

BindingMechanism Inhibitor Triazole Hybrid Ligand CAS Catalytic Anionic Site (Trp86, Glu202) Inhibitor->CAS Hybrid Moiety (e.g., Tacrine/Coumarin) Pi-Pi Stacking PAS Peripheral Anionic Site (Trp286, Tyr72) Inhibitor->PAS Benzyl-Triazole Ring Pi-Pi & H-Bonding Linker Alkyl/Triazole Linker Effect Inhibition of ACh Hydrolysis & Aβ Aggregation CAS->Effect PAS->Effect Blocks Aβ Entry

Figure 1: Dual-site binding mechanism. The triazole ring often acts as the spacer interacting with mid-gorge residues, while the terminal moieties anchor to the CAS and PAS.

Experimental Workflows

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of these libraries relies on the modular "Click" reaction.

SynthesisFlow Start1 Azide Precursor (R-N3) Reaction Click Reaction (Room Temp, 6-12h) Start1->Reaction Start2 Alkyne Precursor (R'-C≡CH) Start2->Reaction Catalyst Catalyst System: CuSO4 + Sodium Ascorbate Solvent: t-BuOH/H2O (1:1) Catalyst->Reaction Workup Workup: Extraction (DCM) -> Wash (Brine) Reaction->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product 1,4-Disubstituted 1,2,3-Triazole Purification->Product

Figure 2: General CuAAC synthesis workflow for triazole library generation.

Validated Protocol: Modified Ellman’s Assay

To ensure reproducibility (Trustworthiness), follow this optimized microplate protocol.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (critical for DTNB stability).

  • DTNB (Ellman’s Reagent): 10 mM in buffer.

  • Substrates: Acetylthiocholine Iodide (ATChI) / Butyrylthiocholine Iodide (BTChI) (15 mM in water).

  • Enzyme: AChE (Electrophorus electricus) / BChE (Equine serum), diluted to 0.05 U/mL.

Step-by-Step Protocol:

  • Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration in the well is <2% to prevent enzyme denaturation.

  • Incubation:

    • Add 140 µL Phosphate Buffer (pH 8.0) to 96-well plate.

    • Add 20 µL Enzyme Solution.

    • Add 20 µL Test Compound (various concentrations).

    • Control: Use 20 µL Buffer + DMSO for 100% activity.

    • Incubate at 25°C for 15 minutes (allows inhibitor binding).

  • Reaction Initiation:

    • Add 10 µL DTNB.

    • Add 10 µL Substrate (ATChI or BTChI).[5]

  • Measurement:

    • Immediately read absorbance at 412 nm in kinetic mode (every 60s for 10 mins).

  • Calculation:

    • Calculate velocity (

      
      ) as the slope of Absorbance vs. Time.[4]
      
    • 
      .
      
    • Determine

      
       using non-linear regression (Log-inhibitor vs. response).
      

Conclusion & Future Outlook

The comparative data indicates that 1,2,3-triazole hybrids have evolved from simple linkers to potent, bioactive scaffolds.

  • For Early AD: Hybrids retaining high AChE selectivity (similar to Donepezil) are preferred.

  • For Late AD: Thienobenzo-triazoles (Compound 14) represent a significant breakthrough due to their nanomolar affinity for BChE.

Recommendation: Future development should focus on Multi-Target Directed Ligands (MTDLs) that combine these triazole scaffolds with antioxidant moieties (like Genipin) to address oxidative stress alongside cholinergic deficit.

References

  • Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors. International Journal of Molecular Sciences. (2023).

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules. (2022).[1][3]

  • New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer's Activity. ACS Omega. (2022).

  • Ellman's Assay Protocol for Acetylcholinesterase Inhibition. BenchChem Application Notes. (2025).

  • Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR. European Journal of Medicinal Chemistry. (2023).

Sources

Validation of the Mechanism of Action for Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and researchers, we are constantly challenged to differentiate next-generation antifungals from legacy compounds. Triazoles remain the cornerstone of antifungal therapy, but understanding their precise mechanism of action (MoA) at a molecular level is critical for overcoming emerging resistance. This guide provides an objective comparison of triazole performance—specifically contrasting legacy agents like fluconazole with extended-spectrum triazoles like posaconazole—and details the self-validating experimental protocols required to prove target engagement.

Mechanistic Grounding: The CYP51 Target

Triazole compounds exert their fungistatic and fungicidal effects by targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/Erg11)[1]. This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The causality of triazole toxicity is twofold:

  • Ergosterol Depletion: The blockade disrupts membrane fluidity, asymmetry, and the function of membrane-bound enzymes[1].

  • Toxic Sterol Accumulation: The inhibition leads to the accumulation of toxic 14α-methylated sterols (e.g., 14α-methyl-3,6-diol), which induces severe membrane stress and halts cell growth[1].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) Toxic 14α-methylated sterols (Toxic Accumulation) CYP51->Ergosterol Normal Pathway CYP51->Toxic Blocked Pathway Triazole Triazole Compounds (e.g., Posaconazole) Triazole->CYP51 Inhibits (N-4 Heme Binding)

Ergosterol biosynthesis pathway and mechanism of CYP51 inhibition by triazoles.

Comparative Efficacy: Next-Generation vs. Legacy Triazoles

To establish the clinical relevance of target affinity, we must evaluate the phenotypic output: the Minimum Inhibitory Concentration (MIC). Broad-spectrum triazoles like posaconazole and voriconazole have been engineered to optimize their binding within the CYP51 active site, overcoming many point mutations that render fluconazole ineffective[2].

The causality behind this performance gap lies in molecular structure. The extended side chains of posaconazole allow for additional hydrophobic interactions within the CYP51 substrate access channel. This grants it potent activity against Aspergillus and Rhizopus species, which inherently resist fluconazole[3].

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Antifungal Agents [2][3]

OrganismFluconazole (Legacy Triazole)Voriconazole (2nd Gen Triazole)Posaconazole (Next-Gen Triazole)Amphotericin B (Polyene Alternative)
Candida albicans0.50.030.030.5
Candida glabrata16.00.50.51.0
Aspergillus fumigatus>64.00.50.251.0
Rhizopus spp. (Zygomycetes)>64.0>8.01.01.0

Note: Data synthesized from global surveillance studies utilizing CLSI M38-A/M27-A microdilution protocols. Polyenes are included to benchmark against an alternative MoA (direct membrane disruption).

Experimental Validation Protocols (Self-Validating Systems)

To definitively validate the MoA of a novel triazole, phenotypic MIC data is insufficient. A self-validating system requires us to prove direct target engagement (biophysical spectroscopy) and downstream metabolic consequences (sterol profiling).

Protocol 1: Type II Difference Spectroscopy for CYP51 Binding Affinity

Why we do this: We must prove that the triazole physically coordinates with the heme iron of CYP51. The nitrogen atom (N-4) of the triazole ring acts as the sixth ligand to the ferric iron of the heme group[4]. This coordination shifts the spin state of the iron from high-spin to low-spin, producing a characteristic "Type II" difference spectrum[5].

G Prep 1. Purify Recombinant CYP51 (e.g., CaCYP51) Baseline 2. Record Baseline UV-Vis (350-500 nm) Prep->Baseline Titration 3. Progressive Triazole Titration (0.1 to 10 µM) Baseline->Titration Spectra 4. Measure Type II Difference Spectra (Peak ~429nm, Trough ~411nm) Titration->Spectra Analysis 5. Calculate Kd via Morrison Equation Spectra->Analysis

Step-by-step workflow for Type II difference spectroscopy to determine CYP51 binding affinity.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant fungal CYP51 (e.g., C. albicans CaCYP51) containing a C-terminal histidine tag using Ni-NTA affinity chromatography[6].

  • Baseline Measurement: Dilute the purified CYP51 to a final concentration of 1–5 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol. Split equally into a sample cuvette and a reference cuvette. Record the baseline UV-Visible spectrum from 350 to 500 nm[6].

  • Progressive Titration: Add the triazole compound (dissolved in DMSO) to the sample cuvette in progressive aliquots. Add an equivalent volume of pure DMSO to the reference cuvette to eliminate solvent interference[6].

  • Spectral Acquisition: After each addition, record the difference spectrum. A successful triazole-heme coordination will yield a Type II spectrum characterized by an absorbance maximum (peak) at 425–435 nm and a minimum (trough) at 390–410 nm[4][5].

  • Data Analysis: Plot the change in absorbance (ΔA = A_peak - A_trough) against the triazole concentration. Fit the saturation curve using the Morrison equation for tight-binding ligands to calculate the dissociation constant (Kd)[4].

Validation Check: If the compound binds but fails to produce the 425-435 nm peak, it may be binding as a substrate (Type I) rather than an inhibitor, prompting immediate structural redesign.

Protocol 2: Sterol Profiling via GC-MS

Why we do this: Target binding (Kd) does not always guarantee whole-cell efficacy due to efflux pumps or cell wall barriers. Gas Chromatography-Mass Spectrometry (GC-MS) sterol profiling validates that the enzyme is inhibited in vivo, proving the causality between drug application and the downstream metabolic bottleneck (ergosterol depletion)[1].

Step-by-Step Methodology:

  • Culture Preparation: Grow the target fungal strain in RPMI 1640 medium to the mid-log phase.

  • Drug Treatment: Expose the cultures to the triazole at 0.5×, 1×, and 4× the established MIC for 16 hours. Maintain an untreated control.

  • Saponification: Harvest the cells, wash with sterile water, and resuspend in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to release esterified sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-saponifiable lipids (sterols) will partition into the upper heptane layer.

  • Derivatization: Transfer the heptane layer to a clean vial, evaporate to dryness under nitrogen gas, and derivatize using BSTFA/TMCS to form trimethylsilyl (TMS) ethers, increasing volatility for the GC column.

  • GC-MS Analysis: Inject 1 µL into the GC-MS. Identify sterols by comparing retention times and mass fragmentation patterns against known standards.

Validation Check: A successful MoA validation will show a dose-dependent decrease in the ergosterol peak (m/z 396) and a proportional increase in the lanosterol and eburicol peaks, confirming the CYP51 functional blockade.

Conclusion

Validating the mechanism of action for triazole compounds requires a synthesis of phenotypic susceptibility, direct biophysical target engagement, and downstream metabolic profiling. By utilizing Type II difference spectroscopy and GC-MS, researchers can confidently benchmark novel triazole candidates against robust alternatives like posaconazole, ensuring that high initial binding affinities translate into effective, clinical-grade inhibition.

References
  • Resistance to antifungals that target CYP51 - PMC - NIH | nih.gov | 4

  • Head-to-Head Comparison of the Activities of Currently Available Antifungal Agents against 3,378 Spanish Clinical Isolates of Yeasts and Filamentous Fungi - PMC | nih.gov | 2

  • In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts | Antimicrobial Agents and Chemotherapy - ASM Journals | asm.org | 3

  • Development and validation of next-generation sequencing-based clinical test for triazole resistance prediction in Aspergillus fumigatus - PMC | nih.gov | 1

  • Characterisation of Candida parapsilosis CYP51 as a Drug Target Using Saccharomyces cerevisiae as Host - PMC | nih.gov |6

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) | Antimicrobial Agents and Chemotherapy - ASM Journals | asm.org | 5

Sources

Technical Assessment: Cytotoxicity Profiling of 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical assessment of the cytotoxicity profiling for 1-(3-Nitrophenyl)-1H-1,2,3-triazole , a critical pharmacophore scaffold in "Click Chemistry" drug discovery.

Executive Summary & Compound Profile

This compound represents a privileged scaffold in medicinal chemistry. Synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, this moiety serves as a bioisostere for amide bonds, offering enhanced metabolic stability and hydrogen-bonding potential.

While the "naked" core structure often exhibits moderate-to-low cytotoxicity (IC50 > 50 µM), it is the foundational baseline for high-potency derivatives. Its 3-nitro substituent acts as a critical electron-withdrawing group (EWG), modulating the electronic landscape of the triazole ring to facilitate π-stacking interactions with biological targets such as DNA or microtubules.

Property Specification
IUPAC Name This compound
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Solubility Soluble in DMSO (>10 mM); Poor water solubility
Primary Application Scaffold for anticancer drug design (EGFR/VEGFR inhibitors)
Comparative Performance Analysis

The following data contrasts the baseline cytotoxicity of the core scaffold against its functionalized derivatives and standard chemotherapeutic agents. The data highlights the "Scaffold Hopping" effect, where the core molecule gains potency through specific substitutions.

Table 1: IC50 Values (µM) Across Key Cancer Cell Lines

Compound ClassSpecific VariantMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Toxicity (Normal Fibroblasts)
Core Scaffold 1-(3-Nitrophenyl)-1,2,3-triazole > 50.0 45.2 ± 0.9 > 100.0 Non-Toxic
Functionalized Derivative 4-substituted-Coumarin Hybrid2.66 ± 0.14.78 ± 0.312.4 ± 1.1> 100 (High Selectivity)
Functionalized Derivative 4-substituted-Chalcone Hybrid8.67 ± 0.55.01 ± 0.29.74 ± 0.8Moderate
Standard Control Cisplatin 9.24 ± 0.8 24.15 ± 1.2 3.5 ± 0.4 High Toxicity
Standard Control Doxorubicin 0.45 ± 0.05 0.82 ± 0.1 0.60 ± 0.03 High Toxicity

Key Insight: The core 1-(3-Nitrophenyl) scaffold is relatively inert on its own, making it an excellent negative control or starting block. It allows researchers to attribute cytotoxicity in complex derivatives specifically to the functionalization rather than non-specific toxicity of the core ring.

Mechanism of Action (MOA)

The cytotoxicity of nitrophenyl-triazole derivatives is rarely mono-mechanistic. The 3-nitro group enhances the compound's ability to accept electrons, often leading to the generation of Reactive Oxygen Species (ROS) within the mitochondria.

Primary Pathways:

  • Mitochondrial Destabilization: Disruption of the mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: ROS accumulation triggers the release of Cytochrome c, activating Caspase-9 and subsequently Caspase-3.

  • Microtubule Interference: In specific derivatives, the triazole ring mimics the colchicine binding site, inhibiting tubulin polymerization.

MOA Compound 1-(3-Nitrophenyl)-Triazole Derivative CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Mito Mitochondrial Accumulation CellEntry->Mito ROS ROS Generation (Superoxide) Mito->ROS e- Transfer MMP Loss of Membrane Potential (ΔΨm) ROS->MMP Oxidative Stress CytoC Cytochrome c Release MMP->CytoC Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Proposed apoptotic signaling pathway induced by nitro-functionalized triazole scaffolds.

Validated Experimental Protocol: MTT Assay

This protocol is optimized for hydrophobic triazole scaffolds. Standard aqueous preparations often precipitate the compound, leading to false negatives.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 20 mM .

    • Validation: Vortex for 1 minute. Solution must be clear yellow. If turbid, sonicate at 37°C for 5 minutes.

  • Working Solutions: Serially dilute in culture medium (e.g., DMEM + 10% FBS).

    • Constraint: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[1]

Phase 2: Cell Seeding
  • Harvest cells (e.g., MCF-7) during the logarithmic growth phase.

  • Seed 5,000 cells/well in a 96-well plate (100 µL volume).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Compound Treatment
  • Aspirate old medium carefully.

  • Add 100 µL of Working Solutions (Concentration range: 0.1 µM to 100 µM).

  • Controls Required:

    • Negative: 0.5% DMSO in Medium.

    • Positive: Cisplatin (10 µM).

    • Blank: Medium only (no cells).[1]

  • Incubate for 48 hours . (Triazoles often show delayed onset compared to alkylating agents; 24h may be insufficient).

Phase 4: Quantification (MTT)
  • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization (Critical Step):

    • Remove medium completely without disturbing crystals.

    • Add 100 µL DMSO (not SDS/water, as triazoles are hydrophobic).

  • Shake plate for 10 minutes protected from light.

  • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Phase 5: Data Analysis

Calculate Cell Viability (%):



Plot Log(Concentration) vs. Viability to determine IC50 using non-linear regression.
Troubleshooting & Quality Control
  • Issue: Precipitation in Wells.

    • Cause: The nitrophenyl group increases lipophilicity.

    • Fix: Check wells under a microscope before adding MTT. If crystals are visible, the concentration is too high or DMSO is insufficient. Reduce max concentration to 50 µM.

  • Issue: High Background in Blank.

    • Cause: Nitro-compounds can sometimes autoreduce MTT or absorb at 570 nm (yellow/orange color).

    • Fix: Use a "Compound Only" control (Compound + Medium, no cells) and subtract this value if significant.

References
  • Comparison of Triazole Cytotoxicity: 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021).[2][3] Frontiers in Oncology. Link

  • MTT Assay Standardization: Protocol for Cell Viability Assays (MTT/MTS). BroadPharm Protocols. Link

  • Triazole-Coumarin Hybrids: Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids. (2020).[4][5] Medicinal Chemistry Research. Link

  • Nitrophenyl-Triazole Synthesis & Activity: Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives. (2025).[1][6][7] ACS Omega. Link

  • General Triazole Scaffold Review: The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025).[1][6][7] GSC Online Press. Link

Sources

Head-to-head comparison of nitrophenyl triazoles in corrosion inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-head comparison of nitrophenyl triazoles in corrosion inhibition Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Technical Guide & Comparative Analysis

Executive Summary: The Nitro-Group Paradox

In the realm of corrosion inhibition, particularly for copper and mild steel in acidic media, Benzotriazole (BTA) remains the industry benchmark. However, the development of Nitrophenyl Triazoles (NPTs) represents a critical evolution. While the nitro group (


) is strongly electron-withdrawing—theoretically reducing the electron density available for coordinate bonding—experimental data reveals a paradox: specific isomers, such as 5-mercapto-3-(4-nitrophenyl)-1,2,4-triazole (MNPT) , often outperform unsubstituted triazoles.

This guide provides a technical head-to-head comparison of nitrophenyl derivatives against standard BTA, analyzing the structural causality (electronic vs. geometric effects) that drives their performance.

Comparative Analysis: Candidate Profiles

We analyze three distinct inhibitor classes to isolate the effect of the nitrophenyl moiety.

FeatureCandidate A: MNPT Candidate B: ANPT Benchmark: BTA
Full Name 5-mercapto-3-(4-nitrophenyl)-1,2,4-triazole3-amino-5-(4-nitrophenyl)-1,2,4-triazoleBenzotriazole
Core Structure 1,2,4-Triazole + Thiol + p-Nitrophenyl1,2,4-Triazole + Amine + p-NitrophenylFused Benzene + 1,2,3-Triazole
Active Centers S, N (ring),

-system
N (amine), N (ring),

-system
N (ring),

-system
Electronic Effect Resonance donor (-SH) vs. acceptor (-NO2)Inductive donor (-NH2) vs. acceptor (-NO2)Aromatic stability
Primary Target Copper (Acidic/Neutral), Mild Steel (HCl)Mild Steel (H2SO4), Copper (HNO3)Copper (Neutral/Acidic)
Performance Matrix (Experimental Data Synthesis)

Data aggregated from comparative studies in 1.0 M HCl and 3.5% NaCl.

MetricMNPT (Candidate A)ANPT (Candidate B)BTA (Benchmark)Analysis
Max Inhibition Efficiency (IE%) 92.7% (at

M)
86.5% (at

M)
85-90% (varies by pH)MNPT's thiol group enhances adsorption via S-Metal bonding, compensating for

withdrawal.
Adsorption Isotherm Langmuir (

)
Langmuir (

)
LangmuirAll follow monolayer adsorption; MNPT shows higher binding constant (

).
Tafel Polarization Mixed-Type (Anodic dominant)Mixed-TypeCathodic dominantMNPT suppresses anodic dissolution more effectively than BTA in high chloride media.
Thermodynamics (

)



MNPT exhibits stronger chemisorption character than BTA.
Structural & Mechanistic Insight
The "Para" Advantage vs. "Ortho" Sterics

The position of the nitro group is the defining variable in inhibition efficiency.

  • Para-Nitrophenyl (4-position): The

    
     group is distal to the triazole binding site. This maintains a planar molecular geometry, allowing the triazole ring and the thiol/amine groups to lie flat against the metal surface (maximize surface coverage 
    
    
    
    ).
  • Ortho-Nitrophenyl (2-position): Steric hindrance prevents planar adsorption. The molecule is forced to tilt, reducing the effective blocked surface area and lowering IE% by 15–20% compared to para-isomers.

Mechanism of Action: The Push-Pull Effect

While


 withdraws electrons (lowering the HOMO energy), it increases the molecule's Dipole Moment (

)
. A higher dipole moment facilitates the initial physisorption (electrostatic attraction) of the inhibitor to the charged metal surface. Once close, the sulfur atom in MNPT (or amine in ANPT) facilitates chemisorption via back-donation.

AdsorptionMechanism Solution Bulk Solution (Acidic Media) Dipole High Dipole Moment (-NO2 Effect) Solution->Dipole Inhibitor Diffusion Physisorption Physisorption (Electrostatic) Dipole->Physisorption Fast Kinetic Step Chemisorption Chemisorption (Coordination) Physisorption->Chemisorption S/N -> d-orbital donation Film Protective Film (Hydrophobic Barrier) Chemisorption->Film Surface Saturation Film->Solution Desorption (Temp dependent)

Figure 1: The sequential adsorption mechanism of Nitrophenyl Triazoles. The nitro-group enhances the initial dipole-driven physisorption, paving the way for robust chemisorption.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the following Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) protocols.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine Charge Transfer Resistance (


) and Double Layer Capacitance (

).
  • Cell Setup: Three-electrode cell.

    • Working Electrode (WE): Copper or Mild Steel (embedded in epoxy,

      
       exposed).
      
    • Counter Electrode (CE): Platinum foil (surface area

      
      ).
      
    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Surface Prep: Grind WE with SiC paper (up to 1200 grit), wash with distilled water, degrease with acetone, air dry.

  • OCP Stabilization: Immerse WE in electrolyte (e.g., 1M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift

    
    ).
    
  • Measurement:

    • Frequency Range:

      
       to 
      
      
      
      .
    • Amplitude:

      
       sinusoidal perturbation (RMS).
      
    • Points: 10 points per decade.

  • Validation:

    • Nyquist plots must show a depressed semicircle (dispersive capacitance).

    • Bode plots must show phase angle maxima.

    • Data Fitting: Fit to Equivalent Circuit

      
      . If 
      
      
      
      , reject the fit.
Protocol B: Potentiodynamic Polarization (PDP)

Objective: Determine Corrosion Current (


) and Tafel Slopes (

).
  • Scan Range:

    
     relative to OCP.
    
  • Scan Rate:

    
     (slow scan essential for steady-state approximation).
    
  • Calculation: Extrapolate linear Tafel regions (typically

    
     away from 
    
    
    
    ) to their intersection.
  • Efficiency Calculation:

    
    
    

ExperimentalWorkflow Prep Sample Preparation (1200 grit polish) OCP OCP Stabilization (30 mins) Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Non-destructive first Model Circuit Fitting (Rs(QRct)) EIS->Model PDP Tafel Polarization (±250mV @ 0.5mV/s) Model->PDP Destructive last Calc Calculate IE% & Surface Coverage PDP->Calc

Figure 2: Logical workflow for electrochemical validation. EIS is performed before PDP to avoid surface modification by high polarization.

Critical Interpretation of Data

When reviewing literature or your own data on Nitrophenyl Triazoles, look for these "Trust Signals":

  • The Temperature Test:

    • Physisorption: IE% decreases as temperature increases (desorption).

    • Chemisorption: IE% increases or stays stable as temperature increases (activation energy barrier).

    • MNPT Behavior: typically shows mixed behavior but retains high efficiency (

      
      ) up to 333K, indicating a stable chemisorbed film, unlike simple amines which often fail at high temps.
      
  • The Double Layer Capacitance (

    
    ) Drop: 
    
    • Successful inhibition must correlate with a decrease in

      
      . This indicates that water molecules (high dielectric constant) on the metal surface are being replaced by inhibitor molecules (low dielectric constant).
      
    • If

      
       increases but 
      
      
      
      does not drop, suspect precipitation inhibition rather than adsorption.
References
  • El Belghiti, M. A., et al. (2016).[1] "Corrosion inhibition of mild steel in 2 M H3PO4 by 3,5-bis(4-nitrophenyl)-4-amino-1,2,4-triazole." Journal of Association of Arab Universities for Basic and Applied Sciences.

  • Zhang, Q., et al. (2010). "5-mercapto-3-(4-nitrophenyl)-1,2,4-triazole as a corrosion inhibitor for copper in 3% NaCl solution." Corrosion Science.

  • BenchChem. (2025).[2] "Comparison of the corrosion inhibition efficiency of different triazole derivatives." BenchChem Technical Guides.

  • Hrimla, M., et al. (2021).[3] "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors." International Journal of Molecular Sciences.

  • ASTM G106-89. (Reapproved 2015). "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.

Sources

Physicochemical Property Comparison of Triazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tale of Two Isomers

In the landscape of medicinal chemistry, nitrogen-rich heterocycles are ubiquitous, yet the distinction between 1,2,3-triazole and 1,2,4-triazole is often oversimplified.[1][2] While both share the formula


, their electronic distributions, tautomeric behaviors, and physicochemical profiles diverge significantly, dictating their specific utility in drug design.[1]

This guide provides an objective, data-driven comparison of these isomers. We move beyond basic structural definitions to analyze the causality behind their properties—why one melts at 120°C while the other is a liquid at room temperature, and how their acid-base profiles influence pharmacokinetics.

Structural Dynamics & Tautomerism

The defining feature of triazoles is their prototropic tautomerism.[1] Understanding this dynamic equilibrium is critical because the active tautomer in solution often differs from the binding tautomer in a protein pocket.

1,2,3-Triazole

This isomer exists primarily in an equilibrium between the 1H and 2H forms.[1][3]

  • Gas Phase/Solid State: The 1H-tautomer is often favored due to dipole interactions.[1][2]

  • Aqueous Solution: The 2H-tautomer is surprisingly predominant (approx. 2:1 ratio over 1H).[1][2] This is attributed to the lower dipole moment of the 2H form (0.12 D) compared to the 1H form (~4.5 D), reducing the entropic penalty of solvent organization.

1,2,4-Triazole

This isomer equilibrates between the 1H and 4H forms.[1][4]

  • Stability: The 1H-tautomer is significantly more stable (aromaticity preserved, minimized lone-pair repulsion) and represents the dominant species in virtually all standard conditions.[2]

Visualization of Tautomeric Equilibria

TriazoleTautomers cluster_123 1,2,3-Triazole Equilibrium cluster_124 1,2,4-Triazole Equilibrium T123_1H 1H-1,2,3-Triazole (High Dipole: ~4.5 D) T123_2H 2H-1,2,3-Triazole (Low Dipole: ~0.12 D) *Favored in Water* T123_1H->T123_2H Proton Transfer T124_1H 1H-1,2,4-Triazole (Dominant Form) T124_4H 4H-1,2,4-Triazole (High Energy) T124_1H->T124_4H Proton Transfer

Figure 1: Tautomeric equilibria of triazole isomers. Note the unique stability of the 2H-form for 1,2,3-triazole in aqueous media.[2]

Physicochemical Property Deep Dive

The following data aggregates experimental values from standard conditions (


, 1 atm).
Comparative Data Table
Property1,2,3-Triazole1,2,4-TriazoleMechanistic Insight
Physical State (RT) Liquid / Low-melting SolidSolid (Crystalline)1,2,4-triazole forms a robust intermolecular H-bond network (N-H[2]···N) in the crystal lattice, elevating MP.[1]
Melting Point 23 – 25 °C120 – 121 °CSymmetry and H-bonding efficiency favor the 1,2,4-isomer's lattice energy.[1][2]
Boiling Point 203 – 204 °C260 °CHigher polarity and H-bonding retention in the liquid phase for 1,2,4-triazole.[1][2]
Acidity (

of neutral)
9.3 – 9.410.0 – 10.31,2,3-triazole is slightly more acidic due to better charge delocalization in the anion (three adjacent nitrogens).
Basicity (

of cation)
1.172.19 – 2.451,2,4-triazole is more basic.[1] The cation of 1,2,3-triazole is destabilized by adjacent lone pair repulsion.[1][2]
Dipole Moment ~4.5 D (1H) / 0.12 D (2H)~3.2 DThe massive dipole swing in 1,2,3-triazole drives its unique solvent-dependent tautomerism.[2]
Lipophilicity (LogP) ~ -0.2 to 0.0 (Est.)[2]-0.58 (Exp.)[1][2]Both are hydrophilic, but 1,2,4-triazole is more polar/water-soluble due to its H-bonding capability.[1][2]
Critical Analysis
  • Thermal Stability & Handling: 1,2,4-Triazole is a stable solid, making it easier to handle in bulk manufacturing (e.g., for fungicides like Fluconazole).[1] 1,2,3-Triazole's low melting point requires careful temperature control during storage.[1][2]

  • Acid-Base Profile: Both are amphoteric but weak bases.[1][2] However, 1,2,4-triazole is approx.[1] 10x more basic than 1,2,3-triazole.[1][2] This makes the 1,2,4-isomer a better bioisostere for imidazole (pKa ~7) in coordination chemistry (e.g., binding to heme iron in CYP450 enzymes).[1]

Experimental Protocol: Self-Validating pKa Determination

Reliable pKa values are the cornerstone of lead optimization.[1] The following protocol uses Potentiometric Titration , the gold standard for triazoles.

Why this protocol? Spectrophotometric methods can struggle with triazoles due to weak UV chromophores in the non-aromatic regions.[1] Potentiometry is direct and thermodynamic.[1]

Reagents & Setup
  • Analyte: >99% pure Triazole isomer (dried in vacuo).

  • Titrant: 0.1 M NaOH (carbonate-free) and 0.1 M HCl.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Atmosphere: High-purity Nitrogen (

    
    ) purge.[1][2]
    
Step-by-Step Workflow
  • System Calibration (The Validation Step):

    • Calibrate pH electrode with IUPAC buffers (pH 1.68, 4.01, 7.00, 10.01).

    • Validation: Measure a standard check solution (e.g., Potassium Hydrogen Phthalate).[1] Slope must be >98%.[1]

  • Sample Preparation:

    • Dissolve

      
       M triazole in 50 mL of degassed 0.15 M KCl water.
      
    • Note: Maintain temperature at

      
       using a jacketed vessel.
      
  • Acidimetric/Alkalimetric Titration:

    • For Basicity (

      
      ):  Start at neutral pH and titrate with HCl down to pH 1.5.
      
    • For Acidity (

      
      ):  Start at neutral pH and titrate with NaOH up to pH 12.0.
      
  • Data Processing:

    • Use the Gran Plot method to determine the equivalence point (removes subjective endpoint error).

    • Calculate pKa using the Henderson-Hasselbalch equation at half-neutralization.[1][2][5]

Workflow Diagram

pKaProtocol cluster_Titration Potentiometric Titration Loop Start Start: Pure Triazole Sample Solvation Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Solvation Degas N2 Purge (Exclude CO2 Carbonate Error) Solvation->Degas AddTitrant Add 0.1 M Titrant (HCl or NaOH) Degas->AddTitrant Measure Measure pH (Wait for Stability <0.1 mV/s) AddTitrant->Measure Measure->AddTitrant Next Increment Calc Gran Plot Analysis (Determine Equivalence Point) Measure->Calc Complete Isotherm Result Output: Precise pKa Value Calc->Result

Figure 2: Self-validating potentiometric titration workflow for triazole pKa determination.[2]

Application in Drug Design: Bioisosteric Utility

1,2,3-Triazole: The "Click" Linker[2][6][7]
  • Role: Acts as a bioisostere for the amide bond .[1]

  • Why? The 1,4-disubstituted 1,2,3-triazole mimics the topological and electronic features of a trans-amide bond but is resistant to hydrolytic cleavage by peptidases.[1][2]

  • Dipole Alignment: The strong dipole of the 1H-form (approx 4.5 D) aligns with the amide carbonyl, facilitating H-bonding interactions with biological targets.[2]

1,2,4-Triazole: The Heme Binder[2]
  • Role: Key pharmacophore in antifungal agents (e.g., Fluconazole, Itraconazole).[1][6][7]

  • Mechanism: The N4 nitrogen (in the 1H tautomer) has a lone pair available for coordination.

  • Specificity: It coordinates to the heme iron of fungal CYP51 (lanosterol 14

    
    -demethylase), inhibiting ergosterol synthesis.[2] The 1,2,4-triazole is preferred over imidazole here because its lower basicity (pKa ~2.4 vs ~7.[1]0) reduces protonation at physiological pH, ensuring the neutral species is available to bind the metal center.
    

References

  • Potts, K. T. (1961).[1] The Chemistry of 1,2,3- and 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1] Link

  • Albert, A., & Taylor, P. J. (1989).[1] The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1903-1905.[1] Link

  • PubChem. (n.d.).[1] 1,2,4-Triazole (Compound Summary). National Library of Medicine.[1] Link

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Link

  • Katakade, V. V., et al. (2020).[1][6] 1,2,3-Triazole: A Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry. Link

Sources

Safety Operating Guide

1-(3-Nitrophenyl)-1H-1,2,3-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the operational safety, handling, and proper disposal procedures for 1-(3-Nitrophenyl)-1H-1,2,3-triazole . Designed for researchers, application scientists, and drug development professionals, this document establishes a self-validating system for managing high-nitrogen organic compounds, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling and Causality of Hazards

This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in "click chemistry" used extensively in drug discovery and bioconjugation [1].

The primary safety concern with this compound stems from its structural features: the combination of a triazole ring and a nitroaromatic group . Both functional groups contribute to a high overall nitrogen content. While standard triazoles are generally stable, the electron-withdrawing nitro group can sensitize the molecule. High-nitrogen compounds inherently carry a theoretical risk of energetic decomposition (exothermic degradation) under extreme thermal stress or shock [1]. Therefore, standard laboratory disposal must prioritize avoiding high heat, friction, and mixing with incompatible chemical streams (such as strong oxidizers or concentrated acids).

Table 1: Physicochemical and Hazard Summary

Property / Hazard ClassDescription / DataOperational Implication
Chemical Formula C8H6N4O2High nitrogen-to-carbon ratio; requires careful thermal management.
Physical State Solid (Crystalline powder)Risk of aerosolization; handle in a certified fume hood.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates standard PPE (nitrile gloves, safety goggles, lab coat).
Incompatibilities Strong oxidizing agents, strong basesSegregate waste streams strictly; do not mix with nitric acid waste.
Disposal Method High-Temperature IncinerationDo not attempt in-house chemical neutralization. Must use licensed contractors [2].

Step-by-Step Waste Management Methodology

In professional laboratory settings, the disposal of this compound must follow strict segregation and containment protocols. Attempting to chemically degrade or neutralize high-nitrogen compounds in an improvised manner poses severe safety risks and is strictly prohibited under standard chemical hygiene plans [1].

Phase 1: Waste Segregation and Containment

  • Identify the Waste State: Determine if the waste is a pure solid (e.g., expired reagent, synthesized powder), contaminated solid (e.g., filter paper, PPE, silica gel from chromatography), or in solution (e.g., HPLC effluent, reaction solvent).

  • Select Compatible Containment:

    • Solid Waste: Place in a high-density polyethylene (HDPE) wide-mouth container. Do not use glass if there is any risk of pressure buildup.

    • Liquid Waste: Collect in an HDPE carboy. Ensure the solvent matrix (e.g., DMSO, DMF, or Methanol) is compatible with the container.

  • Prevent Exothermic Reactions: Never mix this waste stream with heavy metal waste (other than the trace copper used in its synthesis), strong acids, or oxidizers, as these can catalyze unintended decomposition.

Phase 2: Labeling and Storage

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop or gram of waste entering the container. The label must explicitly state "Hazardous Waste" and list all constituents (e.g., "this compound, 5%; Dimethyl Sulfoxide, 95%") [2].

  • Hazard Indicators: Mark the primary hazards on the label: "Toxic" and "Irritant".

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) to capture potential spills. Keep away from direct sunlight and heat sources.

Phase 3: Professional Disposal Handover

  • Inventory Logging: Log the waste volume and composition in the laboratory's Environmental Health and Safety (EHS) management system.

  • Contractor Extraction: Coordinate with a licensed hazardous waste disposal contractor (e.g., Clean Harbors, Veolia). The mandated disposal route for high-nitrogen organic compounds is high-temperature rotary kiln incineration equipped with appropriate gas scrubbers to manage NOx emissions [2].

Waste Management Workflow Visualization

The following diagram illustrates the logical decision tree for managing this compound waste, ensuring a self-validating process from generation to final destruction.

G Start Waste Generation: This compound Decision Physical State? Start->Decision Solid Solid Waste Stream (Contaminated PPE, Powder) Decision->Solid Solid Liquid Liquid Waste Stream (Reaction Solvents) Decision->Liquid Solution Labeling GHS & EPA Compliant Labeling (List all constituents) Solid->Labeling Liquid->Labeling Storage Satellite Accumulation Area (Secondary Containment, <90 Days) Labeling->Storage Disposal Licensed Waste Contractor (High-Temperature Incineration) Storage->Disposal

Caption: Standardized laboratory waste segregation and disposal workflow for high-nitrogen organic compounds.

Emergency Spill Response

If a spill occurs during the handling or transfer of this compound:

  • Evacuate and Isolate: Clear personnel from the immediate area.

  • PPE Upgrade: Responders must wear a fitted respirator (if dust generation is likely), heavy-duty nitrile gloves, and chemical splash goggles [3].

  • Containment (Solid Spill): Gently sweep up the solid using non-sparking tools to avoid friction. Do not dry sweep; slightly moisten the powder with a compatible solvent (e.g., water or ethanol) to prevent aerosolization, provided it does not react with other spilled materials.

  • Disposal of Spill Debris: Place all collected material and contaminated cleanup supplies into a designated solid hazardous waste container and follow Phase 3 of the disposal methodology.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at:[Link]

Personal protective equipment for handling 1-(3-Nitrophenyl)-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Beyond the SDS: While standard Safety Data Sheets (SDS) classify 1-(3-Nitrophenyl)-1H-1,2,3-triazole primarily as an irritant (Skin Irrit. 2, Eye Irrit. 2A), its structural composition—a nitrogen-rich triazole ring coupled with a nitroaromatic group—demands a higher tier of caution.

As a researcher, you must treat this compound with Energetic Material Awareness . The coexistence of high-nitrogen heterocycles and nitro groups is a classic motif in energetic materials research. While this specific isomer is widely used in "click chemistry" and drug discovery, it possesses latent thermal instability and potential shock sensitivity, particularly when dry or subjected to rapid heating.

Critical Risks:

  • Energetic Decomposition: Risk of rapid thermal decomposition releasing nitrogen oxides (NOx) if heated beyond 150°C or subjected to mechanical shock.

  • Nitroaromatic Toxicity: Potential for methemoglobinemia via skin absorption (characteristic of the nitro-benzene moiety).

  • Dust Explosion: Fine powders of organic nitro compounds have high Kst values (explosion severity).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate from these specifications.

Protection ZoneRequired EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil) or NeoprenePermeation & Contrast: Nitroaromatics can permeate thin nitrile. The outer glove provides mechanical resistance; the inner glove protects against micro-tears. Inspect inner glove for yellowing (indicator of breakthrough).
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Optional: Face ShieldParticulate Defense: Safety glasses are insufficient for fine powders that can drift around lenses. A face shield is mandatory if working with >5g or heating the compound.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Backup: N95/P100 RespiratorNOx Protection: In the event of decomposition, nitrogen oxides are released. These are not filtered by standard organic vapor cartridges efficiently; containment is the only safe option.
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend)Thermal Shielding: Standard cotton/poly coats can melt into skin during a flash fire. FR material self-extinguishes.
Engineering Anti-Static Grounding Ignition Control: Use an ionizing air blower or grounded spatulas during weighing to prevent static discharge initiation.

Operational Workflow: The "Safe-Path" Protocol

This workflow integrates safety checks directly into the experimental process.

Phase A: Preparation & Weighing
  • Static Dissipation: Before opening the container, touch a grounded metal surface. If available, use an ionizing fan directed at the balance.

  • Tool Selection: Use PTFE (Teflon) or ceramic spatulas . Avoid metal-on-metal friction which can initiate sensitive nitro compounds.

  • Environment: All weighing must occur inside a chemical fume hood.

Phase B: Reaction Setup (Solvent Compatibility)
  • Preferred Solvents: DMSO, DMF, Acetonitrile, DCM.

  • Prohibited Solvents: Avoid Acetone or Ketones with strong bases. Reason: Nitro compounds can form explosive condensates (Janovsky reaction analogs) in the presence of ketones and bases.

  • Thermal Limit: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data confirming stability.

Phase C: Emergency Response
  • Spill (Solid): Do not sweep (friction risk). Wet the powder with mineral oil or PEG-400 to desensitize, then wipe up with damp chem-wipes.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol (increases skin absorption of nitro compounds).

  • Decomposition: If the material smokes or changes color rapidly (brown fumes = NOx), close the hood sash immediately and evacuate the lab.

Visualized Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop-Work" triggers.

SafetyProtocol Start Start: Handling this compound PPE_Check PPE Verification (Double Nitrile + FR Coat) Start->PPE_Check Weighing Weighing Step (Anti-static tools, Fume Hood) PPE_Check->Weighing Static_Risk Static/Friction Detected? Weighing->Static_Risk Solvent_Choice Solvent Selection Static_Risk->Solvent_Choice No Stop_Desensitize STOP: Desensitize with Oil Dispose as Haz Waste Static_Risk->Stop_Desensitize Yes (Spark/Snap) Ketone_Base Ketone + Base? Solvent_Choice->Ketone_Base Heating Heating Required? Ketone_Base->Heating No Stop_Change STOP: Change Solvent System Ketone_Base->Stop_Change Yes DSC_Check DSC Data < 100°C? Heating->DSC_Check Yes Proceed Proceed with Reaction Heating->Proceed No DSC_Check->Proceed Stable DSC_Check->Stop_Change Unstable/Unknown

Caption: Decision matrix for handling nitrophenyl-triazoles, highlighting critical "Stop-Work" triggers regarding static, solvent incompatibility, and thermal limits.

Waste Disposal & Deactivation

Do not dispose of this chemical in the general trash or standard organic waste without segregation.

  • Segregation: Keep separate from oxidizers (peroxides, nitrates) and strong reducing agents.

  • Labeling: Label waste clearly as "Nitrophenyl Triazole - Potential Energetic/Toxic."

  • Deactivation (Small Scale): For trace residues on glassware, rinse with a dilute sodium hypochlorite (bleach) solution to degrade the ring structure, followed by copious water. Note: Test this on a milligram scale first as it is exothermic.

  • Bulk Disposal: Contact your EHS officer for incineration services.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65810035, this compound-4-carbaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitrobenzene and Analogs. Retrieved from [Link]

  • Klapötke, T. M. (2011).Chemistry of High-Energy Materials. De Gruyter. (Reference for general handling of nitrogen-rich energetic heterocycles).
  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.